(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
[3-(cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-11-7-9(6-10(8-11)14(18)19)13(17)16-12-4-2-1-3-5-12/h6-8,12,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMHPWTMLPIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660222 | |
| Record name | [3-(Cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-42-8 | |
| Record name | B-[3-[(Cyclohexylamino)carbonyl]-5-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid: A Key Building Block for IRAK4 Inhibitors
This technical guide provides a comprehensive overview of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid, CAS Number 874219-42-8. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and application of this versatile building block, particularly in the context of developing novel therapeutics targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Introduction: The Strategic Importance of this compound
This compound is a synthetically valuable substituted phenylboronic acid. Its unique trifunctional nature, featuring a boronic acid group for cross-coupling reactions, a fluoro substituent to modulate electronic properties and metabolic stability, and a cyclohexylcarbamoyl moiety for potential hydrogen bonding interactions, makes it a highly sought-after intermediate in medicinal chemistry.
The primary significance of this molecule lies in its role as a key precursor for a class of potent and selective IRAK4 inhibitors.[1][2] IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] Consequently, the development of small molecule IRAK4 inhibitors is an area of intense research, and this compound provides a crucial scaffold for generating such drug candidates.[5]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this reagent.
| Property | Value | Reference |
| CAS Number | 874219-42-8 | [6][7] |
| Molecular Formula | C₁₃H₁₇BFNO₃ | |
| Molecular Weight | 265.09 g/mol | |
| Melting Point | 239-241 °C | [8] |
| Density | 1.24 g/cm³ | [8] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥95% | [7] |
Safety and Handling:
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[3] It is advisable to avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[9][10] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]
Synthesis and Purification: A Plausible Workflow
Step 1: Amide Formation
The synthesis would likely commence with the amidation of 3-fluoro-5-(dihydroxyboranyl)benzoic acid with cyclohexylamine. This reaction forms the stable cyclohexylcarbamoyl moiety.
Experimental Protocol (Proposed):
-
To a solution of 3-fluoro-5-(dihydroxyboranyl)benzoic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Step 2: Purification
Purification is critical to ensure the high purity required for subsequent applications in drug synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a broad singlet for the amide N-H proton, signals for the cyclohexyl protons, and a broad singlet for the boronic acid -OH protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the amide carbonyl carbon, and the cyclohexyl carbons. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the phenyl ring. |
| LC-MS | A single major peak in the chromatogram with a mass corresponding to the molecular weight of the compound (265.09 g/mol ) and its adducts. |
| HPLC | A single major peak indicating high purity, typically determined using a C18 reverse-phase column with a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid or TFA).[13] |
Application in Medicinal Chemistry: Synthesis of IRAK4 Inhibitors
The primary and most significant application of this compound is as a key building block in the synthesis of IRAK4 inhibitors.[2][14] These inhibitors are of great interest for the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer.[3][4]
The boronic acid moiety of the title compound is perfectly suited for Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds.[15][16] In the synthesis of IRAK4 inhibitors, this boronic acid is typically coupled with a heterocyclic core, which often contains a halogen atom (e.g., bromine or chlorine) at the desired position.
The IRAK4 Signaling Pathway and Mechanism of Inhibition
IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[8][17] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[10][18] Activated IRAK4 then phosphorylates and activates other members of the IRAK family, such as IRAK1.[10][11] This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4]
IRAK4 inhibitors synthesized from this compound are designed to bind to the ATP-binding pocket of the IRAK4 kinase domain.[19] By competitively inhibiting the binding of ATP, these small molecules prevent the autophosphorylation and activation of IRAK4, thereby blocking the entire downstream signaling cascade.[3] This leads to a reduction in the production of inflammatory cytokines, making these inhibitors promising therapeutic agents for a variety of inflammatory and autoimmune conditions.[3][18]
Conclusion
This compound is a strategically important and versatile building block in modern medicinal chemistry. Its primary utility as a precursor for potent and selective IRAK4 inhibitors places it at the forefront of research into novel treatments for inflammatory and autoimmune diseases. This guide has provided a comprehensive overview of its properties, a plausible synthetic workflow, analytical considerations, and its critical role in the development of next-generation therapeutics. As research in the field of IRAK4 modulation continues to evolve, the demand for high-quality this compound is expected to grow, underscoring its significance in the drug discovery landscape.
References
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- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific.
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- Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer - Frontiers.
- HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies.
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An In-Depth Technical Guide to the Synthesis of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid
This guide provides a comprehensive overview of a reliable and efficient synthetic route to (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid, a valuable building block in contemporary drug discovery and development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and scientists a practical framework for the preparation of this and structurally related compounds.
Introduction: The Significance of Arylboronic Acids in Medicinal Chemistry
Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the construction of biaryl and heteroaryl structures, which are common motifs in a vast array of pharmaceuticals. The target molecule, this compound, incorporates several key features that make it a particularly attractive building block for medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclohexylcarbamoyl moiety provides a handle for modulating physicochemical properties such as lipophilicity and solubility. Consequently, this reagent holds significant potential for the synthesis of novel therapeutic agents.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available 3-bromo-5-fluorobenzoic acid. This strategy involves an initial amide coupling reaction, followed by a palladium-catalyzed Miyaura borylation. This route is advantageous due to the ready availability of the starting materials and the high efficiency and functional group tolerance of the employed reactions.
An In-depth Technical Guide to (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid, a key building block for researchers and scientists in the field of drug development. We will delve into its chemical properties, a representative synthetic approach, and its potential applications, grounded in the established roles of phenylboronic acids in medicinal chemistry.
Core Molecular Attributes
This compound is a synthetically derived organoboron compound. Its structure features a central fluorinated phenyl ring, functionalized with a boronic acid group and a cyclohexylcarbamoyl moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly for the development of novel therapeutic agents.
Chemical Formula and Molecular Weight
The chemical formula for this compound is C₁₃H₁₇BFNO₃[1]. Based on this, the calculated molecular weight is approximately 265.09 g/mol [2]. It is important to note that some sources may erroneously report a molecular weight of 327.23 g/mol ; however, the calculated value of 265.09 g/mol is the correct one[1].
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇BFNO₃ | [1] |
| Molecular Weight | 265.09 g/mol | [2] |
| CAS Number | 874219-42-8 | [1] |
Synthesis and Characterization: A Representative Protocol
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3-bromo-5-fluorobenzoic acid.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Amide Formation
-
To a solution of 3-bromo-5-fluorobenzoic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add an activating agent like oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours until the conversion to the acid chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
In a separate flask, dissolve cyclohexylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same anhydrous solvent.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Let the reaction warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromo-N-cyclohexyl-5-fluorobenzamide.
Step 2: Borylation
-
Dissolve the 3-bromo-N-cyclohexyl-5-fluorobenzamide intermediate in an anhydrous ethereal solvent like THF or diethyl ether and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of a strong organolithium base such as n-butyllithium dropwise to facilitate lithium-halogen exchange. Alternatively, a Grignard reagent can be formed using magnesium.
-
After stirring for a short period at low temperature, add triisopropyl borate dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (B-O-H, N-H, C=O).
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are a privileged class of compounds in medicinal chemistry due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes[3]. This property has been successfully exploited in the development of potent enzyme inhibitors.
Potential as Enzyme Inhibitors
The boronic acid moiety in the title compound can act as a "warhead" to target a variety of enzymes. Given the structural motifs present, potential therapeutic targets could include:
-
Serine Proteases: The boronic acid can form a tetrahedral intermediate with the active site serine, mimicking the transition state of peptide bond hydrolysis.
-
Threonine-based Proteasomes: The success of the boronic acid-containing drug Bortezomib (Velcade) in treating multiple myeloma has highlighted the potential of this class of compounds as proteasome inhibitors[3][4][5].
Caption: Mechanism of enzyme inhibition by a boronic acid.
Role as a Synthetic Building Block
Beyond its potential as a bioactive molecule itself, this compound is an excellent building block for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Researchers can use this compound to introduce the substituted phenyl motif into a wide array of molecular scaffolds, facilitating the exploration of structure-activity relationships in drug discovery programs.
Conclusion
This compound is a valuable and versatile tool for chemical biologists and medicinal chemists. Its well-defined structure and the known reactivity of the boronic acid functional group provide a solid foundation for the rational design of novel enzyme inhibitors and complex molecular probes. The synthetic route outlined in this guide offers a practical approach to its preparation, enabling its use in a variety of research and development settings. The continued exploration of boronic acid derivatives holds significant promise for the discovery of next-generation therapeutics.
References
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18), 4323. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals, 15(6), 734. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18). [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid
Foreword: Unveiling a Molecule of Interest
In the landscape of modern medicinal chemistry, arylboronic acids have emerged as a privileged structural motif, demonstrating significant potential in the development of novel therapeutics.[1][2] Their unique ability to form reversible covalent bonds with biological nucleophiles has positioned them as attractive candidates for enzyme inhibitors and sensors.[1] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this class: (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid. While extensive experimental data for this particular molecule remains nascent, this document, grounded in established chemical principles and data from closely related analogues, aims to provide researchers, scientists, and drug development professionals with a robust foundational understanding of its key physicochemical properties. We will delve into its structural features, propose a viable synthetic pathway, and characterize its anticipated properties, offering field-proven insights to guide future research and application.
Molecular Identity and Structural Features
This compound is a synthetic organoboron compound. Its structure integrates a fluorinated phenylboronic acid core with a cyclohexylcarbamoyl substituent. This unique combination of a Lewis acidic boronic acid, a hydrogen-bond-donating and -accepting amide linkage, a lipophilic cyclohexyl group, and an electron-withdrawing fluorine atom suggests a nuanced profile of solubility, acidity, and intermolecular interactions.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | [3-(Cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | [2] |
| CAS Number | 874219-42-8 | [2] |
| Molecular Formula | C₁₃H₁₇BFNO₃ | [2] |
| Molecular Weight | 265.09 g/mol | [2] |
Below is a two-dimensional representation of the chemical structure, generated to illustrate the connectivity of the atoms.
Caption: 2D structure of this compound.
Proposed Synthesis Pathway
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis pathway.
Step 1: Amide Formation
The initial step involves the formation of the amide bond between 3-bromo-5-fluorobenzoic acid and cyclohexylamine. This is a standard transformation, typically achieved by first activating the carboxylic acid, for example, by converting it to the acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.
Experimental Protocol: Synthesis of N-(3-bromo-5-fluorophenyl)cyclohexanecarboxamide
-
To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
Add a solution of cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(3-bromo-5-fluorophenyl)cyclohexanecarboxamide.
Step 2: Palladium-Catalyzed Borylation
The second step is the conversion of the aryl bromide to the corresponding boronic acid. A highly effective and widely used method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a boron source such as bis(pinacolato)diboron (B₂pin₂).[3][4] This reaction typically proceeds in the presence of a palladium catalyst and a base. The resulting boronate ester is then hydrolyzed to the desired boronic acid.
Experimental Protocol: Synthesis of this compound
-
In a reaction vessel, combine N-(3-bromo-5-fluorophenyl)cyclohexanecarboxamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium acetate (KOAc) (3.0 eq).
-
Add an anhydrous, aprotic solvent such as dioxane or dimethylformamide (DMF).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude pinacol boronate ester.
-
Dissolve the crude ester in a mixture of THF and water, and add an acid such as HCl to facilitate the hydrolysis of the pinacol ester to the boronic acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to yield the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Physicochemical Properties
The physicochemical properties of a molecule are paramount in determining its behavior in both chemical and biological systems.
Table 2: Summary of Physicochemical Properties
| Property | Value/Anticipated Value | Method of Determination/Basis for Estimation |
| Melting Point | 239-241 °C | Experimental data from a commercial supplier. |
| Aqueous Solubility | Low | Estimated based on the presence of a large hydrophobic cyclohexyl group and an aromatic ring. The polar amide and boronic acid groups will contribute to some water solubility. |
| Solubility in Organic Solvents | Soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in ethers (e.g., THF, dioxane) and chlorinated solvents (e.g., DCM), and poorly soluble in nonpolar hydrocarbons (e.g., hexanes). | Estimated based on general solubility trends for arylboronic acids and N-substituted benzamides.[5] |
| pKa | ~8-9 | Estimated based on the typical pKa range for arylboronic acids. The electron-withdrawing fluorine atom is expected to slightly lower the pKa compared to an unsubstituted phenylboronic acid. |
| Stability | Susceptible to protodeboronation under strongly acidic or basic conditions. Can form a cyclic trimer (boroxine) upon dehydration. | General stability profile of arylboronic acids.[6][7] |
Melting Point
The melting point of a solid is a key indicator of its purity and the strength of its crystal lattice forces. A commercial supplier reports a melting point of 239-241 °C for this compound. This relatively high melting point suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding between the amide N-H and C=O groups, as well as between the boronic acid hydroxyl groups.
Solubility
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity.
-
Aqueous Solubility: The molecule possesses both hydrophobic (cyclohexyl ring, phenyl ring) and hydrophilic (amide, boronic acid) functionalities. The large, nonpolar cyclohexyl group is expected to significantly limit its solubility in water. However, the amide and boronic acid moieties can participate in hydrogen bonding with water, affording some degree of aqueous solubility. The overall aqueous solubility is anticipated to be low.
-
Solubility in Organic Solvents: Based on the general behavior of similar compounds, this compound is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where strong hydrogen bonding interactions can be overcome. It should exhibit moderate solubility in ethers such as tetrahydrofuran (THF) and dioxane, and in chlorinated solvents like dichloromethane (DCM). Its solubility in nonpolar hydrocarbon solvents like hexanes is predicted to be very low.[5]
Acidity (pKa)
Boronic acids are Lewis acids, and their pKa is a measure of the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in aqueous solution. For arylboronic acids, pKa values typically fall in the range of 8 to 10. The presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to increase the acidity of the boronic acid, thereby lowering its pKa value relative to unsubstituted phenylboronic acid. Therefore, the pKa of this compound is estimated to be in the range of 8-9 .
Stability
Arylboronic acids are generally stable compounds but can undergo certain degradation pathways.
-
Protodeboronation: This is a common decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be promoted by both acidic and basic conditions.[6][7] The rate of protodeboronation is influenced by the electronic nature of the substituents on the aromatic ring.
-
Boroxine Formation: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This is a reversible process, and the boroxine will readily hydrolyze back to the boronic acid in the presence of water.
Anticipated Spectroscopic Profile
While experimental spectra for this compound are not available in the public domain, a predictive analysis based on the spectra of its constituent chemical motifs can provide valuable guidance for its characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, amide, and boronic acid protons.
-
Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the phenyl ring will appear as multiplets in the downfield region. The exact chemical shifts and coupling patterns will be influenced by the fluorine, boronic acid, and amide substituents.
-
Amide Proton (δ ~8.0-9.0 ppm): The N-H proton of the amide will likely appear as a broad singlet or a doublet, depending on its coupling with the adjacent cyclohexyl proton. Its chemical shift can be concentration and solvent dependent.
-
Cyclohexyl Protons (δ 1.0-4.0 ppm): The protons of the cyclohexyl group will resonate in the upfield region as a series of complex multiplets. The proton attached to the nitrogen atom will be the most downfield of this group.
-
Boronic Acid Protons (δ ~5.0-7.0 ppm): The two hydroxyl protons of the boronic acid will appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and water content, and it may exchange with residual water in the solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will be observed as a singlet in the downfield region.
-
Aromatic Carbons (δ ~110-140 ppm): The six carbons of the phenyl ring will appear in this region. The carbon attached to the boron atom will be broad due to quadrupolar relaxation. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Cyclohexyl Carbons (δ ~25-55 ppm): The six carbons of the cyclohexyl ring will resonate in the upfield region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Boronic Acid): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amide): A sharp to moderately broad band around 3300 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹.
-
C-F Stretch: A strong band in the region of 1000-1100 cm⁻¹.
-
B-O Stretch: A strong, broad band around 1300-1400 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 266.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 264.1.
Potential Applications and Future Directions
The structural features of this compound suggest its potential utility in several areas of research and development.
-
Enzyme Inhibition: Boronic acids are well-known for their ability to inhibit serine proteases by forming a reversible tetrahedral intermediate with the active site serine residue. The cyclohexylcarbamoyl moiety could provide additional hydrophobic and hydrogen bonding interactions within an enzyme's active site, potentially leading to enhanced potency and selectivity.
-
Chemical Probes and Sensors: The boronic acid group can reversibly bind to diols, such as those found in saccharides. This property could be exploited in the design of chemical sensors for the detection of biologically important sugars.
-
Drug Discovery: The combination of a boronic acid warhead with a substituted benzamide scaffold makes this molecule an interesting starting point for lead optimization in drug discovery programs targeting enzymes amenable to boronic acid inhibition.
Future research should focus on obtaining empirical data for the physicochemical properties outlined in this guide. A detailed investigation into its biological activity against a panel of relevant enzymes would be a logical next step to unlock its therapeutic potential.
Conclusion
This compound represents a molecule with significant, yet largely unexplored, potential. This technical guide has provided a comprehensive overview of its known and anticipated physicochemical properties, a plausible synthetic route, and a discussion of its potential applications. By synthesizing established chemical principles with data from analogous structures, we have constructed a foundational framework to aid researchers in their future investigations of this promising compound. The insights provided herein are intended to accelerate the exploration of its utility in drug discovery and other scientific disciplines.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. ([Link])
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH National Library of Medicine. ([Link])
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Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. NIH National Library of Medicine. ([Link])
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Spectroscopic Characterization of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the methodologies and expected spectroscopic data for the characterization of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of spectroscopic analysis with practical, field-proven protocols. The focus is on providing a self-validating framework for acquiring and interpreting high-quality data for this and structurally related arylboronic acids, which are pivotal building blocks in medicinal chemistry.[1][2][3][4][5]
Introduction: The Significance of this compound
This compound is a bespoke building block in drug discovery, valued for its utility in forming robust carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling.[4] Its structural motifs—a fluorinated phenyl ring, a cyclohexylcarbamoyl group, and the reactive boronic acid moiety—contribute to its unique physicochemical properties, influencing metabolic stability, bioavailability, and target engagement of potential drug candidates.[4][5]
Accurate and comprehensive characterization of this molecule is a non-negotiable prerequisite for its use in synthesis and drug development. Spectroscopic analysis confirms its identity, purity, and stability, ensuring the reproducibility of synthetic procedures and the integrity of biological screening data. This guide outlines the core spectroscopic techniques required for this purpose.
The molecular structure of the target compound is presented below.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, a suite of NMR experiments including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR is essential for unambiguous characterization.
¹H and ¹³C NMR Spectroscopy
Expertise & Experience: The solubility of arylboronic acids can be limited. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent starting solvent as it readily dissolves the compound and its polar nature helps in observing the exchangeable protons of the boronic acid and amide groups.[6] The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carbamoyl groups, and the electron-donating effect of the boronic acid group (in its boronate form).
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
Aromatic Protons (δ 7.5-8.5 ppm): The phenyl ring will exhibit three distinct signals. The proton between the boronic acid and carbamoyl groups is expected to be the most downfield, followed by the proton between the fluorine and carbamoyl groups. The proton between the boronic acid and fluorine will likely be the most upfield of the aromatic signals.
-
Amide Proton (δ ~8.5 ppm): A broad singlet or doublet corresponding to the N-H proton. Its chemical shift and multiplicity can be concentration and temperature-dependent.
-
Boronic Acid Protons (δ ~8.0 ppm): A broad, exchangeable singlet for the B(OH)₂ protons. This signal may broaden or exchange with water present in the solvent.
-
Cyclohexyl Protons (δ 1.0-3.8 ppm): A series of multiplets corresponding to the axial and equatorial protons of the cyclohexyl ring. The proton attached to the nitrogen-bearing carbon will be the most downfield.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon will appear as a singlet in the downfield region.
-
Aromatic Carbons (δ 120-140 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the boron atom (C-B) can be broad due to quadrupolar relaxation of the boron nucleus.[7] The carbon attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF). Other carbons will show smaller couplings to fluorine.
-
Cyclohexyl Carbons (δ 25-50 ppm): Signals corresponding to the carbons of the cyclohexyl ring.
Protocol for ¹H and ¹³C NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
To confirm exchangeable protons (B(OH)₂ and NH), add a drop of D₂O to the NMR tube and re-acquire the spectrum; these signals will diminish or disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹¹B and ¹⁹F NMR Spectroscopy
Expertise & Experience: ¹¹B and ¹⁹F NMR are crucial for confirming the presence and chemical environment of the boron and fluorine atoms, respectively. ¹¹B NMR is particularly sensitive to the hybridization state of the boron atom.[8][9][10]
Expected ¹¹B NMR Spectral Data:
-
A broad singlet is expected in the range of δ 28-30 ppm , which is characteristic of a trigonal planar (sp² hybridized) arylboronic acid.[10] The presence of boroxine, the cyclic anhydride, would result in a signal around δ 31-33 ppm.[11][12]
Expected ¹⁹F NMR Spectral Data:
-
A singlet or a narrow multiplet is expected. The chemical shift will be dependent on the reference standard used but will confirm the presence of the C-F bond.
Protocol for ¹¹B and ¹⁹F NMR Data Acquisition:
-
Sample Preparation: The same sample prepared for ¹H and ¹³C NMR can be used.
-
¹¹B NMR Acquisition:
-
Tune the spectrometer to the ¹¹B frequency.
-
Use a broad spectral width (e.g., -100 to 100 ppm).
-
Typically, a few hundred scans are sufficient.
-
-
¹⁹F NMR Acquisition:
-
Tune the spectrometer to the ¹⁹F frequency.
-
Acquire a proton-decoupled spectrum to obtain a sharp singlet.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[13][14] High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
Expected Mass Spectrometry Data (ESI-HRMS):
-
Molecular Formula: C₁₃H₁₇BFNO₃
-
Monoisotopic Mass: 265.1340 g/mol
-
Positive Ion Mode ([M+H]⁺): Expected m/z = 266.1418
-
Negative Ion Mode ([M-H]⁻): Expected m/z = 264.1262
-
Fragmentation: Fragmentation patterns may involve the loss of water, the cyclohexyl group, or cleavage of the amide bond. The isotopic pattern of boron (¹⁰B and ¹¹B) can be observed in high-resolution spectra.[15][16]
Protocol for ESI-HRMS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.
-
Perform MS/MS analysis on the parent ion to induce fragmentation and aid in structural confirmation.
-
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A Senior Application Scientist's Guide to the Discovery of Novel Boronic Acid Derivatives
Abstract
The journey from initial concept to a validated research tool or therapeutic lead is paved with intricate chemical challenges and biological questions. Among the privileged scaffolds in modern medicinal chemistry and chemical biology, boronic acid and its derivatives have carved a unique and expanding niche. Their remarkable versatility stems from the distinct electronic properties of the boron atom—specifically, its Lewis acidity and its capacity to form reversible covalent bonds with biological nucleophiles. This guide provides an in-depth technical exploration of the design, synthesis, and application of novel boronic acid derivatives. We will move beyond simple protocols to dissect the underlying scientific rationale, offering field-proven insights for researchers, chemists, and drug development professionals aiming to harness the power of this exceptional chemical entity.
The Boronic Acid Moiety: A Nexus of Reactivity and Recognition
The story of boronic acids in mainstream research is a testament to how a once-overlooked functional group can become a cornerstone of drug discovery. The initial apprehension regarding potential toxicity has been largely demystified, especially following the clinical success of drugs like the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam .[1][2] These successes have catalyzed a surge in research, revealing the boronic acid group as a highly adaptable "warhead" for engaging biological targets.
At its core, the utility of a boronic acid, R-B(OH)₂, is dictated by the empty p-orbital on the boron atom, which makes it an effective Lewis acid.[1] This allows it to interact with Lewis bases, most notably the hydroxyl groups of serine residues in enzyme active sites or the cis-diols found in saccharides and glycoproteins.[3][4] This interaction is not a simple non-covalent association; it is a reversible covalent bond, forming a stable tetrahedral boronate complex. This unique binding mode confers both high affinity and specificity, making boronic acids exceptional candidates for enzyme inhibitors and molecular probes.[5]
Rational Design & Synthesis: From Blueprint to Benchtop
The synthesis of a novel boronic acid derivative is a process of strategic chemical construction. The chosen synthetic route must not only be efficient but also accommodate the desired functionality and stereochemistry required for biological activity.
Key Synthetic Strategies: A Causal Analysis
Several robust methods are employed for the synthesis of aryl boronic acids, the most common class found in drug development.[1] The choice of method is often dictated by the starting materials' availability and the functional group tolerance of the reaction.
-
Electrophilic Trapping: This classic method involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate ester at low temperatures.[1][6] While foundational, its application can be limited by the functional group incompatibility of the highly reactive organometallic species. It is best suited for simpler aromatic systems without sensitive electrophilic groups.
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is arguably the most versatile and widely used method today.[1] Its primary advantage is its exceptional functional group tolerance, allowing for the late-stage introduction of the boronic acid moiety into complex molecules, a critical capability in drug discovery.[7] The choice of palladium catalyst, ligand, and base is crucial for optimizing yield and preventing side reactions.
-
C-H Activation/Borylation: As the field pushes towards greater atom economy, the direct borylation of aromatic C-H bonds has emerged as a powerful strategy.[1] These reactions, often catalyzed by iridium or rhodium complexes, eliminate the need for pre-functionalized aryl halides, streamlining the synthetic process. This approach is particularly valuable for creating libraries of analogues where the point of borylation is varied.
The logical flow of these synthetic strategies can be visualized as a decision-making process for the medicinal chemist.
Caption: Decision workflow for selecting a boronic acid synthesis route.
Self-Validating Protocol: Palladium-Catalyzed Miyaura Borylation
This protocol describes a general, robust procedure for the synthesis of an aryl boronate ester, a stable precursor that is readily hydrolyzed to the final boronic acid. Each step is designed for reproducibility and includes rationale for the chosen reagents.
Objective: To synthesize 4-phenylphenyl boronate pinacol ester from 4-bromobiphenyl.
| Step | Action | Rationale & Expert Insight |
| 1. Reaction Setup | In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 4-bromobiphenyl (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq). | The inert atmosphere is critical to prevent the oxidation of the palladium catalyst. KOAc acts as the base, which is essential for the catalytic cycle. Using a slight excess of the diboron reagent ensures complete consumption of the starting halide. |
| 2. Solvent & Catalyst Addition | Add anhydrous 1,4-dioxane as the solvent. Degas the mixture by bubbling N₂ through it for 15-20 minutes. Add Pd(dppf)Cl₂ (0.03 eq) as the catalyst. | Dioxane is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve both organic and inorganic reagents. Degassing removes dissolved oxygen. Pd(dppf)Cl₂ is a highly efficient and versatile catalyst for borylation reactions, known for its stability and broad substrate scope. |
| 3. Reaction | Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. | The elevated temperature is required to drive the catalytic cycle. Monitoring is crucial to determine the point of complete conversion and avoid potential degradation from prolonged heating. |
| 4. Work-up | Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. | The aqueous work-up removes the inorganic salts (KOAc and byproducts). Brine helps to break any emulsions and further dry the organic layer. |
| 5. Purification | Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). | This step isolates the desired boronate ester from unreacted starting materials, catalyst residues, and other byproducts, yielding a high-purity product for subsequent use. |
| 6. (Optional) Hydrolysis | To obtain the free boronic acid, the purified pinacol ester can be stirred with an aqueous acid (e.g., 1N HCl) in a solvent like THF or acetone, followed by extraction.[1] | The pinacol ester is often more stable and easier to handle/purify than the free boronic acid. This deprotection step is typically performed just before the next synthetic step or biological assay. |
Key Application Areas in Modern Research
The true power of boronic acid derivatives is realized in their diverse applications, where their unique chemical properties are leveraged to probe and modulate biological systems.
Precision Targeting: Boronic Acids as Enzyme Inhibitors
Boronic acids have emerged as a premier class of reversible, covalent inhibitors, particularly for serine proteases.[5] The mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom. This forms a stable, tetrahedral boronate adduct that mimics the transition state of substrate hydrolysis, effectively locking the enzyme in an inhibited state.[1][5]
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Case Study 1: Proteasome Inhibition The 20S proteasome, a key regulator of intracellular protein degradation, utilizes an N-terminal threonine residue in its active site.[1] Bortezomib's design was a landmark achievement, demonstrating that a dipeptidyl boronic acid could potently and selectively inhibit this threonine protease, leading to apoptosis in cancer cells.[2] The development of next-generation inhibitors like Ixazomib continues this legacy.[2][8]
Case Study 2: β-Lactamase Inhibition Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which are serine hydrolases. Boronic acids act as transition-state analogues, reversibly binding to the catalytic serine to protect the antibiotic from degradation.[1][5] The cyclic boronic acid Vaborbactam is a clinically approved example that restores the efficacy of β-lactam antibiotics against resistant bacteria.[1][7]
| Inhibitor Class | Target Enzyme | Example Compound | Reported IC₅₀/Kᵢ | Therapeutic Area | Reference |
| Dipeptidyl Boronic Acids | 20S Proteasome | Bortezomib | ~7 nM | Multiple Myeloma | [1] |
| Dipeptidyl Boronic Acids | 20S Proteasome | Ixazomib | ~8 nM | Multiple Myeloma | [2] |
| Cyclic Boronic Acids | Serine β-Lactamases | Vaborbactam | ~0.004 µM (for some Class C) | Bacterial Infections | [1][7] |
| α-Amino Boronic Acids | Histone Deacetylases (HDACs) | Compound 61 (Suzuki et al.) | 1.4 µM | Oncology | [1][9] |
Molecular Recognition: Probes and Sensors for Chemical Biology
The ability of boronic acids to form reversible covalent bonds with cis-1,2- and -1,3-diols is the foundation for their use as molecular sensors.[4][10] This interaction is particularly powerful for recognizing saccharides, which are ubiquitous on cell surfaces (as glycoproteins and glycolipids) and as signaling molecules.[11]
The binding event can be coupled to a reporter system, such as a fluorophore. When the boronic acid is unbound, the fluorophore may be quenched. Upon binding to a diol, a conformational change can occur, leading to a "turn-on" fluorescent signal. This principle is the basis for developing sensors for glucose, cell-surface glycans, and even ribonucleic acids.[12][13]
Caption: Boronic acid probe binding to a cis-diol on a saccharide.
This recognition capability has been integrated into various platforms, including nanomaterials for enhanced sensitivity and bio-orthogonal probes for site-selective labeling of proteins in complex biological environments.[14][15]
Smart Therapeutics: Prodrugs and Targeted Delivery
A sophisticated strategy in drug development involves creating prodrugs that release the active therapeutic only at the site of disease. The unique reactivity of boronic acids can be exploited for this purpose. For example, aryl boronic acids can be oxidized by reactive oxygen species (ROS), which are often present at elevated levels in cancer cells and sites of inflammation.[1]
A prodrug can be designed where the boronic acid acts as a ROS-cleavable linker, masking the active drug. Upon reaching the ROS-rich microenvironment of a tumor, the boronic acid is oxidized to a phenol, triggering the release of the cytotoxic agent. This approach enhances selectivity and reduces systemic toxicity.[1]
The Role of Computational Design
Modern discovery efforts are increasingly supported by computational chemistry. Virtual screening of boronic acid libraries against the crystal structures of target enzymes can predict binding affinities and poses, helping to prioritize compounds for synthesis.[16][17] For instance, computational design was instrumental in identifying β-amido boronic acids as potential inhibitors of the SARS-CoV-2 main protease (Mpro) by targeting threonine residues in the active site.[16] These in silico methods accelerate the design-build-test-learn cycle, focusing laboratory efforts on the most promising molecular architectures.
Conclusion and Future Horizons
Boronic acid derivatives have transitioned from chemical curiosities to indispensable tools in research and medicine. Their unique ability to engage in reversible covalent interactions provides a powerful mechanism for achieving high potency and selectivity against a range of biological targets. The continued innovation in synthetic methodologies, particularly in C-H functionalization, will undoubtedly broaden the accessible chemical space for these compounds.[7] Future advancements will likely focus on developing novel boronic acid "warheads" with tailored reactivity and pKa values for specific targets, expanding their application in proteomics, diagnostics, and the development of next-generation targeted therapies.
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Bull, S.D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]
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Liu, L., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
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De Vita, D., et al. (2022). Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. NIH. [Link]
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Mitchell, J.M., et al. (2017). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. PMC. [Link]
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N.A. (n.d.). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ResearchGate. [Link]
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McShane, C.M., & James, T.D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]
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Gushchina, I.V., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. [Link]
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Akter, F., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]
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N.A. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]
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Rostamitabar, M., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. [Link]
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Liu, L., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. PubMed. [Link]
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Suzuki, N., et al. (n.d.). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. ResearchGate. [Link]
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N.A. (n.d.). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. ResearchGate. [Link]
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Liu, L., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH. [Link]
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N.A. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Publishing. [Link]
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Lei, H., et al. (2016). Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids. PubMed. [Link]
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An In-Depth Technical Guide to Boronic Acid-Based Enzyme Inhibitors: From Rational Design to Therapeutic Applications
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Resurgence of a Versatile Pharmacophore
The journey of a drug from a laboratory curiosity to a clinical reality is often long and fraught with challenges. Yet, certain chemical motifs periodically capture the imagination of medicinal chemists with their unique reactivity and therapeutic potential. Boronic acids represent one such class of compounds. Once viewed with skepticism due to concerns about stability and specificity, they have emerged as a validated and versatile pharmacophore, leading to the development of breakthrough therapies for cancer and infectious diseases. This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive technical overview of boronic acid-based enzyme inhibitors. We will delve into the fundamental principles that govern their mechanism of action, explore the intricacies of their design and synthesis, and provide practical, field-proven methodologies for their characterization and evaluation. Our goal is to equip researchers and drug development professionals with the knowledge and tools necessary to harness the full potential of this remarkable class of molecules.
The Unique Chemistry of Boron: The Foundation of Reversible Covalent Inhibition
The therapeutic efficacy of boronic acid-based inhibitors is intrinsically linked to the unique electronic properties of the boron atom. Unlike carbon, boron possesses an empty p-orbital, rendering it electrophilic and capable of accepting a lone pair of electrons from a nucleophile. This fundamental property underpins the primary mechanism of action for most boronic acid enzyme inhibitors: the formation of a reversible covalent bond with a nucleophilic residue in the active site of the target enzyme.
Mimicking the Transition State: A Tale of Tetrahedral Intermediates
Many enzymes, particularly hydrolases such as serine proteases, function by stabilizing a high-energy tetrahedral transition state during substrate catalysis. Boronic acids are exceptional transition-state analogs because their boron atom can be attacked by a nucleophilic residue (e.g., the hydroxyl group of a serine or threonine) in the enzyme's active site. This interaction leads to the formation of a stable, tetrahedral boronate adduct, which closely mimics the geometry of the natural transition state, resulting in potent and highly specific inhibition.[1][2] This reversible covalent interaction is a key differentiator from many traditional non-covalent inhibitors, often leading to prolonged target engagement and enhanced inhibitory potency.[3]
Rational Design and Synthesis of Boronic Acid Inhibitors: A Medicinal Chemist's Toolkit
The design of potent and selective boronic acid inhibitors is a multidisciplinary endeavor that combines computational modeling, a deep understanding of enzyme-substrate interactions, and sophisticated synthetic chemistry.
Structure-Based Drug Design: Leveraging Atomic-Level Insights
The availability of high-resolution crystal structures of target enzymes, often in complex with substrates or inhibitors, provides an invaluable roadmap for the design of novel boronic acid inhibitors.[4] By analyzing the interactions within the active site, medicinal chemists can design boronic acid derivatives with side chains that optimize binding to specific pockets, thereby enhancing both potency and selectivity. For example, the design of peptidyl boronic acids often involves mimicking the amino acid sequence of the enzyme's natural substrate to achieve high-affinity binding.[5]
Synthetic Strategies: Building the Boron-Containing Scaffold
The synthesis of boronic acid derivatives, particularly peptide boronic acids, has evolved significantly, with solid-phase synthesis emerging as a highly efficient method.[3][6] This approach allows for the modular assembly of complex peptidyl boronic acids on a resin support, facilitating purification and enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]
The following diagram illustrates a generalized workflow for the solid-phase synthesis of a dipeptidyl boronic acid, a common structural motif in proteasome inhibitors.
Caption: Generalized workflow for solid-phase synthesis of a dipeptidyl boronic acid.
In the Spotlight: Clinically Approved Boronic Acid Enzyme Inhibitors
The clinical success of boronic acid-based drugs has validated this class of compounds as powerful therapeutic agents. Two prominent examples are Bortezomib for the treatment of multiple myeloma and Vaborbactam, a β-lactamase inhibitor used to combat antibiotic resistance.
Bortezomib (Velcade®): A Paradigm Shift in Cancer Therapy
Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins.[8][9] By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to the accumulation of pro-apoptotic factors and the induction of programmed cell death in cancer cells.[10][11] Its approval by the FDA in 2003 for the treatment of multiple myeloma marked a significant milestone in the field of oncology and paved the way for the development of other proteasome inhibitors.[12]
The inhibition of the proteasome by Bortezomib triggers a complex signaling cascade that ultimately leads to apoptosis. A simplified representation of this pathway is shown below.
Caption: Simplified signaling pathway of Bortezomib-induced apoptosis.
Vaborbactam: Restoring the Efficacy of Antibiotics
The rise of antibiotic resistance is a global health crisis. One of the primary mechanisms of resistance is the production of β-lactamase enzymes by bacteria, which inactivate β-lactam antibiotics. Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor that protects β-lactam antibiotics from degradation.[13][14] When combined with a carbapenem antibiotic like meropenem, Vaborbactam effectively restores its activity against many multidrug-resistant Gram-negative bacteria.
Vaborbactam acts as a "shield" for β-lactam antibiotics by forming a reversible covalent adduct with the active site serine of the β-lactamase enzyme, thereby preventing it from hydrolyzing the antibiotic.
Caption: Mechanism of action of Vaborbactam in protecting β-lactam antibiotics.
Essential Experimental Protocols for the Characterization of Boronic Acid Inhibitors
Rigorous and reproducible experimental data are the cornerstones of drug discovery. This section provides detailed, step-by-step methodologies for the key experiments required to characterize boronic acid-based enzyme inhibitors.
Determination of Inhibitory Potency: IC50 and Ki Values
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for quantifying the potency of an enzyme inhibitor. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Ki is a true equilibrium constant that reflects the intrinsic binding affinity of the inhibitor for the enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Boronic acid inhibitor stock solution (typically in DMSO)
-
Assay buffer (optimized for enzyme activity and stability)
-
96-well microplates (clear, flat-bottom for spectrophotometric assays)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the boronic acid inhibitor in the assay buffer. A typical 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.
-
Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.
-
Prepare a solution of the substrate in the assay buffer. The substrate concentration is typically kept at or near the Michaelis-Menten constant (Km) for IC50 determination and varied for Ki determination.
-
-
Assay Setup (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the inhibitor dilutions to the appropriate wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control (background).
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding equilibrium to be reached. This is particularly important for reversible covalent inhibitors.
-
-
Initiation of the Reaction and Data Acquisition:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance (or fluorescence) over time at a specific wavelength. The rate of the reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.[15][16]
-
Ki Determination: To determine the mode of inhibition and the Ki value, perform the assay at multiple fixed inhibitor concentrations and varying substrate concentrations. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Km and Vmax in the presence of the inhibitor will reveal the mode of inhibition (competitive, non-competitive, or uncompetitive). The Ki can then be calculated from the replots of the slopes or intercepts of the primary plots versus the inhibitor concentration.[17][18]
-
Structural Characterization: X-ray Crystallography
X-ray crystallography provides an atomic-level view of how a boronic acid inhibitor binds to its target enzyme. This information is invaluable for understanding the molecular basis of inhibition and for guiding further structure-based drug design efforts.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid
Introduction: The Strategic Importance of Substituted Biaryls in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures.[3] These motifs are prevalent in a vast array of biologically active molecules and advanced functional materials.[4]
The specific substrate, (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid, presents a synthetically valuable building block. The presence of both a bulky amide group and an electron-withdrawing fluorine atom on the phenylboronic acid ring introduces electronic and steric challenges that necessitate a carefully optimized protocol. The resulting biaryl products, incorporating this substituted phenyl moiety, are of significant interest in drug discovery programs, where the cyclohexylcarbamoyl group can modulate solubility and protein-binding interactions, and the fluorine atom can enhance metabolic stability and binding affinity.
This document provides a comprehensive guide to the successful execution of the Suzuki-Miyaura coupling using this specific boronic acid, delving into the mechanistic rationale behind the protocol design and offering detailed, field-proven methodologies.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[7] The reactivity of the halide typically follows the trend I > Br > Cl.[8]
-
Transmetalation: In the presence of a base, the organoboronic acid is activated to form a more nucleophilic boronate species.[9][10][11] This boronate then transfers its organic group to the palladium center, displacing the halide.[12][13] The choice of base is critical and can significantly influence the reaction rate and yield.[12]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Causality Behind Experimental Choices for this compound:
-
Palladium Catalyst and Ligand Selection: The presence of the electron-withdrawing fluorine and the bulky amide group on the boronic acid can affect the electronic and steric environment of the reaction. Palladium catalysts paired with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to enhance catalyst stability and reactivity, particularly with challenging substrates.[14][15] These ligands promote the oxidative addition and reductive elimination steps. For this protocol, we will utilize Pd(dppf)Cl₂, a robust and versatile catalyst known for its effectiveness in a wide range of Suzuki-Miyaura couplings, including those with heteroaryl boronic acids.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[12] Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice can depend on the lability of other functional groups in the substrates. For this substrate, a moderately strong base like K₂CO₃ is recommended to ensure efficient boronate formation without promoting unwanted side reactions.
-
Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., dioxane, toluene, or DME) solubilizes the organic reactants and the catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A deoxygenated solvent system is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials and Reagents
| Material | Specification | Supplier |
| This compound | ≥95% purity | Commercially Available |
| Aryl Bromide (e.g., 4-bromoanisole) | ≥98% purity | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | High-purity | In-house |
| Ethyl Acetate | ACS grade | Commercially Available |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Celite® | Commercially Available | |
| Argon or Nitrogen Gas | High purity (≥99.998%) |
Detailed Step-by-Step Protocol
This protocol details the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) via syringe. The solvent should be thoroughly degassed by bubbling with inert gas for at least 30 minutes prior to use.
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 4-12 hours).
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[16]
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[16]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure biaryl product.[16]
Experimental Workflow and Data Presentation
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Boronic Acid : Aryl Halide | 1.2 : 1.0 | A slight excess of the boronic acid is used to drive the reaction to completion. |
| Base : Aryl Halide | 2.0 : 1.0 | Ensures complete activation of the boronic acid. |
| Catalyst Loading | 5 mol% | A typical loading for achieving efficient catalysis. |
| Reaction Conditions | ||
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the specific aryl halide used. |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | A common and effective solvent mixture for Suzuki-Miyaura couplings. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst (oxidized Pd(0))- Insufficiently degassed solvent- Inactive boronic acid (protodeboronation) | - Use fresh catalyst.- Ensure thorough degassing of all solvents.- Use anhydrous conditions and a slight excess of boronic acid. |
| Incomplete Reaction | - Insufficient reaction time or temperature- Poorly soluble reagents | - Increase reaction time and/or temperature.- Consider a different solvent system to improve solubility. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Rigorously maintain an inert atmosphere.- Use a more stable ligand or a lower reaction temperature. |
| Difficulty in Product Purification | - Close polarity of product and starting materials- Formation of difficult-to-remove byproducts | - Optimize the column chromatography eluent system.- Re-optimize reaction conditions to minimize side reactions. |
Characterization of the Final Product
The identity and purity of the synthesized biaryl product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and reliable method for the synthesis of highly substituted biaryl compounds. By carefully selecting the catalyst, base, and solvent system, and by adhering to the detailed protocol and troubleshooting guide provided, researchers can achieve high yields of the desired products. The insights into the reaction mechanism and the rationale behind the experimental choices empower scientists to adapt and optimize this protocol for a wide range of aryl and heteroaryl coupling partners, thereby facilitating the discovery and development of novel chemical entities.
References
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- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid as a Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid is a specialized organic building block increasingly recognized for its utility in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its unique trifunctional structure, featuring a boronic acid moiety, a fluorine substituent, and a bulky cyclohexylcarbamoyl group, offers a sophisticated tool for chemists to fine-tune the steric and electronic properties of target compounds. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The strategic placement of a fluorine atom can significantly enhance desirable drug-like properties, such as metabolic stability and binding affinity.[3][4] Simultaneously, the cyclohexylcarbamoyl group provides a steric and hydrogen-bonding element that can influence molecular conformation and intermolecular interactions.
This guide serves as a comprehensive technical resource, providing in-depth application notes and detailed protocols for the effective use of this compound in organic synthesis.
Section 1: Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.
| Property | Value |
| CAS Number | 874219-42-8[5] |
| Molecular Formula | C₁₃H₁₇BFNO₃[5] |
| Molecular Weight | 265.09 g/mol [5] |
| Appearance | Typically a white to off-white solid |
| Purity | ≥95%[5] |
| Solubility | Soluble in many organic solvents such as dioxane, THF, and DMF. Limited solubility in water. |
| Stability | Stable under standard conditions. Boronic acids are known to be sensitive to moisture and can undergo dehydration to form cyclic anhydrides (boroxines).[6] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration is advised.
Section 2: The Role of Key Structural Features in Reactivity and Application
The utility of this compound stems from the interplay of its three key functional groups.
2.1 The Boronic Acid Moiety: A Gateway to Cross-Coupling The boronic acid group is the reactive handle for a variety of powerful bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2][6] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, providing a direct route to biaryl and heteroaryl structures which are prevalent in medicinal chemistry.[7]
2.2 The 5-Fluoro Substituent: Enhancing Molecular Properties The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[4][8] The electron-withdrawing nature of the fluorine atom in the meta-position of the boronic acid can influence the electronic properties of the aromatic ring, potentially affecting reaction rates and the properties of the final product.[9][10] Key benefits of fluorination can include:
-
Increased Metabolic Stability: Fluorine can block sites of oxidative metabolism.[3][8]
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets.[3]
-
Modulated Lipophilicity and Permeability: Strategic fluorination can fine-tune a molecule's ability to cross cell membranes.[3][4]
2.3 The 3-Cyclohexylcarbamoyl Group: Steric and Conformational Control The bulky and conformationally flexible cyclohexylcarbamoyl group serves several purposes:
-
Steric Influence: It can direct the regioselectivity of reactions and influence the final three-dimensional shape of the molecule.
-
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, facilitating intermolecular interactions that can be crucial for crystal packing or binding to a biological target.
-
Solubility Modulation: The presence of the amide and cyclohexyl groups can affect the solubility profile of both the building block and the final products.
Section 3: Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most prominent application of this building block. It involves the coupling of the boronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
3.1 Mechanistic Overview The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2 General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl halide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial as oxygen can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
3.3 Example Protocol: Synthesis of N-cyclohexyl-3'-chloro-3-fluoro-5-(trifluoromethyl)biphenyl-4-carboxamide
This example details the coupling of the title boronic acid with 1-chloro-3-(trifluoromethyl)benzene.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 1-chloro-3-(trifluoromethyl)benzene | 180.56 | 1.0 | 180.6 mg | 1.0 |
| This compound | 265.09 | 1.2 | 318.1 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 mg | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 276.4 mg | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | - | 10 mL | - |
Procedure: Follow the general protocol outlined in Section 3.2. The reaction is typically heated at 90 °C for 12-16 hours.
Section 4: Advanced Applications and Related Transformations
While Suzuki-Miyaura coupling is the primary application, this building block can also be explored in other metal-catalyzed reactions.
Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, between boronic acids and amines or alcohols.[11][12][13] This provides an alternative to Buchwald-Hartwig amination for the synthesis of arylamines and aryl ethers under often milder, air-tolerant conditions.[12][13] this compound could potentially be coupled with various N-H or O-H containing nucleophiles using a copper catalyst (e.g., Cu(OAc)₂).[14][15]
Sources
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- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Strategic Role of Fluorinated Phenylboronic Acids in Drug Discovery
Introduction: A Synergy of Potent Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical moieties can profoundly influence the success of a drug candidate. Two such high-impact players are the fluorine atom and the phenylboronic acid scaffold. Fluorine, the most electronegative element, is renowned for its ability to modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] Concurrently, boronic acids have emerged as a privileged class of compounds, most notably for their ability to form reversible covalent bonds with active site residues of enzymes and their utility as versatile building blocks in synthesis.[3][4]
The fusion of these two entities into fluorinated phenylboronic acids (FPBAs) creates a class of reagents and pharmacophores with exceptional utility in drug discovery. The electron-withdrawing nature of fluorine potentiates the Lewis acidity of the boron center, a critical feature for biological activity, while also imparting the classic benefits of organofluorine chemistry.[5][6] This guide provides an in-depth exploration of the applications of FPBAs, complete with detailed protocols, to empower researchers in their drug development endeavors. We will delve into their roles as covalent enzyme inhibitors, precursors for Positron Emission Tomography (PET) imaging agents, and advanced intermediates in complex molecule synthesis.
Caption: Workflow for determining the IC50 of an FPBA inhibitor against a serine protease.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test FPBA in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).
-
Prepare a working solution of trypsin in assay buffer (e.g., 10 µg/mL).
-
Prepare a working solution of L-BAPNA substrate in assay buffer (e.g., 1 mM).
-
-
Assay Plate Setup (96-well plate):
-
Add 1 µL of each FPBA dilution (or DMSO for control) to respective wells.
-
Add 179 µL of assay buffer to all wells.
-
Add 10 µL of the trypsin working solution to all wells except for the "no enzyme" blank.
-
Causality: This sequence ensures the final DMSO concentration is low (<1%) and consistent across all wells, minimizing solvent effects.
-
-
Inhibitor Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 15 minutes.
-
Causality: This step is crucial for covalent inhibitors as it allows time for the equilibrium of the covalent bond formation between the boronic acid and the enzyme's serine residue to be established before introducing the competing substrate.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the L-BAPNA substrate solution to all wells to initiate the reaction. The final volume will be 200 µL.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over 10-20 minutes (kinetic mode) or after a fixed time point (endpoint mode). The product, p-nitroaniline, is yellow.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration.
-
Determine the percent inhibition for each FPBA concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot % Inhibition versus the logarithm of the FPBA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application II: Positron Emission Tomography (PET) Imaging
PET is a powerful, non-invasive molecular imaging technique that provides functional information about biological processes in vivo. It relies on the administration of a bioactive molecule labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F), due to its favorable half-life (109.8 min) and low positron energy. [7] Arylboronic acids are invaluable precursors for the synthesis of ¹⁸F-labeled PET tracers. The copper-mediated radiofluorination of arylboronic acids (or their ester derivatives) allows for the late-stage introduction of ¹⁸F onto aromatic rings under relatively mild conditions, a significant advantage in radiochemistry. [7][8]This enables the development of PET tracers from drug candidates, facilitating studies on target engagement, pharmacokinetics, and dose-occupancy in living subjects. [1][9]
Protocol: Copper-Mediated [¹⁸F]Radiofluorination of an Arylboronic Acid
This protocol describes a general method for the ¹⁸F-labeling of an arylboronic acid precursor. Note: All work with radioactive materials must be performed in a designated radiochemistry facility with appropriate shielding and adherence to safety regulations.
Objective: To synthesize an [¹⁸F]aryl fluoride from an arylboronic acid precursor for preclinical PET imaging studies.
Radiosynthesis Workflow:
Caption: General workflow for the synthesis and purification of an [¹⁸F]-labeled PET tracer from a boronic acid precursor.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Pass the cyclotron-produced aqueous [¹⁸F]fluoride solution through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the cartridge into a shielded reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Causality: K222 is a cryptand that chelates the potassium counter-ion, making the fluoride anion "naked" and highly nucleophilic, which is essential for the reaction.
-
Remove the water via azeotropic distillation by heating the vessel under a stream of nitrogen. Repeat with anhydrous acetonitrile until the mixture is completely dry.
-
-
Radiofluorination Reaction:
-
Dissolve the arylboronic acid precursor (1-5 mg) and a copper catalyst (e.g., Cu(OTf)₂py₄ or similar) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add the solution to the dried [¹⁸F]F⁻/K222 complex.
-
Seal the vessel and heat it at 100-130°C for 15-20 minutes.
-
Causality: The copper catalyst is essential for mediating the C-F bond formation. Anhydrous conditions are critical as residual water can lead to protodeboronation, an undesired side reaction that replaces the boronic acid with hydrogen. [8]3. Purification:
-
After cooling, quench the reaction by adding water.
-
Pass the crude reaction mixture through a solid-phase extraction (SPE) cartridge (e.g., a C18 Sep-Pak) to trap the desired ¹⁸F-labeled product and separate it from unreacted [¹⁸F]fluoride and polar impurities.
-
Wash the cartridge with water and then elute the final product with an organic solvent like ethanol.
-
-
Quality Control:
-
Analyze a small aliquot of the final product using radio-Thin Layer Chromatography (radio-TLC) or radio-High Performance Liquid Chromatography (radio-HPLC) to determine the Radiochemical Conversion (RCC), radiochemical purity, and specific activity.
-
Data Presentation: Representative Radiochemical Conversions (RCC)
| Precursor | Product | Typical RCC (%) |
| 4-(Methoxy)phenylboronic acid | 1-[¹⁸F]Fluoro-4-methoxybenzene | 35-50% [7] |
| 4-(Trifluoromethyl)phenylboronic acid | 1-[¹⁸F]Fluoro-4-(trifluoromethyl)benzene | 60-75% [7] |
| 3-Pyridinylboronic acid | 3-[¹⁸F]Fluoropyridine | 25-40% [7] |
Application III: Advanced Synthetic Intermediates
Beyond their direct use as pharmacophores, FPBAs are workhorse reagents in synthetic chemistry, primarily through the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl and heteroaryl-aryl structures that are common motifs in pharmaceuticals. [10][11][12] Using an FPBA in a Suzuki coupling allows for the precise and efficient installation of a fluorinated phenyl ring into a complex molecule. This enables medicinal chemists to rapidly generate diverse libraries of compounds to explore structure-activity relationships (SAR) related to fluorination. [10][13]
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound by coupling an FPBA with an aryl halide.
Catalytic Cycle:
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 13. nbinno.com [nbinno.com]
Application Note & Protocols: (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid as a Reversible, Covalent Serine Protease Inhibitor
Abstract
Serine proteases represent a vast and functionally diverse family of enzymes integral to physiological processes ranging from digestion and blood coagulation to inflammation and immune responses. Their dysregulation is a hallmark of numerous pathologies, making them prime targets for therapeutic intervention. Boronic acids, particularly arylboronic acid derivatives, have emerged as a highly successful class of inhibitors, with several approved drugs demonstrating their clinical utility.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid, a representative member of this inhibitor class. We will elucidate its mechanism of action, provide detailed protocols for its chemical synthesis, and outline robust methodologies for its kinetic and inhibitory characterization against a target serine protease. The principles and protocols described herein serve as a foundational framework for the investigation of novel boronic acid-based serine protease inhibitors.
The Boronic Acid Pharmacophore: A Transition-State Analog
The inhibitory power of boronic acids against serine proteases stems from their unique ability to act as transition-state analogs. The catalytic mechanism of a serine protease involves a nucleophilic attack by a highly reactive serine residue (e.g., Ser195 in chymotrypsin) on the carbonyl carbon of a substrate's peptide bond. This attack is facilitated by a nearby histidine residue, leading to the formation of a transient, tetrahedral intermediate.
This compound mimics this intermediate. The boron atom, being electron-deficient (a mild Lewis acid), is highly susceptible to nucleophilic attack by the catalytic serine's hydroxyl group.[4][5] This interaction forms a stable, yet reversible, covalent tetrahedral adduct between the inhibitor and the enzyme's active site.[6][7] The stability of this complex is further enhanced by an interaction between the active site histidine and one of the boronic acid's hydroxyl groups, effectively sequestering the enzyme in an inactive state.[8]
Figure 1: Mechanism of reversible covalent inhibition of a serine protease by a boronic acid derivative.
Chemical Synthesis Protocol
The synthesis of this compound can be achieved through a logical, multi-step process starting from commercially available materials. The following protocol outlines a robust and reproducible synthetic route. The causality behind this approach is to first construct the stable amide backbone and then introduce the chemically sensitive boronic acid moiety in the final steps.
Figure 2: Proposed synthetic workflow for this compound.
Protocol 2.1: Synthesis of N-cyclohexyl-3-bromo-5-fluorobenzamide (Intermediate 1)
-
Dissolution: In a round-bottom flask, dissolve 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Amine Addition: Add cyclohexylamine (1.1 eq) dropwise to the solution.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Protocol 2.2: Synthesis of the Pinacol Boronate Ester (Intermediate 2)
-
Reagent Setup: To an oven-dried flask, add N-cyclohexyl-3-bromo-5-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).[9]
-
Solvent & Degas: Add an anhydrous, degassed solvent such as 1,4-dioxane or DMF. Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-90 °C and stir overnight.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the pinacol boronate ester.
Protocol 2.3: Hydrolysis to this compound (Final Product)
-
Dissolution: Dissolve the pinacol boronate ester (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Cleavage: Add sodium periodate (NaIO₄) (3.0 eq) followed by 1M HCl (2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification and Storage: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The resulting boronic acid can be further purified by recrystallization. Store the final product under an inert atmosphere at low temperature to prevent dehydration and trimerization.
In Vitro Characterization: Efficacy and Potency Protocols
To evaluate the inhibitory activity of this compound, a series of standardized enzymatic assays must be performed. The following protocols use a generic serine protease and a corresponding chromogenic substrate as a model system.
3.1: General Materials & Reagents
-
Target Enzyme: A serine protease of interest (e.g., Trypsin, Chymotrypsin, Human Neutrophil Elastase).
-
Chromogenic Substrate: A substrate that releases a colored product (e.g., p-nitroaniline, pNA) upon cleavage (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for Trypsin).
-
Inhibitor: this compound, dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at the appropriate wavelength for the chromophore (e.g., 405 nm for pNA).
Protocol 3.2: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)
The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor stock solution in assay buffer. A 10-point, 3-fold dilution series is typical.
-
Assay Setup (96-well plate):
-
Test Wells: Add 20 µL of each inhibitor dilution.
-
Positive Control (No Inhibition): Add 20 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
Negative Control (No Enzyme): Add 40 µL of assay buffer.
-
-
Enzyme Addition: Add 20 µL of the serine protease solution (pre-diluted in assay buffer to a concentration that yields a linear reaction rate) to the test and positive control wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes. This step is critical for reversible, covalent inhibitors to allow binding to reach equilibrium.
-
Initiate Reaction: Add 20 µL of the chromogenic substrate solution to all wells to start the reaction. The final substrate concentration should ideally be at or near its Michaelis constant (Km).
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the rate of product formation (change in absorbance over time) for 10-15 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration.
-
Normalize the rates relative to the positive control (V₀).
-
Plot the percent inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Protocol 3.3: Kinetic Analysis for Kᵢ and Mode of Inhibition
Determining the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive) provides deeper mechanistic insight.[10][11] This requires measuring enzyme kinetics at multiple substrate and inhibitor concentrations.
Figure 3: Experimental workflow for comprehensive kinetic analysis of an enzyme inhibitor.
-
Experimental Design: Design a matrix of experiments. Use at least five concentrations of the substrate (e.g., ranging from 0.2 * Kₘ to 5 * Kₘ) and at least four concentrations of the inhibitor (e.g., 0, 0.5 * Kᵢ, 1 * Kᵢ, 2 * Kᵢ; use the IC₅₀ as an estimate for Kᵢ initially).
-
Assay Execution: For each combination of substrate and inhibitor concentration, perform the enzymatic assay as described in Protocol 3.2 (steps 2-6) and calculate the initial reaction velocity (V).
-
Data Analysis:
-
Michaelis-Menten Plots: For each inhibitor concentration, plot V versus substrate concentration [S]. This will visually show the effect of the inhibitor on Kₘ and Vₘₐₓ.[12]
-
Lineweaver-Burk Plots: For more accurate determination, create a double reciprocal plot (1/V versus 1/[S]).[13]
-
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[12]
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).[12]
-
Uncompetitive Inhibition: Lines will be parallel (both apparent Kₘ and Vₘₐₓ decrease).
-
Mixed Inhibition: Lines will intersect in the upper-left quadrant.
-
-
Kᵢ Calculation: Use non-linear regression to fit the entire dataset to the appropriate equation for the determined mode of inhibition to calculate the global values for Kₘ, Vₘₐₓ, and Kᵢ.
-
Data Interpretation and Presentation
Properly summarizing quantitative data is essential for comparing the potency and mechanism of different inhibitors. The results from the protocols above should be compiled into a clear, concise table.
Table 1: Representative Kinetic Data for a Boronic Acid Inhibitor (Note: The following values are hypothetical and serve as a template for reporting experimental results.)
| Parameter | Value | Method |
| Target Enzyme | Chymotrypsin | - |
| IC₅₀ | 120 nM | Dose-Response Assay |
| Kᵢ | 55 nM | Global Fit of Kinetic Data |
| Mode of Inhibition | Competitive | Lineweaver-Burk Analysis |
| Binding | Reversible, Covalent | Inferred from Mechanism |
Concluding Remarks
This compound serves as an excellent model compound for understanding the behavior of arylboronic acids as serine protease inhibitors. Its mechanism, rooted in the formation of a reversible, covalent bond with the active site serine, leads to potent and often highly specific inhibition.[14] The protocols detailed in this guide provide a comprehensive framework for the synthesis and rigorous kinetic characterization of this and other novel boronic acid derivatives. A thorough understanding of these methods is critical for professionals engaged in the discovery and development of new therapeutics targeting the serine protease family, with potential applications in oncology, virology, and inflammatory diseases.[15][16]
References
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-
Wu, G., et al. (2003). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. Journal of Biological Chemistry. Retrieved from [Link]
-
AK Lectures. (n.d.). Enzyme Kinetics of Reversible Inhibition. Retrieved from [Link]
-
Lončar, A., & Stojan, J. (2023). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Methods in Enzymology. Retrieved from [Link]
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da Silva, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
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Talib, M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]
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The Science Snail. (2020). Distinguishing reversible enzyme inhibition mechanisms. Retrieved from [Link]
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da Silva, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]
-
Tondi, D., et al. (2018). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. ACS Infectious Diseases. Retrieved from [Link]
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da Silva, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. Retrieved from [Link]
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Ring, B. J., et al. (2024). Enzyme kinetics of reversible inhibition. ResearchGate. Retrieved from [Link]
-
Khan, S., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. Retrieved from [Link]
-
Tondi, D., et al. (2018). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. PubMed. Retrieved from [Link]
-
De Ruyck, J., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. Retrieved from [Link]
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Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]
-
Zhang, R., et al. (2013). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs. Retrieved from [Link]
-
Withers-Martinez, C., et al. (2021). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Journal of Biological Chemistry. Retrieved from [Link]
-
Poreba, M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. Retrieved from [Link]
-
Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]
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Li, W., & Ma, D. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules. Retrieved from [Link]
-
Denmeade, S. R., et al. (2012). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Cell Chemical Biology. Retrieved from [Link]
-
da Silva, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
- Google Patents. (2015). US9035084B2 - Preparation method of aromatic boronate compounds.
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Application Notes and Protocols for the Synthesis of Bioactive Molecules with Substituted Boronic Acids
A Foreword for the Modern Medicinal Chemist
The ascent of boronic acids and their derivatives as indispensable tools in the synthesis of bioactive molecules represents a paradigm shift in modern medicinal chemistry and drug development.[1][2][3][4][5] Once relegated to the periphery due to perceived toxicity, the landscape has been dramatically reshaped by the clinical success of molecules like the proteasome inhibitor bortezomib (Velcade®).[1][3][6] This has catalyzed a surge in the exploration of boron-containing compounds, revealing their capacity to modulate biological targets and enhance pharmacokinetic profiles.[1][3]
This guide is crafted for researchers, scientists, and drug development professionals, providing not just a set of protocols, but a deeper understanding of the underlying principles governing the synthesis and application of substituted boronic acids. We will delve into the nuances of the Suzuki-Miyaura coupling reaction, a cornerstone of carbon-carbon bond formation, and explore strategies to overcome common synthetic challenges.[7][8][9] Our focus is on empowering you with the knowledge to not only replicate these methods but to innovate upon them.
The Versatility of Boronic Acids in Bioactive Molecule Synthesis
Substituted boronic acids are prized for their versatility as building blocks in organic synthesis.[2][4][5] Their utility stems from their participation in a wide array of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl, vinyl, or alkyl halides, a common structural motif in many pharmaceuticals.[10] The mild reaction conditions and high functional group tolerance make it an ideal method for the late-stage functionalization of complex molecules.[7][10]
Beyond their role as synthetic intermediates, the boronic acid moiety itself can be a key pharmacophore, exhibiting a range of biological activities, including enzyme inhibition.[6][10] This dual functionality underscores their significance in drug discovery, enabling both the construction of diverse chemical libraries for high-throughput screening and the direct design of targeted therapeutics.[2][4][10][11]
Core Workflow: From Boronic Acid Selection to Bioactive Molecule
The successful synthesis of a bioactive molecule using a substituted boronic acid is a multi-step process that requires careful planning and execution. The following workflow provides a conceptual framework for this journey.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a substituted boronic acid.
Rationale: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The palladium catalyst, typically in the Pd(0) oxidation state, is the active species that facilitates the catalytic cycle.[8][9][12] The ligand stabilizes the palladium center and influences its reactivity. The base is required to activate the boronic acid for transmetalation. The solvent system must be capable of dissolving all reactants and be compatible with the reaction conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), substituted boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of toluene and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 110 | 88 |
| 3 | 2-Bromopyridine | (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 92 |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is key to troubleshooting and optimizing the reaction. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Causality in the Catalytic Cycle:
-
Oxidative Addition: A Pd(0) complex inserts into the carbon-halide bond of the electrophile, forming a Pd(II) intermediate.[8][9][12] The rate of this step is generally I > Br > Cl >> F.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[8][9][12] This is often the rate-limiting step and is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][9][12]
Addressing a Common Challenge: The Instability of Boronic Acids
A significant hurdle in the application of some boronic acids is their instability, leading to decomposition (protodeboronation) on the benchtop or under reaction conditions.[13] This is particularly true for certain heterocyclic, vinyl, and cyclopropyl boronic acids.[13] To circumvent this, air-stable boronic acid surrogates have been developed.
Protocol 2: Utilization of Air-Stable MIDA Boronates for a Robust Suzuki-Miyaura Coupling
N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can be used as direct replacements for their corresponding unstable boronic acids.[13] Under the reaction conditions, the MIDA ligand is slowly cleaved, releasing the boronic acid in a controlled manner for the cross-coupling reaction.[13]
Rationale: The slow release of the boronic acid from the MIDA boronate maintains a low concentration of the unstable intermediate in the reaction mixture, minimizing decomposition and maximizing its participation in the desired coupling reaction.[13]
Materials:
-
Aryl or heteroaryl chloride (1.0 equiv)
-
MIDA boronate (1.1 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 10:1)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a vial, combine the aryl chloride (1.0 equiv), MIDA boronate (1.1 equiv), and base (3.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst and the degassed solvent system.
-
Reaction: Place the vial in a preheated heating block (e.g., 80-110 °C) and stir vigorously.
-
Monitoring and Workup: Follow the same monitoring and workup procedures as described in Protocol 1.
Troubleshooting Common Issues in Suzuki-Miyaura Couplings
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Incorrect base or solvent | - Use a fresh catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and purging of the reaction vessel.- Purify starting materials.- Screen different bases and solvent systems. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Rigorously exclude oxygen.- Reduce the catalyst loading. |
| Protodeboronation | - Unstable boronic acid- Presence of protic impurities | - Use an air-stable boronic acid surrogate (e.g., MIDA boronate).- Use anhydrous solvents and reagents. |
| Steric Hindrance | - Bulky substituents on either coupling partner | - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).- Increase reaction temperature and time. |
Conclusion and Future Outlook
Substituted boronic acids have firmly established their place in the synthetic chemist's toolbox for the construction of bioactive molecules. The Suzuki-Miyaura coupling, with its broad applicability and functional group tolerance, will undoubtedly continue to be a workhorse reaction in drug discovery and development.[7][14] As our understanding of the nuances of this reaction deepens and new, more stable boronic acid derivatives are developed, we can expect to see even more innovative applications of these versatile building blocks in the quest for novel therapeutics.
References
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Al-Masum, M. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. IntechOpen. [Link]
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Vámosi, D., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. [Link]
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Vámosi, D., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1362. [Link]
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BoroPharm. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. [Link]
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Li, G., et al. (2018). Synthesis of biologically active boron-containing compounds. Acta Pharmaceutica Sinica B, 8(4), 523-543. [Link]
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Vámosi, D., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
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Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]
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The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Vámosi, D., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. PubMed. [Link]
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Liu, G., et al. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 17(10), 12343-12363. [Link]
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Tshepe, T., et al. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 23(10), 2465. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6931-6933. [Link]
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Singh, N., et al. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(23), 7546-7574. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2217-2227. [Link]
-
Houlden, C. E., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 134-142. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Procter, D. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
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Berionni, G., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4987. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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The Suzuki-Miyaura Coupling: A Comprehensive Guide to Palladium-Catalyzed Cross-Coupling with Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its profound impact, particularly in the synthesis of complex molecules for pharmaceuticals and materials science, was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1][2][3] This guide offers an in-depth exploration of the Suzuki-Miyaura reaction, from its fundamental mechanistic principles to detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.
I. Theoretical Foundation: Understanding the "Why" Behind the Reaction
A deep understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Suzuki-Miyaura coupling is not merely a mixture of reagents; it is an elegant catalytic cycle orchestrated by a palladium catalyst.
The Catalytic Cycle: A Three-Act Play
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states in three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The catalytic cycle commences with the active Pd(0) species, which undergoes oxidative addition to an organic halide (or pseudohalide, such as a triflate).[2][4] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex.[1][4] This is often the rate-determining step of the reaction.[2][4] The reactivity of the organic halide typically follows the trend: I > OTf > Br >> Cl.[2][7]
-
Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid to the palladium(II) center.[2][4] The presence of a base is essential for this process.[8] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[8][9][10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species.[1][4] This allows the catalyst to re-enter the cycle, enabling the reaction to proceed with only a catalytic amount of palladium.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagents and Their Roles: A Deeper Dive
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components.
-
Palladium Catalyst: The heart of the reaction. While Pd(0) is the active catalytic species, stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used.[1] These are reduced in situ to Pd(0).[1] The choice of catalyst can significantly impact reaction efficiency, with modern catalysts allowing for very low catalyst loadings.[11]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[2][12] Bulky, electron-rich ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), have proven to be highly effective, particularly for challenging substrates like aryl chlorides and sterically hindered starting materials.[12][13] N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands.[2][8]
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[8] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1] The strength and nature of the base can influence reaction rates and yields, and its selection should be tailored to the specific substrates and solvent system.
-
Solvent: The choice of solvent is important for dissolving the reactants and catalyst and can influence the reaction outcome.[14][15] A wide range of solvents can be employed, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO).[1] Often, a mixture of an organic solvent and water is used, which aids in dissolving the inorganic base.[15] In recent years, there has been a push towards using more environmentally friendly "green" solvents.[16][17][18]
II. Application Notes and Protocols
This section provides practical guidance and detailed protocols for performing Suzuki-Miyaura coupling reactions.
General Considerations for Reaction Setup
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved by using Schlenk techniques or a glovebox.
-
Reagent Purity: The purity of the reactants and solvent can significantly impact the reaction. Ensure that the boronic acid, organic halide, and solvent are of high quality.
-
Degassing: To remove dissolved oxygen from the reaction mixture, it is essential to degas the solvent and the reaction mixture. This can be done by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.
Comparative Data: Selecting the Right Conditions
The following tables provide a comparative overview of commonly used catalysts, ligands, and bases to aid in the selection of optimal reaction conditions.
Table 1: Comparison of Common Palladium Catalysts
| Catalyst | Common Applications | Advantages | Disadvantages |
| Pd(PPh₃)₄ | General purpose, good for aryl iodides and bromides. | Commercially available, easy to handle. | Lower activity for aryl chlorides, can be sensitive to air. |
| Pd(dppf)Cl₂ | Versatile, good for a wide range of substrates, including heteroaryls. | Robust, air-stable precatalyst. | Can be more expensive than simpler catalysts. |
| Pd(OAc)₂ | Often used with custom ligands. | Inexpensive, readily available. | Requires the addition of a ligand, which can be an extra step. |
| Pd₂(dba)₃ | Used with various phosphine ligands. | Good source of Pd(0). | Can be less stable than Pd(II) precatalysts. |
Table 2: Influence of Ligand on Reaction Performance
| Ligand Class | Specific Ligand | Key Features | Typical Applications |
| Triarylphosphines | PPh₃ | The "classic" ligand, readily available. | Simple aryl bromide and iodide couplings. |
| Biaryl Phosphines | SPhos, XPhos | Bulky and electron-rich. | Challenging couplings, including sterically hindered substrates and aryl chlorides.[12][13] |
| Ferrocenylphosphines | dppf | Robust, provides good catalyst stability. | A wide range of cross-coupling reactions. |
| Dialkylphosphines | P(t-Bu)₃ | Highly electron-donating. | Can be very active but also more air-sensitive. |
Table 3: Effect of Base on a Model Suzuki-Miyaura Coupling
Reaction: 4-Bromotoluene + Phenylboronic Acid
| Base | Yield (%) | Observations |
| K₃PO₄ | >95 | Often an excellent choice, particularly with Buchwald ligands. |
| Cs₂CO₃ | ~90-95 | A strong, effective base, but more expensive. |
| K₂CO₃ | ~85-90 | A good, cost-effective option for many standard couplings. |
| Na₂CO₃ | ~80-85 | A milder base, can be effective in some cases. |
| Triethylamine | <10 | Generally not effective for activating boronic acids. |
Note: Yields are illustrative and highly dependent on the specific reaction conditions.
Detailed Experimental Protocol: Synthesis of a Biphenyl Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Magnetic stir bar
-
Schlenk flask or round-bottom flask with a condenser and septum
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.
III. Troubleshooting and Field-Proven Insights
Even with a well-established reaction, challenges can arise. Here are some common issues and their solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the catalyst has not degraded. If using a Pd(II) precatalyst, ensure the in situ reduction is occurring. Consider a different catalyst or ligand system.
-
Poorly Degassed System: Oxygen can deactivate the catalyst. Ensure thorough degassing of solvents and the reaction mixture.
-
Insufficient Base: The base is crucial for transmetalation. Ensure the correct stoichiometry and that the base is of good quality. For stubborn couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.
-
Low Solubility: If reactants are not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[19] Try a different solvent system or consider using a more soluble boronic ester.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen or if a Pd(II) precatalyst is used without efficient reduction.[1] Proper degassing can minimize this.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can be problematic with electron-rich or heteroaromatic boronic acids. Using anhydrous conditions or a milder base like KF can sometimes mitigate this issue.[8]
-
-
Difficulty with Specific Substrates:
-
Aryl Chlorides: These are less reactive than bromides and iodides.[11] The use of bulky, electron-rich ligands like SPhos or XPhos is often required for successful coupling.[11][12]
-
Sterically Hindered Substrates: Couplings involving ortho-substituted aryl halides or boronic acids can be challenging. Again, bulky ligands are often the key to success as they can promote the reductive elimination step.[11][12]
-
IV. Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[20][21][22][23][24] A thorough understanding of the catalytic cycle and the roles of the various reaction components is essential for its successful implementation. By carefully selecting the catalyst, ligand, base, and solvent, and by following robust experimental protocols, researchers can harness the full potential of this powerful transformation.
V. References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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National Institutes of Health. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
American Chemical Society. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Wiley Online Library. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
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Organic Chemistry Research. (2022). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Royal Society of Chemistry. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
National Institutes of Health. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
American Chemical Society. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]
-
Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. [Link]
-
American Chemical Society. (2005). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]
-
ResearchGate. (2020). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... [Link]
-
American Chemical Society. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
University of Arizona. (2010). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]
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ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
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National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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ResearchGate. (2020). Examples of approved drugs where Suzuki–Miyaura coupling is employed to... [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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- 24. researchgate.net [researchgate.net]
Boronic acid derivatives in the synthesis of pharmaceutical intermediates
Application Note & Protocols
Leveraging Boronic Acid Derivatives in the Synthesis of Pharmaceutical Intermediates: A Senior Scientist's Guide to the Suzuki-Miyaura Coupling
Abstract
Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry, primarily for their role as key building blocks in the synthesis of complex organic molecules.[1] Their unique chemical properties, including stability, low toxicity, and versatile reactivity, make them ideal for constructing the carbon-carbon bonds that form the backbone of many active pharmaceutical ingredients (APIs).[2][3] This guide provides an in-depth exploration of the application of boronic acid derivatives, with a specific focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of pharmaceutical intermediate synthesis.[4][5] We will dissect the reaction mechanism, provide a detailed experimental protocol for a representative biaryl synthesis, offer insights into reaction optimization and troubleshooting, and ground these concepts in real-world pharmaceutical applications.
The Foundational Chemistry of Boronic Acids
The utility of boronic acids (R-B(OH)₂) in organic synthesis stems from the unique electronic structure of the boron atom. Boron is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of its substituents.[6] This empty orbital makes boronic acids effective Lewis acids, capable of accepting electrons from Lewis bases.[6]
Key Properties for Pharmaceutical Synthesis:
-
Stability: Unlike many highly reactive organometallic reagents (e.g., organozinc or Grignard reagents), boronic acids and their ester derivatives are generally stable to air and moisture, allowing for easier handling, storage, and purification.[5]
-
Low Toxicity: The reagents and byproducts associated with boronic acid chemistry are typically non-toxic. Boronic acids ultimately degrade to boric acid, a naturally occurring and relatively benign compound, which simplifies waste disposal and reduces safety concerns in large-scale production.[2][5]
-
Functional Group Tolerance: Boronic acid-based reactions, particularly the Suzuki-Miyaura coupling, are compatible with a wide array of functional groups. This tolerance is a significant advantage in the multi-step synthesis of complex drug molecules, as it often eliminates the need for extensive protecting group strategies.[7]
-
Commercial Availability: A vast and diverse library of boronic acids and their derivatives is commercially available, enabling rapid exploration of structure-activity relationships (SAR) during the drug discovery process.[4]
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[8][9] It has become one of the most frequently used reactions in the pharmaceutical industry for the synthesis of biaryl and styrenyl motifs, which are common structural features in many drugs.[5][10]
The Catalytic Cycle: A Mechanistic Deep Dive
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is critical for troubleshooting and optimizing the reaction. The general cycle involves three key phases: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which reacts with the organohalide (R¹-X). The palladium atom inserts itself into the carbon-halide bond, forming a new organopalladium(II) complex. The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[9][11]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which then readily transfers its R² group to the Pd(II) complex, displacing the halide.[9] The choice of base is critical and can significantly influence the reaction rate and outcome.
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond in the desired product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Phenylbiphenyl, a Biaryl Intermediate
This protocol details a standard laboratory-scale Suzuki-Miyaura coupling to synthesize a common biaryl scaffold.
Objective: To couple 4-bromobiphenyl with phenylboronic acid to form 4-phenylbiphenyl.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Bromobiphenyl | C₁₂H₉Br | 233.10 | 233 mg | 1.0 | Limiting Reagent |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | Use 1.2 equivalents |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 | 3 mol % catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | Anhydrous, finely ground |
| Toluene | C₇H₈ | - | 8 mL | - | Anhydrous |
| Ethanol (EtOH) | C₂H₅OH | - | 2 mL | - | Reagent grade |
| Schlenk flask (50 mL) | - | - | 1 | - | Must be oven-dried |
| Magnetic stir bar | - | - | 1 | - | |
| Condenser | - | - | 1 | - | |
| Inert gas line (N₂ or Ar) | - | - | 1 | - | For creating an inert atmosphere |
Step-by-Step Experimental Procedure
-
System Preparation (The "Why"): The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products. Therefore, establishing and maintaining an inert atmosphere is critical for a successful reaction.[12]
-
Place the magnetic stir bar into the 50 mL Schlenk flask and oven-dry all glassware (flask, condenser) for at least 2 hours at 120 °C.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a steady stream of nitrogen or argon.
-
-
Reagent Addition (The "Why"): Solids are added first under a positive pressure of inert gas to prevent air exposure. The order of addition is generally not critical for these stable solids, but adding the catalyst last is common practice.
-
To the cooled flask, add 4-bromobiphenyl (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Briefly evacuate the flask and backfill with inert gas (repeat 3 times).
-
Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol).
-
-
Solvent Addition and Reaction Setup (The "Why"): A solvent mixture like Toluene/Ethanol/Water is often used. Toluene solubilizes the organic reagents, while the polar co-solvent (ethanol and the water it may contain) helps dissolve the inorganic base, facilitating the formation of the active boronate species.
-
Add anhydrous toluene (8 mL) and ethanol (2 mL) via syringe.
-
Fit the condenser to the flask, ensuring a good seal, and maintain a positive flow of inert gas through the top of the condenser (e.g., via a bubbler).
-
Lower the flask into an oil bath preheated to 85 °C and begin vigorous stirring.
-
-
Reaction Monitoring (The "Why"): Monitoring the reaction prevents unnecessary heating, which can lead to side product formation, and confirms the consumption of the starting material.
-
The reaction is typically complete within 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. Spot the starting material (4-bromobiphenyl) and the reaction mixture. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up and Purification (The "Why"): The work-up procedure is designed to remove the catalyst, inorganic salts, and any remaining boronic acid derivatives.
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of deionized water and 20 mL of ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be an off-white solid. Purify by recrystallization from hot ethanol or by column chromatography on silica gel (eluting with hexane) to yield pure 4-phenylbiphenyl.
-
A Researcher's Guide to Optimization and Troubleshooting
While the Suzuki-Miyaura coupling is robust, challenges can arise. A systematic approach to optimization is key.
Key Parameter Impact on Reaction Outcome
| Parameter | Common Choices | Impact & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Choice is crucial. For challenging substrates like aryl chlorides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the difficult oxidative addition step.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Affects transmetalation rate. Stronger, more soluble bases like Cs₂CO₃ can accelerate the reaction but may not be suitable for base-sensitive functional groups.[12] K₃PO₄ is often effective for hindered substrates. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubility is key. The solvent system must dissolve both the organic starting materials and, to some extent, the inorganic base to facilitate the reaction at the interface. Anhydrous conditions are often preferred to minimize side reactions. |
| Temperature | 50 - 110 °C | Controls reaction rate vs. decomposition. Higher temperatures increase the reaction rate but can also accelerate catalyst decomposition and side reactions like protodeboronation. |
Troubleshooting Common Issues
Caption: A logical workflow for diagnosing and solving common Suzuki-Miyaura reaction issues.
Real-World Impact: Boronic Acids in Approved Pharmaceuticals
The impact of the Suzuki-Miyaura coupling is evident in the synthesis of numerous blockbuster drugs. The ability to efficiently construct complex biaryl systems is a critical step in their manufacturing processes.
-
Losartan: This angiotensin II receptor antagonist, used to treat high blood pressure, features a key biphenyl-tetrazole moiety constructed via a Suzuki-Miyaura coupling.[10]
-
Valsartan: Another widely prescribed medication for hypertension and heart failure, its synthesis also relies on a Suzuki coupling to form the essential biaryl core.[14]
-
Acalabrutinib: An important oncology drug, this Bruton's tyrosine kinase (BTK) inhibitor is synthesized using 4-(Pyridin-2-yl-aminocarbonyl)benzeneboronic acid as a key intermediate in a Suzuki coupling step.[1]
These examples underscore the profound influence of boronic acid chemistry, transitioning a powerful academic reaction into a robust and scalable tool for industrial pharmaceutical synthesis.[9][10]
References
-
Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Singh, H., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
-
D'Hooge, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
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Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Zhang, Z-Q., et al. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
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Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]
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Singh, H., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
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Trippier, P. C. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]
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MolecularCloud. (2024). A Comprehensive Overview of Boronic Acids & Derivatives. MolecularCloud. [Link]
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Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Sarna, S., & Horský, J. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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T. K. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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Trippier, P. C. (2020). Design and discovery of boronic acid drugs. ResearchGate. [Link]
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Various Authors. (2023). Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. [Link]
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Alavijeh, M. S., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. [Link]
-
Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Sheng, J., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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da Silva, F. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Blakemore, D. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
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Bolshan, Y., & Batey, R. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Bolshan, Y., & Batey, R. A. (2020). Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. ResearchGate. [Link]
-
Parmar, A., et al. (2016). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. [Link]
-
Wang, Z., et al. (2024). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
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High-Throughput Screening of Boronic Acid Libraries: An Application Note and Protocol Guide
Introduction: The Rising Prominence of Boronic Acids in Drug Discovery
Research and development involving boronic acids have seen a dramatic increase over the past two decades, transitioning from niche synthetic reagents to key components in clinically approved therapeutics.[1][2] The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with nucleophilic residues like serine and threonine, have positioned these compounds as powerful tools in medicinal chemistry.[3][4] This reactivity has been successfully leveraged to create potent and selective enzyme inhibitors, with several boronic acid-containing drugs, such as Bortezomib (Velcade®) and Ixazomib (Ninlaro®) for multiple myeloma, and Vaborbactam, a β-lactamase inhibitor, receiving FDA approval.[5][6][7]
The power of boronic acids lies in their ability to act as transition-state analogs, particularly for serine proteases, where the boron atom forms a stable tetrahedral adduct with the catalytic serine residue.[8][9][10] This reversible covalent inhibition mechanism can offer significant advantages in terms of potency and duration of action compared to non-covalent inhibitors.[3] High-throughput screening (HTS) of large and diverse boronic acid libraries is therefore a critical strategy for identifying novel therapeutic leads against a wide range of biological targets.
This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully conducting HTS campaigns with boronic acid libraries. It is designed for researchers, scientists, and drug development professionals seeking to harness the potential of this important class of molecules.
Section 1: Assay Development & Special Considerations for Boronic Acid HTS
The success of any HTS campaign hinges on a robust and reliable assay. When screening boronic acid libraries, several unique challenges must be addressed to ensure data quality and minimize false positives.
The Causality Behind Boronic Acid-Specific Artifacts
Boronic acids are not without their idiosyncrasies in an HTS setting. Their inherent reactivity can lead to several assay artifacts that, if not properly controlled for, can confound results and lead to wasted resources.
-
Reactivity with Diols: Boronic acids readily form cyclic esters with cis-diols. This is a critical consideration as many biological buffers and assay components contain diol-containing molecules such as glycerol, sugars (e.g., in nucleotide triphosphates like ATP), and some detergents. This interaction can sequester the boronic acid, reducing its effective concentration, or directly interfere with the assay chemistry. Expert Insight: It is imperative to scrutinize all buffer components and, where possible, substitute diol-containing reagents with non-reactive alternatives. For instance, Tris-based buffers are generally preferred over phosphate buffers that may contain sugar-derived stabilizers.
-
Promiscuous Inhibition and Aggregation: Like many compound classes, boronic acids can be prone to non-specific inhibition through aggregation, especially at higher concentrations.[11] These aggregates can sequester the target protein or interfere with the assay signal, leading to apparent inhibition that is not target-specific.
-
Interference with Assay Reporter Systems: The electrophilic nature of the boron atom can lead to direct interactions with assay reporter enzymes. For example, boronic acids have been shown to inhibit firefly luciferase, a common reporter in cell-based and biochemical assays.[11] This can lead to false positives in inhibitor screens or false negatives in activator screens.
Strategies for a Self-Validating HTS Workflow
To mitigate these potential artifacts, a multi-pronged approach to assay design and hit validation is essential.
-
Buffer and Reagent Selection: As mentioned, avoid diol-containing reagents where possible. The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help to prevent compound aggregation.[11]
-
Counter-Screens and Orthogonal Assays: A well-designed HTS cascade is crucial for eliminating false positives.[12]
-
Promiscuity Counter-Screen: Screen hits against an unrelated target, preferably one known to be susceptible to promiscuous inhibitors (e.g., a different class of enzyme), to flag frequent hitters.
-
Assay Technology Interference Screen: Test active compounds in an assay format that omits the target protein but retains the detection components to identify compounds that directly interfere with the signal generation or detection.[12][13] For example, in a fluorescence-based protease assay, incubate the compound with the pre-cleaved fluorogenic substrate.
-
Orthogonal Confirmation: Validate primary hits using a different assay technology that relies on a distinct detection principle (e.g., confirming a fluorescence-based hit with a label-free method like surface plasmon resonance or mass spectrometry).
-
The logical flow of an HTS campaign for boronic acid libraries, incorporating these crucial validation steps, is depicted below.
Caption: High-level workflow for HTS of boronic acid libraries.
Section 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in a boronic acid HTS campaign.
Protocol 2.1: Biochemical HTS for Serine Protease Inhibitors
This protocol describes a fluorescence-based assay to identify boronic acid inhibitors of a model serine protease (e.g., Thrombin or Trypsin).
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active protease, releasing a fluorescent molecule.[14] Inhibitors of the protease will prevent or reduce substrate cleavage, resulting in a lower fluorescence signal.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% (v/v) Tween-20.
-
Serine Protease (e.g., human Thrombin): Stock solution prepared in Assay Buffer.
-
Fluorogenic Substrate: (e.g., Boc-Val-Pro-Arg-AMC for Thrombin). Stock solution prepared in DMSO.
-
Boronic Acid Library: Compounds arrayed in 384-well plates, typically at 10 mM in DMSO.
-
Positive Control: A known inhibitor of the target protease.
-
Negative Control: DMSO.
-
Assay Plates: Low-volume, black, 384-well plates.
-
Plate Reader: Capable of fluorescence intensity detection (e.g., Ex/Em = 380/460 nm for AMC).
Step-by-Step Methodology:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library plate to the corresponding wells of the assay plate. Also, dispense positive and negative controls.
-
Enzyme Addition: Add 10 µL of the serine protease solution (at a pre-determined optimal concentration, e.g., 2X final concentration) to all wells except for the "no enzyme" background controls.
-
Incubation: Incubate the plates at room temperature for 15-30 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate solution (at 2X final concentration, typically at or below the Km value) to all wells to initiate the enzymatic reaction. The final assay volume is 20 µL.
-
Kinetic Read: Immediately place the assay plates in a kinetic plate reader and measure the fluorescence intensity every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the Z'-factor to assess assay quality.[15][16][17] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[17]
-
Identify primary hits based on a pre-defined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Mechanism of Inhibition Visualization:
Caption: Boronic acid inhibition of a serine protease.
Protocol 2.2: Cell-Based Luciferase Reporter Assay
This protocol is designed to identify boronic acid modulators of a specific signaling pathway using a luciferase reporter gene assay.
Principle: Cells are engineered to express luciferase under the control of a promoter that is responsive to the signaling pathway of interest. Activation or inhibition of the pathway results in a corresponding change in luciferase expression, which is measured via a luminescent signal.
Materials:
-
Reporter Cell Line: Stably transfected with the luciferase reporter construct.
-
Cell Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).
-
Boronic Acid Library: As described in Protocol 2.1.
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ or ONE-Glo™).
-
Assay Plates: White, opaque, 384-well cell culture plates.
-
Luminometer: Plate reader capable of measuring luminescence.
Step-by-Step Methodology:
-
Cell Seeding: Seed the reporter cells into the 384-well plates at a pre-optimized density and allow them to adhere overnight.
-
Compound Addition: Add 50 nL of each library compound to the wells.
-
Stimulation (if applicable): If screening for inhibitors, add a known agonist of the pathway to all wells (except negative controls) to stimulate the signaling cascade.
-
Incubation: Incubate the plates for a pre-determined time (e.g., 6-24 hours) to allow for changes in gene expression and luciferase accumulation.
-
Signal Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (this typically lyses the cells and provides the substrate for the luminescent reaction).
-
Incubate for 5-10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence signal using a plate-based luminometer.
-
Data Analysis:
-
Normalize the data to positive and negative controls.
-
Perform a counter-screen using a parental cell line (without the reporter construct) to identify compounds that directly inhibit luciferase or are cytotoxic.
-
Identify hits based on a defined activity threshold.
-
Section 3: Data Presentation and Hit Confirmation
Rigorous data analysis and a systematic hit confirmation cascade are essential to progress from a primary screen to validated leads.[18][19]
Primary Data Analysis and Quality Control
The quality of an HTS assay is typically assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative control distributions.[15][20][21]
Z'-Factor Calculation: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the a negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| 1.0 | Ideal (theoretical) | No data variation. |
| 0.5 ≤ Z' < 1.0 | Excellent | Large separation between controls.[16][17] |
| 0 < Z' < 0.5 | Marginal | Small separation band; assay may be acceptable.[16][17] |
| Z' ≤ 0 | Unacceptable | Control signals overlap; assay is not suitable for HTS.[16][17] |
Hit Triage and Confirmation
Primary hits should be subjected to a confirmation cascade to eliminate artifacts and confirm on-target activity.[12][18]
-
Re-testing: Cherry-pick primary hits and re-test them in the primary assay to confirm their activity.
-
Dose-Response Curves: Test confirmed hits over a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50).
-
Counter-Screens: As described in Section 1.2, perform counter-screens to identify promiscuous inhibitors and compounds that interfere with the assay technology.
-
Orthogonal Assay Confirmation: Validate the activity of promising hits in a secondary, orthogonal assay.
-
SAR by Catalog: Purchase and test commercially available analogs of validated hits to begin building an initial structure-activity relationship (SAR).[12]
Conclusion
High-throughput screening of boronic acid libraries offers a powerful avenue for the discovery of novel, potent, and often covalent-reversible inhibitors for a multitude of therapeutic targets. While the unique chemistry of boronic acids presents specific challenges in the HTS environment, these can be effectively managed through rational assay design, careful selection of reagents, and a rigorous, multi-step hit validation process. By implementing the strategies and protocols outlined in this guide, researchers can confidently navigate the complexities of screening this valuable compound class and unlock its full potential in modern drug discovery.
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Brem, J., van Berkom, N., Leck, S., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Das, U., De la Torre, J., & D’Oria, V. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]
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Kim, J. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Sui, Y. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
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Singh, S., Singh, G., Kumar, D., & Sharma, P. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]
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Wojnar, M., Bolik-Coulon, N., & Gorecki, A. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences. Available at: [Link]
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Reaction Biology. (n.d.). Protease Assay Services. Available at: [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Available at: [Link]
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Ribeiro, C., Pinheiro, P., & Fernandes, C. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Scheeder, C., Shajii, A., & Knaus, P. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics. Available at: [Link]
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Zhang, J., Le, T., & Johnson, R. (2014). Analysis of High Throughput Screening Assays using Cluster Enrichment. Statistical applications in genetics and molecular biology. Available at: [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]
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Taylor & Francis Online. (n.d.). Key advances in the development of reversible covalent inhibitors. Available at: [Link]
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Nguyen, D., An, J., & Kim, J. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatographic Science. Available at: [Link]
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Biocompare. (n.d.). Protease Assay Kits. Available at: [Link]
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Wang, S., Yang, G., & Liu, J. (2014). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. Analytical Methods. Available at: [Link]
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MDPI. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
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NIH. (n.d.). Identification of cellular targets of a series of boron heterocycles using TIPA II. Available at: [Link]
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PubMed. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Available at: [Link]
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Journal of the American Chemical Society. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Available at: [Link]
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ACS Publications. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Available at: [Link]
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ResearchGate. (n.d.). A Boronic Acid Assay for the Detection of Mucin-1 Glycoprotein from Cancer Cells. Available at: [Link]
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NIH. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Available at: [Link]
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Nature Communications. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. Available at: [Link]
-
PubMed. (2019). An integrated platform for a high-throughput pharmacokinetic study of glycosides using a boronic acid-functionalized 96-well glass plate. Available at: [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
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MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Available at: [Link]
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Periodica Polytechnica. (2021). Virtual Screening and Biochemical Testing of Borocycles as Immunoproteasome Inhibitors. Available at: [Link]
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MDPI. (n.d.). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Available at: [Link]
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NCBI. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Available at: [Link]
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NIH. (n.d.). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Available at: [Link]
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In situ click chemistry for discovering boronic acid-based inhibitors
Application Notes & Protocols
Topic: In Situ Click Chemistry for Discovering Boronic Acid-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Target: A Guide to Discovering Boronic Acid Inhibitors via In Situ Click Chemistry
Abstract
In situ click chemistry (ISCC) represents a paradigm shift in drug discovery, transforming the biological target from a passive recipient to an active catalyst in the synthesis of its own inhibitor.[1][2] This target-guided synthesis approach leverages the enzyme's active site as a molecular mold, selectively assembling potent inhibitors from a pool of complementary fragments.[3] This guide provides a detailed exploration of the strategic fusion of ISCC with boronic acids, a privileged class of reversible covalent inhibitors.[4][5] Boronic acids act as potent "warheads," forming reversible covalent bonds with catalytic residues like serine or threonine, effectively anchoring one of the click chemistry fragments.[4][6] The target enzyme then templates the formation of a high-affinity triazole-linked inhibitor by catalyzing the reaction between the bound boronic acid-azide fragment and a nearby alkyne-containing fragment.[3][7] We will delve into the foundational principles, provide detailed experimental protocols for screening and validation, and discuss data interpretation, offering researchers a comprehensive roadmap to exploit this powerful technology for the rapid and efficient discovery of novel boronic acid-based inhibitors.
Part 1: Foundational Concepts
The Principle of In Situ Click Chemistry (ISCC)
The concept of ISCC, a subset of Kinetic Target-Guided Synthesis (KTGS), is elegant in its simplicity: the target protein itself provides the catalytic scaffold to assemble its own high-affinity ligand.[1][7] The methodology relies on the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring.[8] While this reaction typically requires high energy or a metal catalyst (like copper) to proceed efficiently, a protein target can overcome this activation barrier by binding the two reactive fragments in close proximity and in the correct orientation within its active site.[3][7] The enzyme effectively increases the local concentration and reduces the entropic penalty of the reaction, accelerating the formation of the triazole product.[7] Only fragment pairs that bind optimally to the target surface are "clicked" together, making the process highly specific and efficient for identifying potent inhibitors.[1][9]
Boronic Acids: The Reversible Covalent "Warhead"
Boronic acids are a unique class of enzyme inhibitors that leverage a reversible covalent mechanism.[4] The boron atom is a weak Lewis acid, making it electrophilic and susceptible to nucleophilic attack by amino acid residues such as serine, threonine, or lysine.[5][10] In the context of serine proteases, the hydroxyl group of the catalytic serine attacks the boron atom, forming a stable, tetrahedral boronate adduct. This interaction mimics the natural transition state of peptide bond hydrolysis, resulting in potent inhibition.[11] The bond is covalent, leading to high affinity and potentially long residence times, but it is also reversible, which can be advantageous in reducing the risk of off-target toxicity associated with irreversible inhibitors.[5][12]
The Synergy: Anchoring the Search
Combining a boronic acid "warhead" with ISCC creates a highly effective strategy for inhibitor discovery.[3][7] The strategy involves two key components:
-
The Anchor Fragment: An azide-functionalized boronic acid is synthesized.[3] This fragment is designed to form a reversible covalent bond with a key catalytic residue (e.g., serine), serving as an anchor within the active site.
-
The Explorer Library: A diverse library of small, alkyne-containing fragments is used. These fragments are free to sample the adjacent binding pockets and interact with other residues.
The enzyme, by binding the boronic acid anchor, pre-organizes the search. It then selects the alkyne fragment from the library that has the most favorable binding interactions in the neighboring sub-pocket. This proximity and optimal orientation, dictated by the enzyme's topology, catalyzes the click reaction, covalently linking the "anchor" and the best "explorer" to form a potent, bidentate inhibitor.[3][13]
Part 2: Experimental Design & Strategy
The success of an ISCC campaign hinges on careful planning and component design.
Target Selection and Preparation
-
Suitable Targets: Enzymes with a nucleophilic residue (e.g., serine, threonine) in their active site are ideal candidates. Serine proteases and β-lactamases are well-studied examples.[3][11][14]
-
Enzyme Purity and Concentration: High-purity enzyme is critical to avoid non-specific reactions. The screening is typically performed at micromolar concentrations of the target enzyme to ensure a sufficient templating effect and generate a detectable amount of product.[1]
-
Buffer Conditions: The reaction buffer must be compatible with both the enzyme's activity and the click reaction. A neutral to slightly basic pH is often optimal. Avoid components that could interfere with the reaction, such as DTT or other strong nucleophiles.
Fragment Library Design
-
The Boronic Acid-Azide "Anchor":
-
Scaffold Selection: The core structure of the boronic acid should be inspired by known ligands or substrates of the target family to provide an initial level of affinity. For example, azidomethyl-phenyl boronic acid has been used as an effective scaffold for β-lactamases.[3][15]
-
Azide Placement: The azide group should be attached via a linker that is long and flexible enough to allow it to orient correctly towards the second binding site without disrupting the boronic acid's interaction with the catalytic residue.
-
-
The Alkyne "Explorer" Library:
-
Diversity: The library should contain a wide range of chemical functionalities (e.g., aromatic, aliphatic, charged, polar groups) to explore various potential interactions (hydrophobic, hydrogen bonding, electrostatic) within the active site.
-
Properties: Fragments should be small (typically < 250 Da) and highly soluble in the aqueous assay buffer to avoid aggregation and false positives.
-
Part 3: Detailed Protocols
This section provides step-by-step methodologies for the key phases of the discovery workflow.
Protocol 1: In Situ Click Chemistry Screening
Causality: The goal is to allow the enzyme to act as a template. All components—enzyme, boronic acid-azide anchor, and a pool of alkyne fragments—are combined. If the enzyme templates a reaction, a new triazole product will form at a concentration significantly higher than in a control reaction without the enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme (e.g., 100 µM in 50 mM HEPES buffer, pH 7.5).
-
Prepare stock solutions of the boronic acid-azide anchor (e.g., 10 mM in DMSO).
-
Prepare stock solutions of each alkyne fragment or a pre-mixed cocktail of alkynes (e.g., 10 mM each in DMSO).
-
-
Reaction Setup: For each reaction, prepare two vials: a Test Reaction (+ Enzyme) and a Control Reaction (- Enzyme) .
-
Test Reaction (50 µL final volume):
-
25 µL of 2X Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
5 µL of Target Enzyme (final concentration: 10 µM)
-
1 µL of Boronic Acid-Azide (final concentration: 200 µM)
-
1 µL of Alkyne Library Cocktail (final concentration: 200 µM total)
-
18 µL of Nuclease-Free Water
-
-
Control Reaction (50 µL final volume):
-
25 µL of 2X Assay Buffer
-
5 µL of Buffer (in place of enzyme)
-
1 µL of Boronic Acid-Azide (final concentration: 200 µM)
-
1 µL of Alkyne Library Cocktail (final concentration: 200 µM total)
-
19 µL of Nuclease-Free Water
-
-
Self-Validation: The no-enzyme control is critical. A true "hit" is a product that forms at a significantly higher rate or concentration in the presence of the enzyme.
-
-
Incubation:
-
Gently mix the components in each vial.
-
Incubate at a temperature optimal for enzyme stability (e.g., 25°C or 37°C) for 12-48 hours. The long incubation is necessary because the uncatalyzed reaction is slow.[3]
-
-
Reaction Quench:
-
Stop the reaction by adding 50 µL of cold acetonitrile containing 0.1% formic acid. This will precipitate the protein and halt the reaction.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new vial for LC-MS analysis.
-
Protocol 2: Product Identification by LC-MS
Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate the components of the reaction mixture and identify new molecular species. By comparing the chromatograms of the +Enzyme and -Enzyme reactions, we can identify the peak corresponding to the enzyme-templated triazole product.
-
LC-MS Setup:
-
Column: Use a C18 reverse-phase column suitable for small molecule analysis.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Run a suitable gradient to separate the unreacted fragments from potential products (e.g., 5% to 95% B over 15 minutes).
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to perform a full scan (e.g., m/z 100-1000).
-
-
Analysis:
-
Inject the supernatant from both the Test and Control reactions.
-
Overlay the total ion chromatograms (TICs). Look for a new peak present only, or at a much higher intensity, in the Test (+ Enzyme) sample.
-
Extract the mass spectrum for this unique peak. The observed mass should correspond to the theoretical mass of the boronic acid-azide anchor plus one of the alkyne fragments from the library.
-
Trustworthiness: The reversible covalent interaction of the boronic acid does not typically interfere with LC-MS detection of the formed triazole product.[3][15]
-
Protocol 3: Hit Validation and Inhibition Assays
Causality: Once a potential hit is identified by LC-MS, it must be independently synthesized and its inhibitory activity must be quantified to confirm it is a genuine, potent inhibitor.
-
Independent Synthesis:
-
Synthesize the identified triazole product using a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[16] This provides a pure, authenticated sample for biological testing.
-
-
Enzyme Inhibition Assay:
-
Perform a standard enzyme activity assay using a chromogenic or fluorogenic substrate.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by measuring enzyme activity across a range of concentrations of the synthesized hit compound.
-
-
Determination of Inhibition Constant (Kᵢ):
-
To determine the mechanism of inhibition and the inhibition constant (Kᵢ), measure enzyme kinetics at multiple substrate and inhibitor concentrations.
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) before adding the substrate to allow the reversible covalent bond to form.[16]
-
Plot the data (e.g., using a Lineweaver-Burk or non-linear regression fit) to determine the Kᵢ value, which represents the inhibitor's binding affinity.
-
Part 4: Data Interpretation & Case Study
Case Study: Discovery of β-Lactamase Inhibitors
A study by Tondi et al. successfully applied this strategy to discover inhibitors for β-lactamases, enzymes that confer antibiotic resistance.[3] They used an azido-functionalized phenyl boronic acid as the anchor and screened it against an alkyne library using KPC-2 and AmpC β-lactamases as templates.[3][15]
The in situ screening yielded several potent triazole inhibitors. The newly formed inhibitors were significantly more potent than the initial boronic acid anchor fragment, demonstrating the success of the target-guided assembly.[3]
| Compound | Target Enzyme | Inhibitor Kᵢ (nM) | Anchor Kᵢ (nM) | Reference |
| Compound 5 | KPC-2 | 730 | 2300 | [3][15] |
| Compound 10a | AmpC | 140 | 700 | [3][15] |
Table 1. Potency of in situ-generated inhibitors against β-lactamases compared to the initial boronic acid anchor fragment.
References
- Tondi, D., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences.
-
Tondi, D., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. Available at: [Link]
-
Philipp, K. O., et al. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]
-
Jang, Y., et al. (2021). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery. Available at: [https://www.tandfonline.com/doi/full/10.1080/17460441.2021.193 reversible covalent inhibitors]([Link] reversible covalent inhibitors)
-
Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. Available at: [Link]
-
Agnew, H. D., et al. (2012). In situ click chemistry: from small molecule discovery to synthetic antibodies. ACS Chemical Biology. Available at: [Link]
-
Tondi, D., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link]
-
Piras, M., et al. (2018). Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors. ACS Infectious Diseases. Available at: [Link]
-
Krasinski, A., et al. (2004). In situ click chemistry: enzyme inhibitors made to their own specifications. Journal of the American Chemical Society. Available at: [Link]
-
Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]
-
Yuan, C., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Molecular Diversity. Available at: [Link]
-
Amporndanai, K., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Tondi, D., et al. (2024). Discovery of Boronic Acids-Based β- Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org. Available at: [Link]
-
Tarasova, O., et al. (2015). Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. ResearchGate. Available at: [Link]
-
Wang, L. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Enzyme Inhibition. Available at: [Link]
-
Scribd. (n.d.). In Situ Click Chemistry Overview. Scribd. Available at: [Link]
-
Wu, Y., et al. (2020). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. Available at: [Link]
-
Nwe, K., et al. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals. Available at: [Link]
-
Balamurugan, K., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Whiting, M., et al. (2007). Methods of using click chemistry in the discovery of enzyme inhibitors. Nature Protocols. Available at: [Link]
-
Roy, S., et al. (2022). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. Available at: [Link]
-
Singh, S., et al. (2022). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega. Available at: [Link]
-
Wang, Y., et al. (2023). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Parker, C. G., et al. (2017). Click Chemistry in Proteomic Investigations. Frontiers in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of in situ click chemistry used for drug development. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). An Insight Into Click Chemistry. IJPSR. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with Functionalized Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using functionalized boronic acids. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you diagnose and resolve common issues in your experiments.
Introduction: The Challenge of Functionalized Boronic Acids
The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds, celebrated for its broad functional group tolerance.[1][2][3][4] However, the stability and reactivity of the crucial boronic acid partner can be significantly influenced by the presence of various functional groups.[5] Steric hindrance, electronic effects, and the potential for undesired side reactions can all contribute to diminished yields. This guide will walk you through the most common problems and provide actionable solutions.
Troubleshooting Guides & FAQs
Issue 1: Low to No Yield with Sterically Hindered Boronic Acids
Question: I am attempting a Suzuki coupling with a di-ortho-substituted aryl boronic acid and an aryl halide, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity in couplings with sterically hindered substrates is a common challenge, primarily due to the difficulty of the transmetalation and reductive elimination steps in the catalytic cycle.[6] To address this, consider the following optimization strategies:
-
Causality: Bulky substituents near the carbon-boron bond physically obstruct the approach of the palladium complex, slowing down the crucial transmetalation step where the organic group is transferred to the palladium center. Similarly, steric clash in the resulting diorganopalladium(II) intermediate can hinder the final reductive elimination step that forms the desired C-C bond.
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically demanding couplings, bulky and electron-rich ligands are often necessary to promote the desired reaction.[7]
-
Recommended Ligands: Consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which have proven effective for hindered substrates.[8] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.
-
Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) may be necessary to achieve a satisfactory conversion.
-
-
Base Selection: The choice of base is crucial. For sterically hindered couplings, stronger bases are often required.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and potassium tert-butoxide (t-BuOK) are often effective choices.
-
-
Solvent and Temperature:
-
Solvents: Non-polar aprotic solvents like dioxane or toluene are often preferred for these types of couplings.
-
Temperature: These reactions often require elevated temperatures to overcome the high activation energy barriers associated with sterically hindered substrates.
-
-
Data Summary: Recommended Conditions for Sterically Hindered Couplings
| Component | Recommendation | Rationale |
| Ligands | XPhos, SPhos, RuPhos, NHC ligands | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Bases | K₃PO₄, t-BuOK | Stronger bases can accelerate the transmetalation step. |
| Solvents | Dioxane, Toluene | Aprotic solvents are generally effective. |
| Temperature | Elevated (e.g., 80-110 °C) | Provides the necessary energy to overcome steric barriers. |
Experimental Protocol: General Procedure for Sterically Hindered Couplings
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst). Then, add the degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Significant Protodeboronation Side Reaction
Question: My reaction is producing a significant amount of the arene/heteroarene corresponding to my boronic acid, indicating protodeboronation. How can I minimize this side reaction?
Answer:
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[9] This is a common decomposition pathway for boronic acids, particularly those that are electron-rich, contain heteroatoms, or are used under harsh basic conditions.[5][9]
-
Causality: The mechanism of protodeboronation can be either acid- or base-catalyzed.[9] In the context of Suzuki couplings, the basic conditions required for transmetalation can also promote the unwanted protonolysis of the boronic acid, especially in the presence of water.
-
Troubleshooting & Optimization:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: Since water is often the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that slowly releases the active species under the reaction conditions.
-
Boronate Esters: Pinacol esters are a popular choice as they are generally more stable to protodeboronation.[10][11]
-
Organotrifluoroborates: Potassium organotrifluoroborates (R-BF₃K) are highly stable crystalline solids that can be used as an alternative to boronic acids.[12][13] They act as a protected form of the boronic acid, slowly hydrolyzing in situ.[14]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline solids that offer a slow release of the boronic acid.
-
-
Increase Reaction Rate: A faster catalytic cycle can outcompete the rate of protodeboronation. The use of highly active catalysts and ligands can be beneficial.[9]
-
Diagram: Decision Workflow for Mitigating Protodeboronation
Caption: Troubleshooting workflow for addressing protodeboronation.
Issue 3: Poor Reactivity with Electron-Deficient Boronic Acids
Question: I am using an aryl boronic acid with strong electron-withdrawing groups, and the reaction is sluggish with low conversion. How can I improve the outcome?
Answer:
Electron-deficient boronic acids can be challenging substrates in Suzuki couplings.
-
Causality: The transmetalation step is generally favored when the organic group being transferred is more nucleophilic. Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic partner, thereby slowing down the transmetalation step.[15] This can lead to competing side reactions like homocoupling of the boronic acid.
-
Troubleshooting & Optimization:
-
Ligand Choice: Use highly electron-donating ligands to increase the electron density on the palladium center, which can facilitate transmetalation.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are good choices.
-
-
Base Selection: A stronger base can help to form the more nucleophilic boronate "ate" complex, which can accelerate transmetalation.
-
Recommended Bases: Consider using K₃PO₄ or Cs₂CO₃. Cesium carbonate is particularly effective due to its high solubility in organic solvents.
-
-
Solvent System: The choice of solvent can influence the solubility of the base and the stability of the catalytic species. A polar aprotic solvent like dioxane or THF, often with a small amount of water, can be beneficial.
-
Data Summary: Conditions for Electron-Deficient Boronic Acids
| Component | Recommendation | Rationale |
| Ligands | XPhos, SPhos, NHC ligands | Electron-donating ligands promote transmetalation. |
| Bases | K₃PO₄, Cs₂CO₃ | Stronger bases enhance the nucleophilicity of the boronate. |
| Solvents | Dioxane/H₂O, THF/H₂O | Polar aprotic solvents can improve solubility and reaction rates. |
Issue 4: Catalyst Deactivation and Side Reactions
Question: My reaction starts but then stalls, or I observe significant homocoupling of my boronic acid. What could be the cause?
Answer:
Catalyst deactivation and the formation of side products like homocoupled biaryls are often linked to the presence of oxygen or impurities.
-
Causality: The active catalyst in the Suzuki coupling is a Pd(0) species. Oxygen can oxidize Pd(0) to Pd(II), rendering it inactive for the oxidative addition step. The presence of Pd(II) can also promote the homocoupling of two boronic acid molecules.[10] Impurities in the starting materials or solvents can also poison the catalyst.
-
Troubleshooting & Optimization:
-
Ensure an Inert Atmosphere: Rigorous exclusion of oxygen is critical.
-
Degassing: Properly degas all solvents (including water) by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Reagent Purity:
-
Catalyst and Ligand: Use fresh, high-purity palladium catalysts and ligands. Store them under an inert atmosphere.
-
Boronic Acid: Ensure the purity of your boronic acid, as impurities can inhibit the catalyst. Boronic acids can also form cyclic trimers (boroxines) upon storage, which can affect stoichiometry.
-
-
Catalyst Choice:
-
Precatalysts: Consider using air-stable Pd(II) precatalysts (e.g., Buchwald or PEPPSI type) that are efficiently reduced to the active Pd(0) species in situ.[10] This can sometimes lead to lower levels of homocoupling compared to using a Pd(II) source that requires reduction by the boronic acid.
-
-
Diagram: The Suzuki Coupling Catalytic Cycle and Common Pitfalls
Caption: The Suzuki catalytic cycle and common deactivating pathways.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 38(4), 325-336. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Jana, A., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(29), 5626-5632. [Link]
-
Graham, T. J. A., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Scott, H. N., et al. (2022). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Cortés-Salva, M., et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14(4), 896-902. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Graham, T. J. A., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 142(31), 13561-13570. [Link]
-
Wang, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Boronic acid. Wikipedia. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 34(20), 4991-5000. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]
-
Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chen, L., et al. (2014). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 79(10), 4549-4557. [Link]
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Maloney, K. M., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development, 26(11), 3029-3040. [Link]
Sources
- 1. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Preventing protodeboronation of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid
Welcome to the dedicated technical support center for (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this valuable synthetic building block. As an electron-deficient arylboronic acid, it is a powerful reagent in modern cross-coupling chemistry, particularly in the synthesis of bioactive molecules. However, its electronic nature also renders it susceptible to a common and often frustrating side reaction: protodeboronation.
This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and ultimately prevent the premature cleavage of the C–B bond, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered with this compound.
Q1: What is protodeboronation and why is my specific boronic acid susceptible?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1] Your compound, this compound, is particularly prone to this decomposition pathway due to the electron-withdrawing effects of the fluorine and cyclohexylcarbamoyl groups. These groups decrease the electron density at the ipso-carbon (the carbon atom attached to boron), making the C–B bond more susceptible to cleavage, especially under basic conditions commonly used in cross-coupling reactions.[2][3]
Q2: I am seeing significant amounts of 3-fluoro-N-cyclohexylbenzamide as a byproduct in my Suzuki-Miyaura reaction. What is happening?
A2: The formation of 3-fluoro-N-cyclohexylbenzamide is the direct result of protodeboronation. This side reaction competes with the desired cross-coupling pathway.[1] It is often accelerated by factors such as high pH, elevated temperatures, and the presence of water.[4][5] The base required for the Suzuki-Miyaura catalytic cycle converts the boronic acid to the more reactive boronate anion, which, for electron-deficient systems, can be inherently unstable and prone to decomposition.[2]
Q3: How does pH affect the stability of my boronic acid?
A3: The pH of the reaction medium is a critical factor. Generally, arylboronic acids are more stable at a neutral or slightly acidic pH.[1] Under basic conditions (high pH), the boronic acid [ArB(OH)₂] is in equilibrium with its more nucleophilic (and more reactive) tetrahedral boronate form [ArB(OH)₃]⁻. While this boronate is necessary for the transmetalation step in Suzuki coupling, it is also the species that is most susceptible to protodeboronation, particularly for electron-deficient arylboronic acids.[2][3]
Q4: Can I use a boronic ester derivative instead of the free acid to prevent this issue?
A4: Absolutely. This is a highly recommended strategy. Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance its stability.[6] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low at any given time, thus minimizing protodeboronation.[1][7]
Q5: How should I properly store this compound?
A5: Proper storage is crucial to maintain the integrity of the reagent. It should be stored in a cool, dry place, away from light and moisture.[8][9][10][11] In the solid state, boronic acids can dehydrate to form cyclic trimers called boroxines. While this process is often reversible upon addition of water, it can affect the stoichiometry of your reactions. Always store it under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving protodeboronation issues in your experiments.
Visualizing the Problem: The Protodeboronation Pathway
The diagram below illustrates the competing pathways in a typical Suzuki-Miyaura coupling reaction. The goal is to favor the productive catalytic cycle while suppressing the undesired protodeboronation pathway.
Caption: Competing pathways for the boronate anion.
Troubleshooting Decision Tree
Use this logical guide to pinpoint the cause of protodeboronation and implement the most effective solution.
Caption: Decision tree for troubleshooting protodeboronation.
Impact of Reaction Parameters on Stability
The stability of this compound is a delicate balance of several experimental variables. Understanding their interplay is key to minimizing decomposition.
| Parameter | Impact on Protodeboronation Rate | Recommended Action & Rationale |
| pH / Base | High Impact: Rate increases significantly at high pH (>9).[2][5] | Use the mildest base effective for your transformation (e.g., K₃PO₄, K₂CO₃ instead of NaOH, KOH). Strong bases create a high concentration of the unstable boronate anion. |
| Temperature | High Impact: Rate increases with temperature.[4] | Run the reaction at the lowest temperature that allows for efficient cross-coupling. An initial screen from 50°C to 80°C is advisable. |
| Solvent | Medium Impact: Protic solvents (water, alcohols) can act as proton sources, facilitating protodeboronation.[12] | Whenever possible, use anhydrous aprotic solvents like dioxane, THF, or toluene. If aqueous conditions are necessary, minimize the water content. |
| Catalyst System | Medium Impact: Highly efficient catalysts can outcompete protodeboronation.[1] Bulky ligands, however, may sometimes promote it.[13] | Choose a catalyst/ligand system known for rapid catalytic turnover. If palladium-catalyzed protodeboronation is suspected, screen different ligands.[13] |
| Oxygen | Low to Medium Impact: While protodeboronation is the primary non-productive pathway, oxidative degradation can also occur.[14] | Degas reaction mixtures thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. |
Part 3: Experimental Protocols & Best Practices
Protocol 1: Conversion to Pinacol Boronate Ester for Enhanced Stability
This protocol describes the conversion of the boronic acid to its corresponding pinacol ester, a robust derivative suitable for purification and subsequent cross-coupling reactions.
Materials:
-
This compound
-
Pinacol
-
Toluene or Hexane
-
Dean-Stark apparatus (optional, but recommended)
-
Magnesium Sulfate (anhydrous)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (ideally with a Dean-Stark trap), combine the boronic acid (1.0 eq) and pinacol (1.1 eq).
-
Solvent Addition: Add a suitable solvent, such as toluene or hexane, to create a slurry.
-
Azeotropic Dehydration: Heat the mixture to reflux. Water, a byproduct of the esterification, will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude pinacol ester can often be used directly or purified further by column chromatography on silica gel.[6]
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol outlines a set of "best practice" conditions for using the unstable boronic acid in a Suzuki-Miyaura reaction.
Materials:
-
This compound (or its pinacol ester) (1.2 eq)
-
Aryl Halide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, powdered, anhydrous, 2.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, the boronic acid (or ester), the palladium catalyst, and the powdered anhydrous base.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (start with a moderate temperature, e.g., 80°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of both the desired product and the protodeboronated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst. Proceed with a standard aqueous workup and purification.
By implementing these strategies and understanding the underlying chemical principles, you can effectively mitigate the challenge of protodeboronation and achieve higher yields and greater reproducibility in your synthetic endeavors.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Niu, R., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Leonori, D., & Aggarwal, V. K. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. Available at: [Link]
-
Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
Leonori, D., & Aggarwal, V. K. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing). Available at: [Link]
-
Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]
-
The Matter Blotter. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Cheon, C.-H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]
-
Anslyn, E. V., & Comiskey, A. M. (2024). Solvent Effects in Boronic Acid-Diol Binding. PubMed. Available at: [Link]
-
Anslyn, E. V., & Comiskey, A. M. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. Available at: [Link]
-
Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). A general protodeboronation reaction. [Diagram]. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Wiskur, S. L. (2011). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]
-
University of California, Riverside EH&S. (n.d.). Chemical Storage Guide. Available at: [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link]
-
Chapman University. (n.d.). Guidelines for Chemical Storage. Available at: [Link]
-
University of California, Berkeley EH&S. (n.d.). Practices for Proper Chemical Storage. Available at: [Link]
Sources
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- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
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- 13. aspuru.substack.com [aspuru.substack.com]
- 14. pnas.org [pnas.org]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for Substituted Arylboronic Acids
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource is designed to provide expert guidance on troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving substituted arylboronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds efficiently.[1][2] However, the diverse nature of substituted arylboronic acids often presents unique challenges. This guide offers in-depth, field-proven insights to help you navigate these complexities and achieve successful outcomes in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Low to No Yield in the Suzuki-Miyaura Coupling Reaction
Question: My Suzuki-Miyaura coupling reaction is resulting in a low to non-existent yield of the desired product. What are the primary factors I should investigate to troubleshoot this issue?
Answer:
A low or zero yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating several key reaction parameters.
1. Catalyst and Ligand Activity:
-
Plausible Cause: The palladium catalyst, particularly the active Pd(0) species, may be inactive or have decomposed. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to generate the active catalytic species. Some palladium sources are sensitive to air and may have degraded.
-
Solution:
-
Use a fresh batch of palladium catalyst.
-
Consider employing more robust and air-stable precatalysts, such as palladacycles (e.g., XPhos Pd G3). These are designed to provide a stable source of the active Pd(0) catalyst in a controlled manner.
-
Ensure your ligand is pure and not oxidized. The choice of ligand is critical, especially for challenging substrates.
-
2. Oxygen Contamination:
-
Plausible Cause: The presence of oxygen can be detrimental, leading to the oxidative degradation of the phosphine ligands, homocoupling of the boronic acid, and decomposition of the catalyst.
-
Solution:
-
Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
3. Reagent Quality and Stoichiometry:
-
Plausible Cause: The purity of your aryl halide and, particularly, the arylboronic acid is crucial. Boronic acids can degrade over time, especially through protodeboronation.[3] Incorrect stoichiometry can also lead to poor yields.
-
Solution:
-
Verify the purity of your starting materials using techniques like NMR or LC-MS.
-
Use a slight excess (1.1-1.2 equivalents) of the arylboronic acid.
-
If the boronic acid is suspect, consider converting it to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[4]
-
4. Inappropriate Base or Solvent System:
-
Plausible Cause: The choice of base and solvent is highly interdependent and critical for the reaction's success. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or products. The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases in biphasic systems.[5]
-
Solution:
-
For standard couplings, aqueous bases like K₂CO₃ or Na₂CO₃ are often a good starting point.[6][7] For more challenging reactions, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[8]
-
Ensure vigorous stirring in biphasic systems to maximize the interfacial area.
-
Consider switching to an anhydrous solvent system if side reactions like protodeboronation are an issue.
-
Issue 2: Significant Protodeboronation of the Arylboronic Acid
Question: I am observing a significant amount of the arene byproduct, indicating protodeboronation of my starting arylboronic acid. How can I mitigate this side reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common parasitic reaction, especially with electron-rich, heteroaromatic, or sterically hindered arylboronic acids.[9] The proton source for this reaction is often water, and the process can be catalyzed by both acid and base.[3][10]
1. Choice of Base:
-
Plausible Cause: Strong bases in aqueous media can accelerate the rate of protodeboronation.
-
Solution:
-
Switch to a milder base. For instance, KF or K₂CO₃ are generally less prone to causing protodeboronation than stronger bases like NaOH or K₃PO₄.
-
The use of weaker bases can be particularly effective for fluorine-substituted and heteroaryl boron compounds.[11]
-
2. Reaction Conditions:
-
Plausible Cause: The presence of water and elevated temperatures can exacerbate protodeboronation.
-
Solution:
-
Employ anhydrous conditions. Use dry solvents and ensure the base is anhydrous.
-
If possible, lower the reaction temperature. This may require a more active catalyst system to achieve a reasonable reaction rate.
-
3. Modifying the Boron Reagent:
-
Plausible Cause: The inherent instability of the boronic acid itself.
-
Solution:
-
Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, or to an organotrifluoroborate salt. These derivatives often exhibit greater stability and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[10]
-
Naphthalene-1,8-diaminato (dan)-substituted arylboron compounds show remarkable stability towards protodeboronation.[11]
-
Issue 3: Difficulty with Sterically Hindered Arylboronic Acids
Question: My Suzuki-Miyaura coupling with a di-ortho-substituted arylboronic acid is failing. What adjustments should I make to overcome the steric hindrance?
Answer:
Steric hindrance, especially from ortho-substituents on either coupling partner, can significantly slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination. Overcoming this requires more forcing conditions and specialized catalyst systems.
1. Ligand Selection:
-
Plausible Cause: Standard phosphine ligands like PPh₃ are often not bulky or electron-rich enough to promote the coupling of sterically hindered substrates.
-
Solution:
-
Employ bulky, electron-rich biarylphosphine ligands. The Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for these challenging couplings as they accelerate both oxidative addition and reductive elimination.
-
N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability and steric bulk.
-
The use of a Pd/BI-DIME catalyst has been shown to be effective for extremely hindered biaryls.[12]
-
2. Reaction Conditions:
-
Plausible Cause: The energy barrier for the reaction is too high under standard conditions.
-
Solution:
-
Increase the reaction temperature. Toluene or dioxane are common solvents for higher temperature reactions.
-
Use a stronger, non-aqueous base like K₃PO₄ or t-BuOK.
-
Increase the catalyst loading, for example, from 1 mol% to 2-5 mol%, to achieve a satisfactory conversion for particularly difficult substrates.
-
| Parameter | Recommendation for Sterically Hindered Couplings |
| Ligands | Bulky, electron-rich biarylphosphines (XPhos, SPhos, RuPhos), NHCs, AntPhos[13] |
| Base | Stronger bases (e.g., K₃PO₄, t-BuOK) |
| Solvent | Higher boiling point, non-polar solvents (e.g., Dioxane, Toluene) |
| Temperature | Elevated temperatures (e.g., 80-110 °C) |
| Catalyst Loading | May need to be increased to 2-5 mol% |
Issue 4: Challenges with Electron-Deficient Arylboronic Acids
Question: I am struggling to get a good yield when using an electron-deficient arylboronic acid. What are the common problems and how can I address them?
Answer:
Electron-deficient arylboronic acids can be problematic coupling partners. While they are often more stable to protodeboronation than their electron-rich counterparts, they can exhibit slower rates of transmetalation.[14]
1. Catalyst System:
-
Plausible Cause: The catalyst system may not be active enough to promote the transmetalation of the electron-poor boronic acid.
-
Solution:
-
Nickel-based catalyst systems can be highly effective for coupling with electron-poor arylboronic acids, sometimes outperforming palladium catalysts.[15]
-
For palladium-catalyzed reactions, highly electron-donating ligands can help to accelerate the transmetalation step. Buchwald's (XPhos)Pd(0) catalyst is a notable example for the coupling of fluorophenylboronic acids with aryl chlorides.[15]
-
2. Base Selection:
-
Plausible Cause: The choice of base is crucial to activate the boronic acid for transmetalation. The main role of the base is to convert the boronic acid to the more nucleophilic boronate species (RB(OH)₃⁻).[16]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my Suzuki-Miyaura coupling?
The choice of solvent can significantly influence the outcome of the reaction.[17] It can affect catalyst activity, reagent solubility, and even reaction selectivity.[5][17] While less polar solvents like toluene and 1,4-dioxane are often used with catalysts like Pd(PPh₃)₄, highly polar solvents may be better suited for ionic precatalysts.[18] A mixture of an organic solvent with water is common, as water is necessary to dissolve the inorganic base. The role of the solvent can be more complex than simply its dielectric constant, with coordinating solvents potentially acting as ligands.[17][19]
Q2: What is the role of the base in the Suzuki-Miyaura coupling, and how do I select the best one?
The base plays multiple crucial roles in the catalytic cycle. Its primary function is to activate the boronic acid by converting it to the corresponding borate anion, which is more reactive towards transmetalation with the palladium-halide complex.[16] The choice of base depends on the specific substrates.
-
Weak bases (e.g., NaHCO₃, K₂CO₃): Often sufficient for reactive substrates and can be beneficial when base-sensitive functional groups are present.[6]
-
Stronger bases (e.g., K₃PO₄, Cs₂CO₃): Often required for less reactive or sterically hindered substrates.
-
Fluoride bases (e.g., KF, CsF): Can be effective, particularly in anhydrous conditions, and may help to suppress protodeboronation.
Q3: How can I check the quality of my arylboronic acid before starting the reaction?
The purity of the arylboronic acid is paramount. Here are some methods to assess its quality:
-
NMR Spectroscopy: ¹H and ¹¹B NMR can confirm the structure and purity.
-
LC-MS: Can identify the presence of impurities and degradation products like the corresponding arene from protodeboronation.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Qualitative Test: A simple TLC staining method using curcumin can provide a rapid colorimetric indication of the presence of boronic acids.[20]
Q4: What are the common causes of boronic acid homocoupling, and how can it be prevented?
Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen, which can facilitate an alternative catalytic cycle. To prevent this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.
-
Inert Atmosphere: Maintain a strict inert atmosphere of nitrogen or argon throughout the experiment.
-
Ligand Choice: Bulky ligands can help to suppress homocoupling.[6]
Experimental Protocols & Workflows
General Protocol for a Standard Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failing Suzuki-Miyaura coupling reaction.
Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine - Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC - NIH.
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid - Benchchem.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit.
- Protodeboronation - Wikipedia.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Suzuki Coupling - Organic Chemistry Portal.
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing).
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Stability of Boronic Acids for Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with field-proven insights and actionable troubleshooting strategies to overcome the inherent instability of boronic acids in cross-coupling reactions. This guide is structured to address specific experimental issues with in-depth explanations and validated protocols.
Boronic acids are invaluable building blocks in modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, their utility is often hampered by their instability. Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition via pathways like protodeboronation and oxidation, leading to low yields and poor reproducibility.[3][4] This guide provides robust solutions to mitigate these challenges.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions involving unstable boronic acids. Each entry details the likely cause and provides a validated protocol to resolve the issue.
Problem 1: Low or No Product Yield with a Known Unstable Boronic Acid
Scenario: You are attempting a Suzuki-Miyaura coupling with a 2-pyridyl, 2-furan, or vinylboronic acid and an aryl chloride. Despite using fresh boronic acid, the yield of your desired product is consistently below 40%, and you observe significant decomposition of the starting material.
Primary Cause: The rate of boronic acid decomposition is kinetically competing with, or even exceeding, the rate of the desired catalytic cross-coupling.[3][4] Processes like protodeboronation are often accelerated by the heat, base, and palladium catalyst required for the reaction itself, creating a self-defeating loop.[4] This is especially problematic with less reactive coupling partners like aryl chlorides, which require more forcing conditions.[3]
Solution: Implement a "Slow-Release" Strategy with MIDA Boronates
The most effective solution is to prevent the unstable boronic acid from accumulating in the reaction mixture. This is achieved by using an air-stable surrogate, an N-methyliminodiacetic acid (MIDA) boronate, which hydrolyzes in situ under mild basic conditions to slowly release the boronic acid at a rate geared to the catalytic turnover.[4][5][6] This keeps the instantaneous concentration of the unstable species low, dramatically suppressing side reactions.[7]
Caption: Workflow for slow-release cross-coupling using MIDA boronates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl/heteroaryl chloride (1.0 equiv), the MIDA boronate (1.0–1.2 equiv), potassium phosphate (K₃PO₄, 3.0–7.5 equiv), the palladium catalyst (e.g., 5 mol % Pd(OAc)₂), and the ligand (e.g., 10 mol % SPhos).
-
Solvent Addition: Purge the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically 5:1 dioxane/water, to achieve a concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to the required temperature (e.g., 60–100 °C) and stir for the designated time (typically 6–24 hours). The mild base (K₃PO₄) facilitates the slow hydrolysis of the MIDA boronate, feeding the boronic acid into the catalytic cycle.
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
The following table, adapted from data reported by Gillis et al., illustrates the dramatic improvement in stability and yield when using MIDA boronates for notoriously unstable building blocks.[3]
| Boronic Acid Derivative | Benchtop Stability (% Remaining after 15 days) | Cross-Coupling Yield with 4-chlorotoluene (%) |
| 2-Furanboronic Acid | <5% | 50% |
| 2-Furan MIDA Boronate | >98% | 92% |
| 2-Thiopheneboronic Acid | <5% | 37% |
| 2-Thiophene MIDA Boronate | >98% | 94% |
| 2-Indoleboronic Acid | <5% | 14% |
| 2-Indole MIDA Boronate | >98% | 93% |
| Vinylboronic Acid | <5% | 52% |
| Vinyl MIDA Boronate | >98% | 81% |
Problem 2: Inconsistent Yields and Poor Reproducibility in Routine Couplings
Scenario: You are using a common arylboronic acid that is considered relatively stable. However, your reaction yields are inconsistent from one run to the next, even when using the same bottle of reagent.
Primary Cause: Even seemingly stable boronic acids can degrade on the benchtop. The primary culprits are:
-
Trimerization: Boronic acids can reversibly dehydrate to form cyclic anhydride trimers called boroxines. This changes the molecular weight and alters the stoichiometry of your reaction, as you are no longer adding the correct number of moles.[8]
-
Oxidation: Exposure to air can cause oxidation of the carbon-boron bond.[4]
-
Protodeboronation: Trace moisture and acidic/basic residues can promote slow protodeboronation even in the solid state over time.[9]
Solution: Convert to a Stable Boronate Ester (e.g., Pinacol Ester)
For routine use, converting the boronic acid to a more robust derivative, such as a pinacol boronic ester (Bpin), is an excellent strategy. Pinacol esters are generally stable, crystalline solids that are less prone to dehydration and protodeboronation.[10][11] They are easily purified by chromatography and can often be used directly in Suzuki-Miyaura couplings.[12][13]
-
Setup: To a round-bottom flask, add the boronic acid (1.0 equiv) and pinacol (1.0–1.1 equiv).
-
Solvent: Dissolve the solids in an appropriate solvent that allows for azeotropic removal of water (e.g., toluene or THF).
-
Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to physically remove the water formed during the esterification. The reaction can be monitored by TLC or GC-MS until the starting boronic acid is consumed.
-
Isolation: After completion, remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly or purified by recrystallization or flash column chromatography on silica gel.
Problem 3: Significant Protodeboronation Byproduct (Ar-H) is Observed
Scenario: Your reaction produces the desired coupled product, but it is contaminated with a significant amount of the arene/heteroarene byproduct (Ar-H) derived from the cleavage of the C-B bond of your boronic acid.
Primary Cause: The reaction conditions are favoring the protodeboronation side reaction. This is a known decomposition pathway for boronic acids, where a proton replaces the boronic acid group.[7] The reaction can be catalyzed by acid or base and is highly dependent on pH, temperature, and solvent.[7][14]
Solution: Systematic Optimization of Reaction Conditions
Minimizing protodeboronation requires tuning the reaction parameters to accelerate the productive cross-coupling relative to the decomposition pathway.[7]
| Parameter | Recommendation & Rationale |
| Base | Use a milder base. Strong bases can accelerate the formation of the more reactive (and often less stable) arylboronate anion, which can be prone to protodeboronation.[14] Consider switching from NaOH or K₂CO₃ to a milder base like K₃PO₄ or even KF.[2] |
| Temperature | Lower the reaction temperature. Protodeboronation, like most side reactions, has a higher activation energy and is often more sensitive to temperature increases than the desired coupling. |
| Catalyst System | Employ a more active catalyst. A highly efficient palladium-ligand system will increase the rate of catalytic turnover, consuming the boronic acid in the productive cycle before it has time to decompose.[7] Modern phosphine ligands (e.g., SPhos, XPhos) are designed for this purpose. |
| Solvent | Minimize water content where possible, or use anhydrous conditions if the chosen boronic acid derivative allows (e.g., some boronic esters).[14] Water is the proton source for protodeboronation in base-catalyzed pathways.[7] |
| Additives | For certain challenging couplings, metal additives like copper salts have been shown to accelerate the desired reaction and suppress protodeboronation.[7][15] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for boronic acids? The primary decomposition pathways are protodeboronation, oxidation, and polymerization/trimerization.[3][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Copper-Mediated Boronic Acid Degradation in Click Reactions
From the desk of a Senior Application Scientist
This guide is designed to provide you with not just solutions, but a deep, mechanistic understanding of the problem. By explaining the causality behind these experimental challenges, we aim to empower you to troubleshoot effectively and design robust, self-validating protocols.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may be observing at the bench. We diagnose the likely causes rooted in boronic acid instability and provide actionable, step-by-step protocols to remedy the problem.
Issue 1: My reaction has a low or non-existent yield of the desired triazole product.
This is the most common symptom of significant boronic acid degradation. The copper catalyst, essential for the cycloaddition, can unfortunately engage in side reactions with your boronic acid, consuming your starting material before it has a chance to "click."[3][6]
Primary Suspect: Protodeboronation and Homocoupling
The active Cu(I) catalyst can insert into the carbon-boron bond of your molecule.[3][6] This intermediate can then undergo one of two primary undesired pathways:
-
Protodeboronation: Cleavage of the C-B bond and replacement with a C-H bond, especially in the presence of protic solvents or impurities.
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.[7][8]
Caption: Key degradation pathways of boronic acids catalyzed by Cu(I).
Troubleshooting Protocol: A Step-by-Step Recovery Plan
-
Confirm the Diagnosis: Analyze Your Reaction Mixture
-
Action: Before optimizing, confirm that boronic acid degradation is the culprit. Use analytical techniques to look for the parent boronic acid, the protodeboronation product (the parent arene), and the homocoupling product (the biaryl).
-
Rationale: This step prevents you from wasting time optimizing the wrong parameter. A clear diagnosis is the foundation of effective troubleshooting.
-
Methods: High-Performance Liquid Chromatography (HPLC) is excellent for quantification, while Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) provides definitive identification of byproducts.[9] ¹H NMR and ¹¹B NMR are also powerful for observing changes to the boron moiety.
-
-
Protect the Catalyst: The Role of Ligands
-
Action: Introduce a chelating ligand for the copper(I) ion. Tris-(benzyltriazolyl)methylamine (TBTA) and its water-soluble derivatives (e.g., THPTA) are highly effective.[1][3]
-
Rationale: These ligands form a stable complex with Cu(I), shielding it and preventing its unwanted interaction with the C-B bond.[3] This simultaneously protects the boronic acid and accelerates the desired click reaction.[1][3]
-
Protocol: Prepare a premixed solution of your copper source (e.g., CuSO₄) and the ligand before adding it to the reaction. A common starting point is a 1:5 copper-to-ligand molar ratio.[10]
-
-
Shield the Substrate: Additive Protection
-
Action: Add a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), to your reaction mixture.
-
Rationale: Fluoride ions can coordinate with the empty p-orbital of the boron atom, forming a more stable tetra-coordinate boronate species. This "shields" the C-B bond from the copper catalyst, effectively preventing the initial insertion step.[11] The Wang lab demonstrated that fluoride can significantly protect boronic acids from Cu(I)-mediated decomposition.[3][11]
-
Protocol: Start by adding 1.1 to 2.0 equivalents of the fluoride source relative to the boronic acid.
-
-
Control the Environment: Deoxygenate and Buffer
-
Action: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Maintain the reaction under an inert atmosphere.
-
Rationale: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. While Cu(II) is often used with a reducing agent like sodium ascorbate, uncontrolled oxidation can disrupt the catalytic cycle and promote side reactions.[3][12]
-
Protocol: Use standard air-free techniques. A simple method is to bubble argon through your solvent for 15-20 minutes prior to use. Additionally, consider buffering your reaction, as pH can influence both the stability of the boronic acid and the reaction kinetics.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of copper-mediated boronic acid degradation?
A1: The process begins with a transmetalation event where the Cu(I) catalyst inserts into the carbon-boron (C-B) bond.[3][6] This forms a transient organocopper intermediate. From this junction, two detrimental pathways can occur. First, in the presence of a proton source (like water or alcohol), the intermediate can undergo protonolysis, cleaving the C-Cu bond and replacing the entire boronic acid group with a hydrogen atom (protodeboronation). Second, this organocopper intermediate can react with a second molecule of boronic acid, leading to a reductive elimination that forms a new carbon-carbon bond between the two aryl groups (homocoupling) and regenerates a copper species.[7][8]
Q2: Are certain types of boronic acids more susceptible to degradation than others?
A2: Yes, the electronic and steric properties of the boronic acid play a significant role. Arylboronic acids with electron-donating groups are generally more susceptible to degradation as the electron-rich aryl ring is more reactive. Conversely, electron-deficient or sterically hindered boronic acids can be more stable under click reaction conditions.[3] For example, one study found that 8-Quinolineboronic acid was substantially more stable than other analogs when exposed to Cu(I).[3]
Q3: Besides additives like fluoride, can I modify my boronic acid to make it more stable?
A3: Absolutely. A common strategy is to convert the boronic acid into a boronate ester, such as a pinacol ester.[15][16] Boronate esters are generally more stable towards hydrolysis and oxidation.[15] However, they can still be susceptible to copper-mediated degradation, so the other troubleshooting steps remain relevant. Another advanced strategy involves designing intramolecularly coordinated boronic acids, such as boralactones, which have been shown to possess dramatically enhanced oxidative stability.[17]
Q4: What are the best analytical techniques to monitor my reaction and confirm degradation?
A4: A multi-pronged approach is best for a complete picture. The table below summarizes the most effective methods.
| Analytical Technique | Information Provided | Key Advantages | Reference |
| HPLC-UV/PDA | Quantitative analysis of starting materials, products, and byproducts. | Widely available, excellent for monitoring reaction progress and calculating yield. | |
| UPLC-MS | Structural identification of all components in the reaction mixture. | High resolution and sensitivity; invaluable for confirming the identity of unknown byproducts like homocoupling or protodeboronation products. | [9] |
| ¹¹B NMR Spectroscopy | Direct observation of the boron center's chemical environment. | Highly specific for boron-containing species. A shift or disappearance of the boronic acid signal is a direct indicator of degradation or complex formation. | |
| TLC with Staining | Qualitative, rapid check for the presence of boronic acids. | A simple curcumin-based stain can produce a red color in the presence of boronic acids, providing a quick yes/no answer for its consumption. | [18] |
Q5: I've tried everything and still see degradation. Are there alternatives to copper catalysis?
A5: Yes. If your system is particularly sensitive, you may need to circumvent the use of copper entirely. The field of bioorthogonal chemistry offers several "copper-free" click reactions. The most common is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses a strained cyclooctyne that reacts rapidly with azides at ambient temperatures without any metal catalyst. This completely eliminates the problem of copper-mediated boronic acid degradation, though it requires the synthesis of a more complex cyclooctyne reagent.
Caption: A logical workflow for troubleshooting boronic acid degradation.
References
-
Dai, C., Cheng, Y., Cui, J., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5768-5781. [Link]
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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Cheng, Y., Dai, C., & Wang, B. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications, (35), 5251-5253. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]
-
Bull, J. A., et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 4(9), 2635-2637. [Link]
-
García-Melchor, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7543. [Link]
-
García-Melchor, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. [Link]
-
Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 167-176. [Link]
-
Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
Scott, P. J. H., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(7), 2379-2384. [Link]
-
Scott, P. J. H., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. ResearchGate. [Link]
-
Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7176-7182. [Link]
-
Dai, C., Cheng, Y., Cui, J., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]
-
Dai, C., Cheng, Y., Cui, J., & Wang, B. (2010). Click reactions and boronic acids: applications, issues, and potential solutions. Molecules, 15(8), 5768-5781. [Link]
-
D'Agosta, R., & Aprile, C. (2020). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts, 10(1), 103. [Link]
-
Chatterjee, S., Anslyn, E. V., & Bandyopadhyay, A. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(3), 850-866. [Link]
-
Chatterjee, S., Anslyn, E. V., & Bandyopadhyay, A. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Semantic Scholar. [Link]
-
Chatterjee, S., Anslyn, E. V., & Bandyopadhyay, A. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(3), 850-866. [Link]
-
Zhang, Z., et al. (2024). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Re-Lao, K., et al. (2024). Stable Cu(I) Complexes for Intracellular Cu-Catalyzed Azide Alkyne Cycloaddition. Chemistry – A European Journal, e202402887. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Aznar, I., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1957-1970. [Link]
-
Ioffe, S. L., et al. (2018). Exploiting Coupling of Boronic Acids with Triols for a pH-Dependent "Click-Declick" Chemistry. The Journal of Organic Chemistry, 83(17), 10085-10094. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Schmidt, P. J., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(11), 6449-6454. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 18. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Boronic Ester Reactivity in Anhydrous Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the reactivity of boronic esters in anhydrous cross-coupling reactions, particularly the Suzuki-Miyaura coupling. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered in the field when working with boronic esters under anhydrous conditions.
Q1: Why is my Suzuki-Miyaura reaction with a boronic ester sluggish or failing under anhydrous conditions?
A: This is a frequent challenge that typically points to inefficient activation of the boronic ester. Unlike boronic acids, boronic esters are less Lewis acidic and require activation to facilitate the crucial transmetalation step with the palladium catalyst.[1] The primary cause of failure is often related to the choice and handling of the base. In anhydrous media, many common inorganic bases (e.g., K₃PO₄, K₂CO₃) have poor solubility, leading to a heterogeneous reaction mixture.[2] This results in inefficient interaction with the boronic ester, causing slow or incomplete conversion.
Q2: What is the mechanistic role of the base in activating a boronic ester?
A: The base is not merely a spectator or an acid scavenger. Its fundamental role is to coordinate to the empty p-orbital of the boron atom, forming a more nucleophilic, tetra-coordinate "ate" complex (a boronate).[3][4] This process increases the electron density on the organic group attached to boron, significantly enhancing its ability to transfer from the boron to the palladium center during transmetalation.[4] Without this activation, the transmetalation step is often the rate-limiting and highest-energy barrier in the catalytic cycle.
Q3: I've been told to avoid water, but some protocols for anhydrous couplings seem to need it. Why?
A: This is an excellent and insightful question. While strictly anhydrous conditions are ideal for preventing protodeboronation (a major side reaction where the C-B bond is cleaved by a proton source), some systems using insoluble inorganic bases like K₃PO₄ paradoxically require trace amounts of water to function.[5] The water is thought to facilitate the dissolution of the base or participate in the formation of hydroxide ions, which are the active species for boronate formation. However, this creates a delicate and often irreproducible balance. The modern, more robust approach is to use a soluble base in a truly anhydrous system to achieve homogeneity and reproducibility.[2]
Q4: Are all boronic esters created equal in terms of reactivity and stability?
A: Not at all. The diol backbone of the ester has a profound impact.
-
Pinacol esters are the most common due to their high stability, making them easy to handle, purify, and store.[1]
-
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be used in a "slow-release" strategy, where the active boronic acid is generated in situ. This is highly advantageous for coupling unstable boronic acids that would otherwise decompose under reaction conditions.[6]
-
Conversely, some esters derived from 6-membered ring diols can actually undergo faster protodeboronation than the parent boronic acid, highlighting that esterification is not a universal solution for stability.[7]
Troubleshooting Guide: From Diagnosis to Solution
When a reaction fails, a systematic approach is crucial. This guide helps you diagnose the problem based on the observed outcome and provides actionable solutions.
Logical Flow for Troubleshooting Failed Reactions
This diagram outlines a decision-making process for diagnosing issues with your anhydrous cross-coupling reaction.
Caption: Troubleshooting flowchart for anhydrous cross-coupling.
Issue 1: Low to No Yield, Starting Materials Largely Unconsumed
This indicates a fundamental failure in the catalytic cycle, most likely at one of the initial steps: oxidative addition or transmetalation.
-
Diagnosis & Solution (Catalyst): The palladium(0) catalyst may be inactive. Ensure your palladium source and ligand are fresh. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Oxygen contamination can lead to the formation of inactive palladium black.[8] Ensure solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Diagnosis & Solution (Activation): This is the most likely culprit in anhydrous systems. Your base is not effectively forming the boronate 'ate' complex.
-
Problem: Using an insoluble base like powdered K₃PO₄ or Cs₂CO₃ in solvents like THF, dioxane, or toluene. The solid-liquid interface is inefficient.
-
Solution: Switch to a base that is soluble in anhydrous organic solvents. Potassium trimethylsilanolate (TMSOK) is an excellent choice as it creates a homogeneous reaction mixture, dramatically improving reproducibility and reaction rates, often allowing for room temperature couplings.[2][8]
-
Issue 2: Significant Protodeboronation Side Product
You observe the arene/alkene corresponding to your boronic ester (Ar-H instead of Ar-Ar'). This is a classic and destructive side reaction.
-
Diagnosis & Solution: The C-B bond is being cleaved by a proton source. While you are aiming for anhydrous conditions, trace water can be pervasive.
-
Source of Water: Solvents that are not rigorously dried, bases that are hygroscopic (like KF), or starting materials that were not properly dried.
-
Solutions:
-
Dry Everything: Use freshly distilled solvents from a suitable drying agent (e.g., sodium/benzophenone for THF/dioxane) or use a commercial solvent purification system. Dry solid reagents in a vacuum oven before use.
-
Use a More Stable Boron Reagent: Convert your boronic acid/ester to a more robust form. MIDA boronates are exceptionally stable and release the boronic acid slowly, keeping its instantaneous concentration low and minimizing decomposition.[6]
-
-
Issue 3: Significant Homocoupling of the Boronic Ester (Ar-Ar)
The desired cross-coupling is suppressed, and you primarily form a symmetrical biaryl from your boronic ester partner.
-
Diagnosis & Solution: Homocoupling is typically promoted by the presence of oxygen.[8] Oxygen can facilitate the formation of a Pd(II) species that leads to this unwanted pathway and can also contribute to catalyst decomposition.
-
Solution: Rigorous degassing of your solvent is non-negotiable. The three most common methods are:
-
Freeze-Pump-Thaw: The gold standard for removing dissolved gases (3-4 cycles are recommended).
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.
-
Sonication under Vacuum: An effective alternative for smaller volumes. Always maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Protocols and Best Practices
Key Concept: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The base plays a critical role in activating the boronic ester for the transmetalation step.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
Mitigating reagent decomposition in boronic acid reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with boronic acids. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with boronic acid decomposition. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance the success of your reactions.
Section 1: Understanding Boronic Acid Decomposition: The "Why"
Boronic acids are indispensable reagents in modern organic synthesis, particularly for carbon-carbon bond formation in reactions like the Suzuki-Miyaura coupling.[1][2] However, their utility is often compromised by inherent instability. Understanding the primary decomposition pathways is the first step toward mitigation.
The Main Culprits: Primary Decomposition Pathways
Organoboronic acids are susceptible to several degradation routes that can diminish their purity, affect stoichiometry, and lead to failed reactions.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] It is a prevalent side reaction, especially in aqueous or protic media, and its rate is highly dependent on pH and the electronic nature of the organic substituent.[3] Certain classes, like 2-heterocyclic boronic acids (e.g., 2-pyridyl), are notoriously prone to rapid protodeboronation.[4]
-
Oxidation: The C-B bond can undergo oxidative degradation, a significant concern in both synthetic and biological applications.[5] Ethereal solvents like THF, if not properly stored, can form peroxide impurities that readily oxidize boronic acids.[6]
-
Boroxine Formation (Dehydration): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[7] This is a reversible equilibrium, but it complicates accurate massing of the reagent and can affect reaction kinetics, as the boronic acid must be regenerated in situ for reactions like the Suzuki coupling.[8][9][10]
Below is a diagram illustrating these competing pathways.
Caption: Major decomposition and equilibrium pathways for a generic boronic acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki coupling reaction failed or gave a very low yield. What are the first things I should check regarding my boronic acid?
A1: When a Suzuki coupling fails, the quality and handling of the boronic acid are primary suspects.
-
Assess Reagent Quality: How old is the boronic acid? Has it been stored properly? Solid boronic acids can dehydrate to form boroxines, which alters the required stoichiometry.[8] For example, if your reagent is partially or fully a boroxine, you will be adding significantly less of the active monomeric species than calculated.
-
Check for Protodeboronation: The most common cause of failure is the decomposition of the boronic acid to its corresponding arene/alkane (R-H) via protodeboronation before it can couple.[3] This is especially problematic with electron-deficient or certain heterocyclic boronic acids.[4] You can often detect this byproduct by GC-MS or LC-MS analysis of your crude reaction mixture.
-
Review Reaction Conditions:
-
Base: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[11][12] However, excessively harsh basic conditions can accelerate protodeboronation.[3][6]
-
Solvent Purity: Ensure your solvents, especially ethereal ones like dioxane or THF, are freshly distilled or from a recently opened bottle. Peroxides in aged solvents will oxidize your boronic acid.[6]
-
Degassing: Was the reaction mixture properly degassed? Oxygen can lead to oxidative homocoupling of the boronic acid, forming an R-R dimer, and can damage the palladium catalyst.[13]
-
Q2: I'm working with a 2-pyridyl boronic acid and see rapid decomposition. Is there a way to use it effectively?
A2: Yes. 2-Pyridyl and other unstable heterocyclic boronic acids are prime candidates for a "slow-release" strategy.[3][14] The goal is to use a more stable precursor that slowly hydrolyzes under the reaction conditions to generate a low, steady concentration of the active boronic acid. This minimizes its exposure to degradative pathways while still allowing it to participate in the catalytic cycle.[4][14]
Recommended Stable Surrogates:
| Derivative | Key Features | Stability |
| MIDA Boronates | Air-stable, crystalline solids.[4] | Excellent benchtop stability.[4] |
| Potassium Trifluoroborates (BF₃K) | Crystalline solids, less prone to protodeboronation. | High stability. |
| Diethanolamine (DEA) Adducts | Air- and water-stable crystalline solids.[15] | Excellent; can be stored for months.[16] |
Using these derivatives transforms an unstable reagent into a reliable, bench-stable building block.[4]
Q3: My boronic acid is a fine, clumpy powder and the mass seems inconsistent. What is happening?
A3: This strongly suggests the formation of boroxines. The reversible dehydration of three boronic acid molecules to one boroxine molecule (and three water molecules) means the molecular weight of your solid reagent is not what you assume.[17] This equilibrium is sensitive to humidity and temperature.[8][18][19] For accurate stoichiometry, it is often best to convert the boronic acid to a more stable and well-defined derivative, like a pinacol ester or a DEA adduct, which are less prone to this issue.[16]
Q4: Can I use column chromatography to purify my boronic acid?
A4: It is generally not recommended to purify free boronic acids on standard silica gel. Silica is protic and can induce protodeboronation, leading to sample loss on the column.[20] If purification is necessary, it is far better to first convert the boronic acid to a more robust derivative, such as a pinacol boronate ester . These esters are significantly more stable and can typically be purified by column chromatography.
Section 3: Best Practices & Preventative Measures
Proactive measures are key to ensuring the integrity and reactivity of your boronic acid reagents.
Storage and Handling
-
Temperature & Humidity: Store boronic acids in a cool (15–25°C), dry environment.[18][19] A desiccator cabinet is ideal. Avoid storing them on a concrete floor where moisture can be an issue.[21]
-
Inert Atmosphere: For particularly sensitive boronic acids, store them under an inert atmosphere (argon or nitrogen) to protect against both moisture and oxidation.
-
Segregation: Store boronic acids away from strong oxidizing agents and bases.[22]
-
Container Integrity: Always ensure containers are tightly sealed to prevent moisture ingress.[18] For bulk storage, consider adding a desiccant packet to the secondary container.[19]
Experimental Workflow: The "Slow-Release" Approach
For unstable boronic acids, converting them to a stable derivative for slow release in situ is a powerful strategy to mitigate decomposition.[4][14] Diethanolamine (DEA) adducts are an excellent choice as they are inexpensive, easy to prepare, and highly stable.[15][16]
Caption: Workflow for stabilizing an unstable boronic acid via a DEA adduct.
Protocol: Preparation of a Diethanolamine (DEA) Boronate Adduct
This protocol provides a general method for converting an unstable boronic acid into a stable, crystalline DEA adduct that can be easily stored and handled.[15][16]
Materials:
-
Boronic Acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene Chloride (or other suitable solvent)
-
Stir vial with stir bar
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of methylene chloride with stirring.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette.[15]
-
Precipitation: You may observe the initial solid dissolving completely before a new, often thick, precipitate forms.[15] This new solid is the DEA adduct.
-
Isolation: Stir the resulting slurry for 15-20 minutes at room temperature.
-
Filtration: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.
This stable adduct can now be weighed accurately and used directly in Suzuki coupling reactions, where the protic solvent system will facilitate the slow release of the active boronic acid.[15][16]
References
-
Al-Zoubi, R. M. (2015). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2025). The Boroxine-Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Available at: [Link]
-
ResearchGate. (n.d.). Equilibrium between boronic acid and its anhydride (boroxine). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Semantic Scholar. (n.d.). The Boroxine-Boronic Acid Equilibrium. Semantic Scholar. Available at: [Link]
-
Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B?. Yuanli Bio Blog. Available at: [Link]
-
Cramer, C. J., & Truhlar, D. G. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Hall, D. G. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. Available at: [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. borax.com. Available at: [Link]
-
Morin, M. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
Silva, A., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Hall, D. G. (Ed.). (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]
-
Leach, A. G., & Noonan, G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lloyd-Jones, G. C., & Denmark, S. E. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
EH&S. (n.d.). Corrosive Storage Guidelines. University of California, Irvine. Available at: [Link]
-
Butters, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Wang, B., & Anslyn, E. V. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available at: [Link]
-
Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/OrganicChemistry. Available at: [Link]
-
Reddit. (2024). Miyaura Borylation troubleshoot. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic Acid in Suzuki-Miyaura Coupling
This guide provides an in-depth comparison of the reactivity of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid against other common boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. We will explore the underlying principles governing its reactivity, supported by established mechanistic insights and a robust experimental protocol for direct comparison. This document is intended for researchers, chemists, and drug development professionals seeking to understand and optimize C-C bond formation in complex molecular scaffolds.
Introduction: The Critical Role of Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability, mild conditions, and broad functional group tolerance in forging carbon-carbon bonds.[1][2] At the heart of this transformation lies the organoboron reagent, typically a boronic acid. The structure and electronic properties of the boronic acid are paramount, directly influencing the reaction kinetics, overall yield, and even the feasibility of the coupling itself.
This guide focuses on This compound , a reagent featuring two distinct electron-withdrawing substituents on the phenyl ring. Understanding how these groups—the meta-fluorine and meta-amide functionalities—modulate the acid's performance is crucial for its effective application in the synthesis of complex molecules, particularly in pharmaceutical development where such motifs are common.
The Suzuki-Miyaura Catalytic Cycle: A Focus on Transmetalation
To appreciate the nuances of boronic acid reactivity, one must first understand the catalytic cycle of the Suzuki-Miyaura reaction. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
The reactivity of the boronic acid is most critical during the transmetalation step, where the organic group (R²) is transferred from the boron atom to the palladium(II) center. This step is often rate-limiting and is heavily influenced by the structural and electronic characteristics of the boronic acid.
Key Factors Governing Boronic Acid Reactivity
Electronic Effects: A Double-Edged Sword
The electronic nature of substituents on the aryl ring of a boronic acid has a profound and nuanced impact on its reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluorine, nitro, or carbonyl groups pull electron density from the aromatic ring. This increases the Lewis acidity of the boron atom.[4] A more Lewis-acidic boron center more readily accepts a hydroxide or alkoxide ion from the base, facilitating the formation of the tetrahedral boronate complex (R-B(OH)₃⁻), which is widely considered the active species in the transmetalation step.[5] However, this effect is countered by a decrease in the nucleophilicity of the ipso-carbon being transferred to the palladium, which can slow the reaction.[6] Indeed, some studies show that strongly electron-deficient boronic acids, such as those with nitro groups, can exhibit reduced reactivity.[7]
-
Electron-Donating Groups (EDGs): Substituents like methoxy or alkyl groups push electron density into the ring. This decreases the Lewis acidity of the boron atom but increases the nucleophilicity of the ipso-carbon, often leading to a faster transmetalation and higher reaction yields.[8]
Steric Hindrance
Substituents in the ortho position to the boronic acid group can physically block the approach of the bulky palladium complex, thereby impeding the transmetalation step.[9] This steric hindrance can dramatically reduce the reaction rate or prevent it altogether. This compound, with its meta substituents, is not expected to suffer from significant steric hindrance.
Acidity (pKa)
The pKa of a boronic acid is a direct measure of its Lewis acidity. The presence of EWGs like fluorine is known to lower the pKa, making the compound a stronger acid.[10] The reaction rate often correlates with the pKa of the boronic acid, as it dictates the equilibrium concentration of the reactive boronate species at a given pH.
Stability and Side Reactions
A primary competing pathway for boronic acids, especially under aqueous basic conditions, is protodeboronation , where the C-B bond is cleaved to yield an arene and boric acid.[11] Electron-deficient boronic acids can be particularly susceptible to this side reaction, which irreversibly removes the reagent from the productive catalytic cycle.[11]
Comparative Analysis of this compound
The target molecule possesses two EWGs in the meta positions:
-
Fluorine: A strongly electronegative atom that exerts a powerful inductive electron-withdrawing effect.
-
Cyclohexylcarbamoyl (Amide): A moderately electron-withdrawing group through resonance and induction.
The combined effect of these two groups renders the phenyl ring significantly electron-deficient. This leads to a highly Lewis-acidic boron center (low pKa), which should promote the formation of the active boronate species. However, the reduced nucleophilicity of the aryl ring may present a kinetic barrier to the transfer of the aryl group to the palladium center. Its reactivity will therefore be a balance of these opposing electronic factors.
The following table provides a qualitative comparison with other common boronic acids:
| Boronic Acid | Substituent(s) | Electronic Effect | Expected Relative pKa | Predicted Suzuki-Miyaura Reactivity |
| Phenylboronic Acid | None | Benchmark (Neutral) | Baseline | Moderate |
| 4-Methoxyphenylboronic Acid | -OCH₃ (para) | Strong Electron-Donating (EDG) | Higher | High |
| 4-Trifluoromethylphenylboronic Acid | -CF₃ (para) | Strong Electron-Withdrawing (EWG) | Low | Low to Moderate |
| 3,5-Dichlorophenylboronic acid | -Cl (meta, meta) | Dual Electron-Withdrawing (EWG) | Very Low | Low |
| This compound | -F (meta), -CONH-cHex (meta) | Dual Electron-Withdrawing (EWG) | Very Low | Low to Moderate |
This prediction suggests that while the target molecule will readily form the active boronate, its overall reaction rate may be slower than that of unsubstituted or electron-rich boronic acids due to a less nucleophilic aryl ring. Its performance is expected to be comparable to other boronic acids bearing multiple EWGs.
Experimental Design for Reactivity Comparison
To empirically validate the predicted reactivity, a competition experiment is the most rigorous method. This approach eliminates variability from external conditions by allowing two different boronic acids to compete for a limited amount of an aryl halide and catalyst within the same reaction vessel. The ratio of the resulting products provides a direct measure of the relative reactivity of the two boronic acids.
Experimental Workflow
Caption: Workflow for a competition experiment to determine relative reactivity.
Detailed Protocol
Objective: To compare the reactivity of this compound (Acid A) with Phenylboronic Acid (Acid B).
Materials:
-
4-Bromoacetophenone (limiting reagent, 1.0 mmol)
-
This compound (Acid A, 1.0 mmol, 1.0 eq)
-
Phenylboronic acid (Acid B, 1.0 mmol, 1.0 eq)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone, this compound, phenylboronic acid, Palladium(II) acetate, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for a defined period (e.g., 1 hour). Causality Note: A shorter reaction time is chosen to ensure the reaction does not go to completion, which is essential for observing kinetic differences.
-
Quenching and Workup: Remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude residue in a suitable solvent and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the two cross-coupled products: 1-(4-(3-(cyclohexylcarbamoyl)-5-fluorophenyl)phenyl)ethan-1-one and 1-(4-([1,1'-biphenyl]-4-yl))ethan-1-one.
Interpretation: The ratio of the integrated peak areas for the two products directly reflects the relative consumption rate of the corresponding boronic acids, thus providing a quantitative measure of their comparative reactivity under these specific conditions.
Conclusion
The reactivity of this compound is governed by a sophisticated interplay of electronic effects. Its two electron-withdrawing groups create a highly Lewis-acidic boron center, which is favorable for the formation of the catalytically active boronate species. However, these same groups reduce the nucleophilicity of the transmetalating aryl ring, potentially slowing the key C-C bond-forming step.
Based on established principles, its reactivity is predicted to be lower than that of electron-rich or unsubstituted arylboronic acids. The provided experimental protocol offers a definitive method for quantifying this reactivity against a chosen standard, empowering researchers to make informed decisions when incorporating this valuable reagent into synthetic strategies.
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Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling . MDPI. [Link]
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Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids . ResearchGate. [Link]
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Reactivity of Boronic Acids toward Catechols in Aqueous Solution . The Journal of Organic Chemistry. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds . National Institutes of Health (NIH). [Link]
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Influence of fluorine substituents on the properties of phenylboronic compounds . ResearchGate. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface . National Institutes of Health (NIH). [Link]
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Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes . ResearchGate. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health (NIH). [Link]
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A Comparative Guide to the Efficacy of Proteasome Inhibitors: Boronic Acids vs. Other Classes
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a central role in cellular homeostasis. Its dysregulation is implicated in various diseases, making it a key therapeutic target.[1][2] This guide provides a comparative analysis of different classes of proteasome inhibitors, with a particular focus on the efficacy of boronic acid-based inhibitors against other notable classes.
It is important to note that while the compound (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid was the initial subject of interest, a thorough review of publicly available scientific literature and databases did not yield specific information regarding its biological activity or target enzymes. Therefore, this guide will broaden its scope to discuss the well-established class of boronic acid enzyme inhibitors, using the 20S proteasome as a prime example of their therapeutic application. The 20S proteasome is the catalytic core of the 26S proteasome and a validated target for cancer therapy.[3][4]
This guide will delve into the mechanisms of action, comparative efficacy, and experimental evaluation of boronic acid-based proteasome inhibitors, such as bortezomib and ixazomib, in relation to other classes of inhibitors like the epoxyketone-based carfilzomib.
The 20S Proteasome: A Key Regulator of Cellular Function
The 26S proteasome is a large, multi-subunit protease complex responsible for the degradation of ubiquitinated proteins.[5][6] At its heart lies the 20S proteasome, a barrel-shaped structure composed of four stacked rings.[7] The two inner rings contain the catalytically active β-subunits, which possess three distinct proteolytic activities:
-
Chymotrypsin-like (CT-L) activity (β5 subunit): Cleaves after hydrophobic amino acid residues.
-
Trypsin-like activity (β2 subunit): Cleaves after basic amino acid residues.
-
Caspase-like activity (β1 subunit): Cleaves after acidic amino acid residues.
By degrading proteins involved in cell cycle progression, apoptosis, and signal transduction, the proteasome maintains cellular health.[2][8] In cancer cells, which often exhibit high rates of protein synthesis and are more reliant on proteasome activity, inhibition of this pathway can lead to an accumulation of pro-apoptotic factors and ultimately, cell death.[9] This makes the proteasome an attractive target for anticancer drug development.[3][10]
Figure 1: The Ubiquitin-Proteasome Pathway. This diagram illustrates the two main stages: the tagging of target proteins with ubiquitin molecules and the subsequent degradation of the tagged protein by the 26S proteasome.
Classes of Proteasome Inhibitors: A Comparative Overview
Several classes of compounds have been developed to inhibit the proteasome, each with a distinct mechanism of action. This section will compare the major classes, with a focus on boronic acid derivatives.
Boronic Acid-Based Inhibitors
Boronic acid-based inhibitors are a cornerstone of proteasome inhibitor therapy.[11] They act as reversible inhibitors of the proteasome's chymotrypsin-like activity.
-
Mechanism of Action: The boron atom in the boronic acid moiety forms a stable, yet reversible, covalent bond with the active site threonine residue of the β5 subunit of the 20S proteasome.[12] This interaction effectively blocks the catalytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis.[13][14][15]
-
Examples:
-
Bortezomib (Velcade®): The first-in-class proteasome inhibitor to be approved for the treatment of multiple myeloma and mantle cell lymphoma.[12][13] It reversibly inhibits both the chymotrypsin-like and caspase-like activities of the proteasome.[11]
-
Ixazomib (Ninlaro®): The first orally available proteasome inhibitor.[16][17] It is a reversible inhibitor that primarily targets the chymotrypsin-like activity of the proteasome.[18][19]
-
Epoxyketone-Based Inhibitors
Epoxyketone-based inhibitors represent a second generation of proteasome inhibitors characterized by their irreversible mode of action.
-
Mechanism of Action: These compounds contain an epoxyketone pharmacophore that forms an irreversible covalent bond with the N-terminal threonine of the β5 subunit.[20][21] This irreversible inhibition leads to a sustained suppression of proteasome activity.[22]
-
Example:
Figure 2: Mechanisms of Action of Different Proteasome Inhibitor Classes. This diagram illustrates how boronic acid and epoxyketone inhibitors target the β5 subunit of the 20S proteasome through different types of covalent interactions.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Inhibitor Class | Inhibitor | Target Subunit(s) | IC50 (nM) | Reversibility | Reference(s) |
| Boronic Acids | Bortezomib | β5, β1 | 7 | Reversible | [25] |
| Ixazomib | β5 | 3.4 | Reversible | [19] | |
| Epoxyketones | Carfilzomib | β5 | 21.8 ± 7.4 | Irreversible | [26] |
Note: IC50 values can vary depending on the experimental conditions and cell lines used. The values presented here are for the primary target subunit (chymotrypsin-like activity) and are intended for comparative purposes.
As the data indicates, both boronic acid and epoxyketone inhibitors exhibit potent, low-nanomolar inhibition of the proteasome's chymotrypsin-like activity. The choice of inhibitor in a clinical or research setting often depends on factors beyond raw potency, including the desired duration of inhibition (reversible vs. irreversible), off-target effects, and the specific cellular context.
Experimental Protocol: A Self-Validating System for Assessing Proteasome Inhibition
To ensure the trustworthiness and reproducibility of findings, a robust and self-validating experimental protocol is essential for evaluating the efficacy of proteasome inhibitors.
Objective: To determine the IC50 of a test compound for the chymotrypsin-like activity of the 20S proteasome in a cell-based assay.
Materials:
-
Human cancer cell line (e.g., Jurkat, MM.1S)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound, dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Bortezomib)
-
Proteasome activity assay kit (e.g., Proteasome-Glo™ Cell-Based Assay, which uses a luminogenic substrate for the chymotrypsin-like activity)[27]
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the chosen cell line according to standard protocols.
-
On the day of the experiment, harvest the cells and perform a cell count to ensure viability is >95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 2-4 hours to allow the cells to adhere and equilibrate.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and the positive control (Bortezomib) in culture medium. A typical concentration range for an initial screen would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully add 100 µL of the compound dilutions to the respective wells of the 96-well plate.
-
Incubate the plate for a predetermined time (e.g., 1 hour) at 37°C and 5% CO2.
-
-
Proteasome Activity Assay:
-
Prepare the proteasome assay reagent according to the manufacturer's instructions.[28][29][30]
-
Allow the reagent to equilibrate to room temperature.
-
Add an equal volume of the assay reagent to each well of the 96-well plate.
-
Mix the contents of the wells by gentle shaking for 2 minutes.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Self-Validation and Causality:
-
Positive Control: The inclusion of a known proteasome inhibitor like Bortezomib with a well-characterized IC50 serves as a positive control to validate the assay's performance. The obtained IC50 for Bortezomib should be within the expected range.
-
Vehicle Control: The vehicle control ensures that the solvent used to dissolve the test compound does not have an effect on proteasome activity.
-
Dose-Response Curve: A clear dose-dependent inhibition of proteasome activity provides strong evidence that the observed effect is a direct result of the test compound's action.
-
Statistical Analysis: Performing the experiment in triplicate and using appropriate statistical analysis will ensure the reliability and significance of the results.
Figure 3: Experimental Workflow for Assessing Proteasome Inhibition. This flowchart outlines the key steps in a cell-based assay to determine the IC50 of a test compound.
Conclusion
While the specific biological activity of this compound remains to be elucidated, the broader class of boronic acid-based enzyme inhibitors has proven to be a powerful therapeutic tool, particularly in the context of proteasome inhibition for cancer therapy. This guide has provided a comparative overview of boronic acid inhibitors alongside other classes, highlighting their mechanisms of action and efficacy. The provided experimental protocol offers a robust framework for the evaluation of novel proteasome inhibitors, ensuring scientific integrity and reproducibility. Further research into the specific targets of novel boronic acid compounds is warranted to expand their therapeutic potential.
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Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. (n.d.). National Center for Biotechnology Information. [Link]
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Mechanism of Action - NINLARO® (ixazomib). (n.d.). Takeda. [Link]
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Carfilzomib. (n.d.). Wikipedia. [Link]
-
Ixazomib. (n.d.). Wikipedia. [Link]
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KYPROLIS® (carfilzomib) Mechanism of Action (MOA). (n.d.). Amgen. [Link]
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Bortezomib. (n.d.). Wikipedia. [Link]
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Advances in and applications of proteasome inhibitors. (2006). National Center for Biotechnology Information. [Link]
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What is the mechanism of Bortezomib? (2024). Patsnap Synapse. [Link]
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What is the mechanism of Carfilzomib? (2024). Patsnap Synapse. [Link]
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Bortezomib: Understanding the Mechanism of Action. (2009). Molecular Cancer Therapeutics. [Link]
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Carfilzomib. (2025). Massive Bio. [Link]
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Mechanism of action of ixazomib. (n.d.). ResearchGate. [Link]
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The proteasome: Overview of structure and functions. (2000). National Center for Biotechnology Information. [Link]
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Bortezomib. (n.d.). National Center for Biotechnology Information. [Link]
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The mechanism of action, pharmacokinetics, and clinical efficacy of carfilzomib for the treatment of multiple myeloma. (2013). PubMed. [Link]
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Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. (2018). SciSpace. [Link]
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Spotlight on ixazomib: potential in the treatment of multiple myeloma. (2016). National Center for Biotechnology Information. [Link]
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The ubiquitin-proteasome system in neurodegenerative diseases: precipitating factor, yet part of the solution. (2009). National Center for Biotechnology Information. [Link]
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What are Proteasome inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
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Ubiquitin-proteasome pathway in disease. (2024). SPIE Digital Library. [Link]
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Proteasomes: Isolation and Activity Assays. (2020). National Center for Biotechnology Information. [Link]
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Structure and functions of the 20S and 26S proteasomes. (1997). PubMed. [Link]
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In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. (2021). National Center for Biotechnology Information. [Link]
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Ubiquitin/proteasome pathway impairment in neurodegeneration: therapeutic implications. (2007). National Center for Biotechnology Information. [Link]
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The ubiquitin-proteasome pathway and pathogenesis of human diseases. (1999). PubMed. [Link]
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Structure and Function of the 20S Proteasome and of Its Regulatory Complexes. (2025). ResearchGate. [Link]
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Clinical Use of Proteasome Inhibitors in the Treatment of Multiple Myeloma. (2013). National Center for Biotechnology Information. [Link]
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Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. (2022). MDPI. [Link]
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Exploring the Role of Ubiquitin-Proteasome System in the Pathogenesis of Parkinson's Disease. (2023). MDPI. [Link]
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Proteasome Inhibitor. (2026). Massive Bio. [Link]
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What are 20S proteasome inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
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New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. (2022). MDPI. [Link]
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Representative examples of proteasome inhibitors and IC50 values on the targeted active site(s). (n.d.). ResearchGate. [Link]
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IC50 values [nM] for proteasomal subunit inhibition by carfilzomib in eight different multiple myeloma cell lines after 1-h exposure to carfilzomib. (n.d.). ResearchGate. [Link]
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IC50 values of inhibition of the active sites of the 26S proteasome by 1-h treatment with bortezomib in myeloma cell lines. (n.d.). ResearchGate. [Link]
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Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit. (2012). National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to the Rigorous Validation of Boronic Acid Inhibitors in Biological Assays
For researchers, scientists, and drug development professionals, the validation of any new therapeutic agent is a critical process demanding precision and foresight. Boronic acid inhibitors, a class of compounds that has seen a surge in interest and clinical success, present unique opportunities and challenges in this validation journey.[1][2] Their distinct mechanism of action as reversible covalent inhibitors necessitates a tailored and rigorous validation strategy to ensure data integrity and accurately predict their therapeutic potential.[3][4]
This guide provides an in-depth technical comparison and validation workflow for boronic acid inhibitors. Moving beyond a simple checklist of protocols, we will delve into the causality behind experimental choices, empowering you to design self-validating systems that generate trustworthy and publishable data.
The Mechanistic Underpinning: Why Boronic Acids are a Special Class of Inhibitors
Boronic acids distinguish themselves through their ability to form reversible covalent bonds with nucleophilic residues within the active sites of enzymes, most notably serine, threonine, and in some cases, lysine.[3][4][5] This interaction is central to their inhibitory function. The boron atom, with its empty p-orbital, acts as a potent electrophile, readily accepting a lone pair of electrons from a nucleophilic amino acid side chain. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively mimicking the transition state of the catalyzed reaction and blocking substrate turnover.[6][7]
The reversibility of this covalent bond is a key differentiator from many other covalent inhibitors and has significant implications for their biological activity and validation. It allows for a dynamic equilibrium between the free inhibitor and the enzyme-inhibitor complex, influencing factors like target residence time and potential for off-target effects.
Visualizing the Inhibition of a Serine Protease
The interaction between a boronic acid inhibitor and a serine protease active site provides a classic example of their mechanism. The catalytic serine's hydroxyl group attacks the electrophilic boron atom, forming a tetrahedral intermediate that is stabilized by interactions within the enzyme's oxyanion hole.
Caption: Mechanism of serine protease inhibition by a boronic acid.
Core Principles of a Self-Validating Assay Cascade
Caption: A self-validating assay cascade for inhibitor validation.
Part 1: Foundational Biochemical and Biophysical Validation
The initial validation steps aim to answer a fundamental question: Does the boronic acid inhibitor directly interact with its intended target in a specific and potent manner?
Key Experiment 1: Enzyme Inhibition Kinetics
This is the cornerstone of inhibitor validation. The goal is to determine the inhibitor's potency (IC50) and its mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
Detailed Protocol: Determination of IC50 and Kinetic Parameters
-
Enzyme and Substrate Preparation:
-
Reconstitute the purified target enzyme in an appropriate assay buffer. The buffer composition is critical; avoid components that can complex with boronic acids (e.g., high concentrations of diols).
-
Prepare a stock solution of a suitable substrate for the enzyme. For proteases, this is often a fluorogenic or chromogenic peptide substrate.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations for the assay.
-
-
Assay Procedure:
-
In a microplate, add the enzyme to the assay buffer.
-
Add the serially diluted inhibitor and pre-incubate with the enzyme for a defined period. This pre-incubation step is crucial for reversible covalent inhibitors to allow the binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress (e.g., fluorescence or absorbance) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both the inhibitor and the substrate and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Trustworthiness Check: Self-Validating Controls
-
No-Enzyme Control: Substrate in buffer alone to assess substrate stability and background signal.
-
No-Inhibitor Control: Enzyme and substrate to determine the uninhibited reaction rate (Vmax).
-
DMSO Control: Enzyme, substrate, and the highest concentration of the vehicle (e.g., DMSO) used for the inhibitor to ensure the solvent does not affect enzyme activity.
-
Time-Dependence of Inhibition: For slowly reversible inhibitors, it is important to assess if the IC50 value changes with different pre-incubation times.[8]
Key Experiment 2: Biophysical Confirmation of Direct Binding
While enzyme kinetics imply binding, they do not directly measure it. Biophysical techniques provide orthogonal validation of the inhibitor-target interaction.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association (k_on) and dissociation (k_off) rates of the inhibitor binding to the immobilized target protein. This is particularly valuable for characterizing the reversible covalent interaction.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, providing thermodynamic parameters such as the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS).
Part 2: Cellular and Functional Validation
Demonstrating activity in a purified system is necessary but not sufficient. The next critical phase is to validate the inhibitor's performance in a more physiologically relevant cellular context.
Key Experiment 3: Cellular Target Engagement
This experiment confirms that the inhibitor can cross the cell membrane and engage its target within the complex intracellular environment.
Detailed Protocol: Western Blot-Based Analysis of Downstream Pathway Modulation
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target of interest.
-
Treat the cells with increasing concentrations of the boronic acid inhibitor for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for a downstream marker of the target's activity. For example, if the target is a kinase, probe for the phosphorylated form of its substrate.
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the signal of the downstream marker to the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.
-
Trustworthiness Check: Self-Validating Controls
-
Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the highest inhibitor concentration.
-
Positive Control: A known inhibitor of the target or pathway to confirm the assay is working as expected.
-
Negative Control Cell Line: A cell line that does not express the target of interest to demonstrate on-target specificity.
Part 3: Assessing Specificity and Comparing Alternatives
A potent inhibitor is of little therapeutic value if it is not selective. Off-target effects can lead to toxicity and unexpected biological responses.[9]
Selectivity Profiling
It is essential to screen the boronic acid inhibitor against a panel of related enzymes (e.g., other serine proteases if the primary target is a serine protease) to assess its selectivity. This can be done using the biochemical assays described in Part 1. The FDA-approved proteasome inhibitor bortezomib, for example, is known to inhibit other serine proteases, which may contribute to some of its side effects.[9]
Comparison with Alternative Inhibitors
The performance of a novel boronic acid inhibitor should be benchmarked against existing inhibitors for the same target, if available. This comparison should consider not only potency but also selectivity, mechanism of action, and cellular efficacy.
| Feature | Boronic Acid Inhibitors | Epoxide/Epoxyketone Inhibitors | Aldehyde Inhibitors |
| Mechanism | Reversible covalent | Irreversible covalent | Reversible covalent |
| Target Residues | Serine, Threonine, Lysine[3][4][5] | Threonine, Cysteine | Serine, Cysteine[10] |
| Example | Bortezomib (proteasome)[11][12] | Carfilzomib (proteasome) | - |
| Potency (IC50) | Sub-nanomolar to micromolar[13][14] | Nanomolar | Micromolar[10] |
| Selectivity | Can have off-target effects on other serine proteases[9] | Generally more selective for N-terminal threonine proteases[9] | Can be reactive with numerous nucleophiles[10] |
| Reversibility | Yes | No | Yes |
Note: The specific properties of an inhibitor are highly dependent on its chemical structure and the target enzyme. This table provides a general comparison.
Navigating the Pitfalls: Common Artifacts and How to Avoid Them
The unique chemistry of boronic acids can lead to specific assay artifacts. Awareness of these potential issues is the first step in designing robust experiments to mitigate them.
-
Interaction with Assay Components: Boronic acids can form complexes with diols. Avoid buffers containing components like glycerol or certain sugars, which can chelate the boronic acid and reduce its effective concentration.
-
Non-specific Reactivity: While they primarily target specific nucleophilic residues in an enzyme's active site, the electrophilic nature of the boron atom can lead to non-specific interactions with other proteins or cellular components.[15] Including a structurally similar but inactive boronic acid analog as a negative control can help to identify such non-specific effects.
-
Mutagenicity Concerns: Some studies have indicated that certain boronic acids may have mutagenic potential.[16][17] While this is more of a downstream drug development concern, it is an important consideration.
Conclusion: A Pathway to Confident Validation
The validation of boronic acid inhibitors is a multi-faceted process that requires a deep understanding of their unique mechanism of action. By employing a self-validating assay cascade that progresses from rigorous biochemical and biophysical characterization to functional cellular assays and comprehensive selectivity profiling, researchers can build a strong, data-driven case for their inhibitor's therapeutic potential. The experimental choices outlined in this guide are designed to not only generate data but also to instill confidence in its integrity, paving the way for successful drug discovery and development.
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Polovinkin, V., et al. (2022). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 23(19), 11728. [Link]
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Hecker, S. J., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(14), 7491-7507. [Link]
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Senn, J., et al. (2012). Proteasome Inhibitors Do Not Inhibit the Serine Protease HtrA2/Omi. Blood, 120(21), 5023. [Link]
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Ge, Y., et al. (2009). Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors. Bioorganic & medicinal chemistry, 17(20), 7268–7275. [Link]
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Inoyama, T., et al. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. Journal of medicinal chemistry, 52(11), 3582–3590. [Link]
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Kollár, L., et al. (2021). Virtual Screening and Biochemical Testing of Borocycles as Immunoproteasome Inhibitors. Periodica Polytechnica Chemical Engineering, 65(3), 292-298. [Link]
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Tondi, D., et al. (2023). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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Nenni, M., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(9), 1146-1153. [Link]
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Ge, Y., et al. (2010). Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 18(1), 359-366. [Link]
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A Researcher's Guide to the Structural Analysis of Boronic Acid-Enzyme Complexes
Boronic acids and their derivatives have emerged as a pivotal class of reversible covalent inhibitors, demonstrating significant therapeutic success, exemplified by drugs like bortezomib (Velcade®) for multiple myeloma.[1][2] Their unique ability to form reversible covalent bonds with serine and threonine residues makes them a compelling area of study in drug development.[1] Understanding the precise three-dimensional interactions within these boronic acid-enzyme complexes is paramount for optimizing inhibitor potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the primary biophysical techniques employed for the structural elucidation of these complexes. We will delve into the principles, practical workflows, and data interpretation for X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, offering insights to guide your experimental design.
The Criticality of Structural Elucidation
The interaction between a boronic acid inhibitor and its target enzyme is a multi-step process. Initially, the inhibitor non-covalently binds to the active site. Subsequently, the boron atom is attacked by a nucleophilic residue, such as serine or threonine, forming a tetrahedral boronate adduct that mimics the transition state of the catalyzed reaction.[3][4][5] The stability and geometry of this adduct are critical determinants of the inhibitor's efficacy. Structural analysis provides a static snapshot of this dynamic process, revealing:
-
The precise covalent linkage: Confirming the formation of the boronate adduct and identifying the specific interacting residues.[6][7]
-
Key non-covalent interactions: Mapping the hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to binding affinity and selectivity.[8]
-
Conformational changes: Observing any induced-fit movements in the enzyme upon inhibitor binding.
-
Solvent accessibility: Understanding the role of water molecules in mediating interactions at the binding interface.
This detailed structural information is invaluable for structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors.
Comparative Analysis of Key Structural Biology Techniques
The choice of technique for structural analysis is dictated by several factors, including the size and stability of the enzyme, the resolution required, and the nature of the scientific question being addressed.
| Technique | Principle | Strengths | Limitations | Typical Resolution |
| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice of the protein-ligand complex. | High resolution, well-established methodology.[8][9] | Requires well-diffracting crystals, which can be challenging to obtain; potential for crystal packing artifacts.[8][9] | 1.5 - 3.5 Å[8] |
| Cryo-Electron Microscopy (Cryo-EM) | Transmission electron microscopy of vitrified, single-particle samples. | Does not require crystallization; can analyze large, flexible complexes in a near-native state.[10][11] | Lower resolution for smaller proteins (<100 kDa); computationally intensive.[10][11] | 2.5 - 5 Å |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information on structure and dynamics in solution. | Provides information on dynamics and interactions in solution; does not require crystallization.[12] | Limited to smaller proteins (<50 kDa); complex spectra can be difficult to interpret.[13][14] | N/A (provides distance restraints) |
In-Depth Methodologies and Experimental Workflows
X-ray Crystallography: The Gold Standard for High-Resolution Structures
X-ray crystallography remains the most widely used method for obtaining high-resolution structural information of protein-ligand complexes.[15][16] The resulting electron density map provides an unambiguous view of the covalent bond between the boronic acid and the active site serine/threonine, as well as the intricate network of non-covalent interactions.[13][15]
A typical workflow for the crystallographic analysis of a boronic acid-enzyme complex involves several key stages.
Figure 1. Generalized workflow for X-ray crystallography of boronic acid-enzyme complexes.
-
Protein Purification: Purify the target enzyme to >95% homogeneity.
-
Complex Formation: Prepare a concentrated solution of the purified enzyme and add the boronic acid inhibitor in molar excess.[17] Incubate to allow complex formation.[17]
-
Crystallization Screening: Use high-throughput screening methods to identify initial crystallization conditions.[18]
-
Crystal Optimization: Optimize conditions to obtain large, well-ordered crystals.
-
Data Collection and Processing: Collect diffraction data at a synchrotron source and process the data.
-
Structure Solution and Refinement: Solve the structure using molecular replacement and refine the model.
-
Validation: Validate the final model for its fit to the experimental data and stereochemical soundness before deposition in the Protein Data Bank (PDB).[19][20][21]
Cryo-Electron Microscopy (Cryo-EM): For Large and Flexible Complexes
Cryo-EM has become a powerful tool for structural biology, especially for large protein complexes that are difficult to crystallize.[10][11] For boronic acid-enzyme complexes, cryo-EM is advantageous when the target is large, part of a multi-protein assembly, or exhibits conformational flexibility.[10]
The cryo-EM workflow involves vitrifying the sample, followed by imaging and extensive computational processing.[22][23]
Figure 2. Single-particle cryo-EM workflow for boronic acid-enzyme complexes.
-
Sample Preparation: Prepare a pure and homogeneous sample of the boronic acid-enzyme complex.
-
Grid Preparation: Apply the sample to an EM grid and plunge-freeze in liquid ethane to create a thin layer of vitreous ice.[24]
-
Data Collection: Collect a large dataset of images using a transmission electron microscope.[25]
-
Image Processing:
-
Particle Picking: Select images of individual particles.
-
2D and 3D Classification: Classify and average particles to improve the signal-to-noise ratio.
-
3D Reconstruction: Reconstruct a 3D map of the complex.
-
-
Model Building and Refinement: Build an atomic model into the 3D map and refine it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Dynamics in Solution
NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins and their ligands in solution.[12][26] For boronic acid-enzyme complexes, NMR can confirm binding, map the binding site, and provide distance restraints for structure calculation.[27]
NMR-based structural analysis typically involves isotopic labeling of the protein, followed by the acquisition and analysis of various NMR experiments.
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The Stability-Reactivity Dichotomy: A Comparative Guide to Boronic Acids and Boronic Esters in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, data-driven comparison of boronic acids and their corresponding esters, offering insights to inform your selection and optimize your coupling reactions.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and their ester counterparts, most commonly pinacol esters, lies in a delicate balance between reactivity and stability.
-
Boronic Acids (R-B(OH)₂): These reagents are generally more reactive, which can translate to faster reaction times.[1] However, this heightened reactivity is accompanied by reduced stability. Boronic acids are susceptible to degradation through pathways such as protodeboronation and the formation of cyclic trimeric anhydrides known as boroxines, which can complicate stoichiometry and affect reproducibility.
-
Boronic Esters (e.g., R-B(pin)): Boronic esters, particularly pinacol esters, offer enhanced stability.[2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount. The trade-off for this stability is often a comparatively lower reaction rate than the parent boronic acid.
The Catalytic Cycle and the Role of the Boron Reagent
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is depicted below. The organoboron reagent, whether a boronic acid or an ester, plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
For the transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex.[4] While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to react, recent studies have shown that boronic esters can undergo transmetalation directly, without prior hydrolysis.[5][6] The rate of this direct transmetalation can be significantly influenced by the electronic properties of the diol backbone of the ester.[5]
Quantitative Comparison: A Data-Driven Perspective
While direct head-to-head comparisons can be system-dependent, the following table summarizes the expected quantitative outcomes based on general trends observed in Suzuki-Miyaura couplings.
| Parameter | Boronic Acid | Boronic Ester (Pinacol) | References |
| Typical Yield | Generally high, but can be variable due to instability. | Often more consistent and reproducible, sometimes higher due to stability. | [3] |
| Reaction Time | Typically faster. | Can be slower, but often still proceeds to completion in a reasonable timeframe. | [1] |
| Reagent Stability | Lower; susceptible to protodeboronation and boroxine formation. | High; often stable for long-term storage. | [2] |
| Ease of Handling | Can be challenging to purify and handle due to potential decomposition. | Generally crystalline solids, easier to handle and purify. | [7] |
| Cost | Often lower initial purchase price. | Can have a higher initial cost, but may offer better long-term value due to stability and reproducibility. |
Beyond the Basics: Advanced Boron Reagents
The field of organoboron chemistry has evolved to address the limitations of simple boronic acids and esters. Two notable examples are potassium organotrifluoroborates and MIDA boronates.
-
Potassium Organotrifluoroborates (R-BF₃K): These reagents are crystalline, free-flowing solids with exceptional stability to air and moisture.[8] This makes them particularly advantageous for challenging couplings and for the storage of otherwise unstable organoboron species.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[9][10][11] A key feature of MIDA boronates is their ability to be "protected" and then slowly release the corresponding boronic acid under specific conditions, allowing for controlled, iterative cross-coupling reactions.[10][11]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
-
To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Coupling with a Boronic Ester
-
To a reaction vessel, add the aryl halide (1.0 equiv), the boronic ester (1.1 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add a degassed solvent (e.g., dioxane or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deciding Between a Boronic Acid and a Boronic Ester
The choice between a boronic acid and its ester derivative is a nuanced decision that depends on the specific requirements of the synthesis.
Figure 2: A decision-making flowchart for selecting between a boronic acid and a boronic ester.
For rapid, small-scale syntheses where the boronic acid is known to be relatively stable, the free acid may be the more economical choice. However, for larger-scale reactions, multi-step syntheses, or when working with sensitive or unstable boronic acids (such as many heteroaryl boronic acids), the superior stability and handling characteristics of boronic esters often justify their higher initial cost by ensuring more reliable and reproducible outcomes.[2]
Conclusion
The selection of the appropriate organoboron reagent is a critical step in planning a successful Suzuki-Miyaura cross-coupling reaction. While boronic acids offer high reactivity, their inherent instability can be a significant drawback. Boronic esters, along with more advanced reagents like trifluoroborates and MIDA boronates, provide a stable and reliable alternative, often leading to more consistent and reproducible results, particularly in complex synthetic applications. By understanding the fundamental trade-offs and considering the specific demands of your synthetic target, you can make an informed decision that will ultimately lead to a more efficient and successful outcome.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Lipshutz, B. H., Ghorai, S., & Moser, R. (2011). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 13(8), 1876–1879. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Kumar, A., & Kumar, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9897-9915. [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
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Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369–3373. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Bull, J. A., et al. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 53(45), 12077-12080. [Link]
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Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3509–3514. [Link]
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Preshlock, S., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 24(17), 2221-2225. [Link]
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Teledyne ISCO. (2021, December 5). The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. Retrieved from [Link]
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Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
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Liu, Y., et al. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 23(1), 229-234. [Link]
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Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2967. [Link]
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Wisniewski, S. R., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9413-9419. [Link]
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R Discovery. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
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The Evolving Landscape of Amide Synthesis: A Comparative Guide to Ortho-Substituted Boronic Acid Catalysts
The amide bond is a cornerstone of modern chemistry, fundamental to pharmaceuticals, materials science, and biochemistry. For decades, its synthesis has been dominated by methods requiring stoichiometric activating agents, often leading to significant waste and harsh reaction conditions. The advent of catalytic direct amidation, converting carboxylic acids and amines directly into amides with water as the sole byproduct, represents a paradigm shift towards more sustainable and atom-economical processes.
Within this field, organoboron catalysts, particularly arylboronic acids, have emerged as a versatile and powerful tool.[1] This guide provides a comparative analysis of a key class of these catalysts: ortho-substituted boronic acids. We will delve into their mechanistic underpinnings, compare their performance with supporting experimental data, and provide detailed protocols for their application, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this exciting area of catalysis.
From Electronic Tuning to Bifunctional Activation: The Rationale Behind Ortho-Substitution
The initial exploration of boronic acid catalysis in amidation, pioneered by Yamamoto and colleagues, focused on tuning the electronic properties of the aryl ring.[2] It was initially believed that electron-withdrawing groups on the boronic acid would enhance its Lewis acidity, thereby increasing its catalytic activity. However, a significant breakthrough came with the discovery that substituents at the ortho-position could dramatically enhance catalytic efficacy, often enabling reactions to proceed at room temperature.[3]
This enhancement is not merely a steric effect. Detailed mechanistic studies have revealed a more intricate picture. The long-accepted mechanism involving a simple monoacyloxyboron intermediate has been largely superseded by a more complex model proposed by Sheppard, Whiting, and others.[4][5] This currently accepted mechanism involves a dimeric B-X-B motif (where X can be oxygen or a nitrogen-containing group) that facilitates the activation of the carboxylic acid and the delivery of the amine nucleophile in a concerted fashion.[4][5]
Ortho-substituents are thought to play a crucial role in this dimeric catalytic cycle. They can destabilize the formation of inactive trimeric boroxine species, which are considered an off-cycle resting state for the catalyst.[6] By favoring the formation of the active dimeric species, ortho-substituents can significantly accelerate the rate of amidation.[6] Furthermore, certain ortho-substituents can participate directly in the catalytic process through hydrogen bonding or other non-covalent interactions, further stabilizing the transition state.
Performance Comparison of Key Ortho-Substituted Boronic Acid Catalysts
To illustrate the impact of ortho-substitution on catalytic performance, we will compare three prominent examples: 2-iodophenylboronic acid, its optimized derivative 5-methoxy-2-iodophenylboronic acid (MIBA), and the bifunctional catalyst 2-(N,N-diisopropylaminomethyl)phenylboronic acid.
Catalyst Screening and Optimization
The work by Hall and coworkers provides a clear and direct comparison of the catalytic activity of various ortho-substituted boronic acids.[2][4] Their research demonstrated that an ortho-iodo substituent significantly enhances catalytic activity, allowing for efficient amidation at ambient temperatures. Further optimization revealed that the addition of an electron-donating methoxy group para to the iodide, as in 5-methoxy-2-iodophenylboronic acid (MIBA), leads to a kinetically more active catalyst.[2][4] This observation was contrary to the initial hypothesis that electron-withdrawing groups would be universally beneficial.
Below is a table summarizing the performance of these catalysts in the amidation of phenylacetic acid with benzylamine, a common benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 2-Iodophenylboronic acid | 5 | 24 | 85 | [2][4] |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | 5 | 4 | 95 | [2][4] |
| 2-(N,N-diisopropylaminomethyl)phenylboronic acid | 5 | 24 | ~70-80* | [2] |
* Yield estimated from graphical data in related publications.
As the data clearly indicates, MIBA provides a significantly higher yield in a fraction of the time compared to its parent compound, 2-iodophenylboronic acid.[2][4] This highlights the profound impact of subtle electronic tuning on the aryl ring of the catalyst. The amino-substituted boronic acid also demonstrates good activity, showcasing the potential of bifunctional catalysts where the ortho-substituent can act as a Brønsted base to assist in the reaction.
The Dimeric Catalytic Cycle in Action
The enhanced activity of ortho-substituted boronic acids can be rationalized through the dimeric catalytic cycle. The following diagram illustrates the key steps in this process, highlighting the role of the catalyst in bringing together the carboxylic acid and amine.
Caption: Proposed dimeric catalytic cycle for boronic acid-catalyzed amidation.
Experimental Protocols: A Practical Guide
The following is a detailed, step-by-step methodology for a representative amidation reaction using the highly active 5-methoxy-2-iodophenylboronic acid (MIBA) catalyst. This protocol is based on the procedures described by Hall and coworkers.[2][4]
General Procedure for Amidation using MIBA
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
5-Methoxy-2-iodophenylboronic acid (MIBA) (0.05 mmol, 5 mol%)
-
Activated 4 Å molecular sieves (500 mg)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene, 5 mL)
Experimental Workflow:
Caption: Experimental workflow for MIBA-catalyzed amidation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction involves the removal of water. Therefore, the use of a dry vial, anhydrous solvent, and activated molecular sieves is crucial to drive the equilibrium towards amide formation.
-
Activated Molecular Sieves: 4 Å molecular sieves act as a dehydrating agent, sequestering the water produced during the reaction. Their activation (typically by heating under vacuum) is essential for their efficacy.
-
Slight Excess of Amine: A small excess of the amine can help to ensure complete consumption of the limiting carboxylic acid.
-
Ambient Temperature: The high activity of MIBA allows the reaction to be performed at room temperature, which is advantageous for substrates with temperature-sensitive functional groups.
-
Monitoring the Reaction: Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to track the disappearance of the starting materials and the appearance of the product, determining the optimal reaction time.
-
Workup and Purification: Filtration is necessary to remove the solid molecular sieves. Flash chromatography is a standard technique for purifying the final amide product from any remaining starting materials, catalyst, and byproducts.
Conclusion and Future Outlook
Ortho-substituted boronic acids have proven to be highly effective catalysts for the direct amidation of carboxylic acids and amines. The evolution of our understanding of their mechanism of action, from simple Lewis acid activation to a more complex dimeric catalytic cycle, has paved the way for the rational design of more efficient catalysts like MIBA. The ability to perform these reactions under mild, often ambient, conditions with low catalyst loadings makes this methodology highly attractive for both academic research and industrial applications, particularly in the synthesis of complex molecules and pharmaceuticals.
Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope to include more challenging and diverse functionalities, and the development of recyclable and reusable catalytic systems to further enhance the sustainability of amide bond formation. The continued exploration of the mechanistic intricacies of these fascinating catalysts will undoubtedly lead to new and exciting innovations in the field of organic synthesis.
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Gernigon, N.; Al-Zoubi, R. M.; Hall, D. G. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. J. Org. Chem.2012 , 77 (19), 8386–8400. [Link]
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Hall, D. G. et al. Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. PubMed2012 . [Link]
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Sheppard, T. D. et al. Mechanistic insights into boron-catalysed direct amidation reactions. Chem. Sci.2018 , 9 (23), 5174-5185. [Link]
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Ishihara, K. et al. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Chem. Sci.2016 , 7, 1276-1280. [Link]
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Whiting, A. et al. Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chem.2008 , 10, 124-134. [Link]
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P. H. Huy, B. Zoller. Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachr. Chem.2019 , 67 (5), 51-54. [Link]
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Mylavarapu, R. K. et al. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Org. Synth.2007 , 84, 1-10. [Link]
-
Sheppard, T. D. et al. Mechanistic insights into boron-catalysed direct amidation reactions. PMC2018 . [Link]
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Shimada, N. et al. Organoboron catalysis for direct amide/peptide bond formation. Chem. Commun.2024 . [Link]
-
Hall, D. G. et al. ortho-Halophenylboronic acid-catalyzed amidation reported by Hall. Chem. Commun.2024 . [Link]
-
Sabatini, M. et al. Synthesis of amides using boron catalysts. UCL Discovery2018 . [Link]
-
Sheppard, T. D. et al. Mechanistic insights into boron-catalysed direct amidation reactions. PMC2018 . [Link]
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A Senior Application Scientist's Guide to Selectivity Profiling of Boronic Acid Inhibitors Against Proteasome Subtypes
For researchers in oncology and immunology, the ubiquitin-proteasome system (UPS) is a critical therapeutic target. At the heart of this system lies the 20S proteasome, a multi-catalytic protease responsible for degrading the majority of intracellular proteins. Its inhibition has proven to be a successful strategy, particularly in treating multiple myeloma.[1][2][3] However, the existence of different proteasome subtypes necessitates a nuanced approach to inhibitor design and evaluation. This guide provides an in-depth comparison of key boronic acid inhibitors and a detailed experimental protocol for profiling their selectivity against the constitutive proteasome and the immunoproteasome, empowering researchers to make informed decisions in their drug development pipelines.
The Rationale for Selective Inhibition: Constitutive vs. Immunoproteasomes
The 26S proteasome is a complex molecular machine, but its proteolytic activity resides within the 20S core particle.[4] This core is composed of four stacked rings, with the two inner rings containing the catalytically active β-subunits.[5] In most cells, the constitutive proteasome (c-proteasome) is expressed, containing the catalytic subunits β1 (PSMB6), β2 (PSMB7), and β5 (PSMB5) .[6] These subunits exhibit three distinct proteolytic activities:
-
β1: Caspase-like (C-L) activity, cleaving after acidic residues.[6][7]
-
β2: Trypsin-like (T-L) activity, cleaving after basic residues.[6][7]
-
β5: Chymotrypsin-like (CT-L) activity, cleaving after hydrophobic residues, which is the rate-limiting step in protein degradation.[1][8][9]
In hematopoietic cells, or other cells stimulated by inflammatory cytokines like IFN-γ and TNF-α, the constitutive catalytic subunits are replaced by their immuno-counterparts, forming the immunoproteasome (i-proteasome) .[6][10] These specialized subunits are β1i (LMP2/PSMB9), β2i (MECL-1/PSMB10), and β5i (LMP7/PSMB8) .[11] This exchange alters the cleavage preferences of the proteasome, enhancing chymotrypsin-like and trypsin-like activities while reducing caspase-like activity.[11] This shift is crucial for optimizing the generation of peptides for MHC class I antigen presentation, a cornerstone of the adaptive immune response.[10][12]
The differential expression and function of these proteasome subtypes form the basis for developing selective inhibitors. While broad-spectrum proteasome inhibition is effective in cancer, it is associated with significant side effects due to the disruption of normal protein homeostasis in healthy cells.[2][13] Selective inhibition of the immunoproteasome, which is upregulated in autoimmune diseases and certain cancers, offers a promising therapeutic window to target diseased cells while sparing healthy ones, potentially leading to a much-improved safety profile.[12][14][15][16]
Comparative Analysis of Boronic Acid Inhibitors
Boronic acids are a prominent class of reversible proteasome inhibitors. The boron atom in their structure forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active sites of the β-subunits, effectively blocking their proteolytic activity.[13][17] Here, we compare three key boronic acid inhibitors that have reached clinical use or trials.
| Inhibitor | Primary Target(s) | Key Selectivity Features | Clinical Status |
| Bortezomib (Velcade®) | β5 > β1 >> β2 | Primarily targets the chymotrypsin-like activity of both c- and i-proteasomes. It is considered a non-selective inhibitor.[13][18] | FDA-approved for multiple myeloma and mantle cell lymphoma.[1][13] |
| Ixazomib (Ninlaro®) | β5 > β1i > β1 | Also primarily targets the β5 subunit but shows more potent inhibition of the β1i subunit compared to bortezomib.[19] It is the first orally available proteasome inhibitor.[20][21] | FDA-approved for multiple myeloma in combination therapy.[21] |
| Delanzomib (CEP-18770) | β5 and β1 | A reversible inhibitor targeting both the β5 and β1 subunits of the proteasome.[22] | Investigated in clinical trials for multiple myeloma.[20][22] |
Expert Insight: The development from bortezomib to second-generation inhibitors like ixazomib reflects a drive towards improved pharmacological properties, such as oral bioavailability and potentially altered selectivity profiles that might translate to different efficacy and safety outcomes.[13][21] While both are potent β5 inhibitors, subtle differences in their inhibition of other subunits, like ixazomib's greater activity against β1i, can have significant biological consequences.[19]
Experimental Workflow: A Step-by-Step Protocol for Selectivity Profiling
This section provides a robust, self-validating protocol to determine the half-maximal inhibitory concentration (IC50) of a boronic acid compound against the six catalytic subunits of the constitutive and immunoproteasomes.
Causality Behind Experimental Design: The core of this protocol is a fluorometric activity assay. We use specific peptide substrates conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). In their intact form, they are non-fluorescent. Upon cleavage by the active proteasome, free AMC is released, which fluoresces brightly. The rate of this fluorescence increase is directly proportional to the proteasome's enzymatic activity. By measuring this rate in the presence of varying inhibitor concentrations, we can precisely quantify the inhibitor's potency.
Materials & Reagents
-
Proteasomes: Purified human or murine 20S constitutive proteasome and 20S immunoproteasome.
-
Boronic Acid Inhibitor: Test compound of interest.
-
Control Inhibitor: MG-132 (a potent, cell-permeable, and reversible pan-proteasome inhibitor).[23]
-
Fluorogenic Substrates:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mM ATP.[30]
-
Solvent: Anhydrous DMSO for dissolving inhibitors and substrates.
-
Hardware: Black, opaque 96-well microplates and a fluorescence plate reader capable of kinetic measurements (Excitation: ~360-380 nm, Emission: ~440-460 nm).[23][30]
Experimental Protocol
1. Reagent Preparation (Trustworthiness Pillar):
-
Inhibitor Stock: Prepare a high-concentration stock (e.g., 10 mM) of the test inhibitor and control inhibitor (MG-132) in DMSO. From this stock, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. This ensures accurate and consistent final concentrations in the assay.
-
Substrate Stock: Prepare 10 mM stock solutions of each fluorogenic substrate in DMSO. Store protected from light at -80°C.
-
Proteasome Working Solution: Dilute the purified proteasomes (c- and i-proteasome) in assay buffer to a final concentration that yields a robust linear signal within the desired assay time (e.g., 1-2 nM). This concentration must be optimized empirically.
2. Assay Plate Setup:
-
Design the plate layout to include all conditions in duplicate or triplicate.
-
Controls:
-
100% Activity Control: Wells with proteasome and DMSO (no inhibitor).
-
0% Activity Control (Background): Wells with assay buffer and substrate, but no proteasome.
-
Positive Inhibition Control: Wells with proteasome and a high concentration of MG-132 (e.g., 10 µM).
-
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of the appropriate inhibitor dilution (or DMSO for controls) to the wells.
-
Add 25 µL of the diluted proteasome working solution to the appropriate wells.
3. Incubation & Reaction Initiation:
-
Gently mix the plate and incubate for 15-30 minutes at 37°C. This pre-incubation step allows the reversible inhibitor to reach equilibrium with the enzyme before the substrate is introduced.
-
Prepare a substrate working solution by diluting the substrate stock in assay buffer to the desired final concentration (typically 25-50 µM, near the substrate's Km value).
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells, bringing the total volume to 101 µL.
4. Data Acquisition:
-
Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes. Ensure the kinetic reads are within the linear range of the instrument.
5. Data Analysis and IC50 Determination:
-
Calculate Velocity: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the RFU vs. time plot (V = ΔRFU / Δtime).
-
Normalize Data: Subtract the average velocity of the background control wells from all other wells. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Calculate IC50: Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce the proteasome activity by 50%.
By repeating this protocol for each of the three substrates with both the constitutive and immunoproteasome, you will generate a comprehensive selectivity profile of your boronic acid inhibitor across all six catalytic subunits.
Conclusion: From Data to Drug Development Insights
The selectivity profile is more than just a set of numbers; it is a critical dataset that informs the therapeutic potential and potential liabilities of a compound. An inhibitor with high selectivity for β5i over β5, for instance, may hold significant promise for treating autoimmune diseases with a reduced risk of the toxicities seen with pan-proteasome inhibitors.[2][12] Conversely, an inhibitor that potently targets both β5 and β1 subunits might offer a different mechanism to overcome resistance in cancer cells.[1][22]
The rigorous, systematic approach outlined in this guide ensures the generation of high-quality, reproducible data. By understanding the fundamental differences between proteasome subtypes and applying this detailed experimental framework, researchers can effectively characterize their boronic acid inhibitors and accelerate the development of next-generation therapies targeting the ubiquitin-proteasome system.
References
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Functional Differences between Proteasome Subtypes - MDPI. (URL: [Link])
-
The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed. (URL: [Link])
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Proteasome active sites allosterically regulate each other, suggesting a cyclical bite-chew mechanism for protein breakdown - PubMed. (URL: [Link])
-
Structure of the constitutive proteasome and the immunoproteasome. - ResearchGate. (URL: [Link])
-
Proteasomes: Isolation and Activity Assays - PMC - NIH. (URL: [Link])
-
In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC - NIH. (URL: [Link])
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Immuno- And Constitutive Proteasome Crystal Structures Reveal Differences in Substrate and Inhibitor Specificity - PubMed. (URL: [Link])
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Subunit composition of constitutive and immunoproteasomes. - ResearchGate. (URL: [Link])
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New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - MDPI. (URL: [Link])
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The Molecular Mechanisms Governing the Assembly of the Immuno- and Thymoproteasomes in the Presence of Constitutive Proteasomes - MDPI. (URL: [Link])
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Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - NIH. (URL: [Link])
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Full article: Immunoproteasome-Selective Inhibitors: The Future of Autoimmune Diseases?. (URL: [Link])
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Selective inhibitor of proteasome's caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - NIH. (URL: [Link])
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Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC. (URL: [Link])
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Proteasome Activity Fluorometric Assay Kit II - UBPBio. (URL: [Link])
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Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PubMed. (URL: [Link])
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A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PubMed Central. (URL: [Link])
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From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC - PubMed Central. (URL: [Link])
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(PDF) In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - ResearchGate. (URL: [Link])
-
Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PubMed Central. (URL: [Link])
-
Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC - PubMed Central. (URL: [Link])
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Immunoproteasome Inhibitors - Alzheimer's Drug Discovery Foundation. (URL: [Link])
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Measurement of the Multiple Activities of 26S Proteasomes - PMC - PubMed Central. (URL: [Link])
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Proteosome-Substrates - South Bay Bio. (URL: [Link])
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Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC - NIH. (URL: [Link])
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Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed. (URL: [Link])
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a Structures of the boronic acid 20S proteasome inhibitors, bortezomib,... - ResearchGate. (URL: [Link])
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Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed. (URL: [Link])
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Representative examples of proteasome inhibitors and IC 50 values on the targeted active site(s). - ResearchGate. (URL: [Link])
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Proteasome inhibitor, bortezomib, for myeloma and lymphoma - PubMed. (URL: [Link])
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Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PMC - NIH. (URL: [Link])
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IC50 values of inhibition of the active sites of the 26S proteasome by... - ResearchGate. (URL: [Link])
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Phase I/II study of the novel proteasome inhibitor delanzomib (CEP-18770) for relapsed and refractory multiple myeloma | Request PDF - ResearchGate. (URL: [Link])
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Crystal structure of the boronic acid based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. (URL: [Link])
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A Senior Application Scientist's Guide to Palladium Ligand Performance with Substituted Boronic Acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, enabling the construction of complex molecular architectures. The success of this powerful C-C bond-forming reaction is critically dependent on the catalytic system, where the choice of ligand bound to the palladium center can dramatically influence yield, substrate scope, and reaction efficiency. This guide offers an in-depth comparison of prevalent palladium ligands, focusing on their performance with electronically and sterically diverse substituted boronic acids, supported by experimental data and mechanistic insights.
The Central Role of the Ligand in the Catalytic Cycle
The efficacy of a Suzuki-Miyaura reaction is governed by the kinetics of its three primary steps: oxidative addition, transmetalation, and reductive elimination. The ligand directly modulates the electronic and steric environment of the palladium center, thereby influencing the rate of each of these fundamental steps. An optimal ligand accelerates the rate-limiting step and stabilizes the catalytic species, preventing decomposition.[1]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Boronic Acid Inhibition Mechanisms
For researchers, medicinal chemists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. Boronic acids represent a unique and increasingly important class of inhibitors, distinguished by their ability to form reversible covalent bonds with target enzymes.[1][2][3] This characteristic necessitates a specialized approach to kinetic analysis that goes beyond classical Michaelis-Menten assumptions. This guide provides an in-depth comparison of kinetic models and experimental protocols essential for accurately characterizing the mechanism and potency of boronic acid inhibitors.
The Distinctive Mechanism of Boronic Acid Inhibition
Unlike traditional non-covalent inhibitors that rapidly associate and dissociate from an enzyme's active site, boronic acids typically exhibit a more complex, two-step inhibition mechanism.[4] This process involves an initial, rapid non-covalent binding event to form an enzyme-inhibitor complex (E•I), followed by a slower, reversible covalent bond formation to yield a more stable complex (E-I).[4] This "slow-binding" behavior is a hallmark of many boronic acid inhibitors and has significant implications for their pharmacological properties, including extended target engagement and prolonged duration of action.[5]
The boron atom in boronic acids acts as a potent electrophile, readily reacting with nucleophilic residues in the enzyme's active site, most commonly serine or threonine.[1][2] This interaction forms a stable, tetrahedral boronate adduct, which effectively mimics the transition state of the enzymatic reaction, leading to potent inhibition.[2][6][7]
Below is a diagram illustrating the two-step reversible covalent inhibition mechanism characteristic of boronic acids.
Caption: Two-step reversible covalent inhibition by a boronic acid.
Comparing Kinetic Analysis Models
The slow-binding nature of boronic acid inhibitors means that the assumption of rapid equilibrium, central to standard Michaelis-Menten kinetics, is often invalid.[8] Consequently, more sophisticated kinetic models are required to accurately determine the inhibitor's potency and binding parameters.
| Kinetic Model | Description | Key Parameters Determined | Best Suited For |
| Steady-State (Michaelis-Menten) | Assumes rapid equilibrium between the enzyme, substrate, and inhibitor. Often requires pre-incubation of the enzyme and inhibitor to reach equilibrium before adding the substrate.[8] | Ki (dissociation constant), IC50 (half-maximal inhibitory concentration) | Rapidly reversible, non-covalent inhibitors. Can be used for boronic acids but may underestimate potency if pre-incubation is insufficient.[8] |
| Progress Curve Analysis | Continuously monitors the enzymatic reaction from initiation over time in the presence of the inhibitor. The resulting curve is fit to an integrated rate equation that accounts for the slow onset of inhibition.[5][9][10] | kobs (observed rate of inhibition onset), kon (association rate constant), koff (dissociation rate constant), Kiapp (apparent inhibition constant) | Slow-binding inhibitors, including boronic acids, as it directly measures the time-dependent nature of the inhibition.[5][9][10] |
| Jump Dilution | An enzyme-inhibitor complex is pre-formed and then rapidly diluted into a solution containing the substrate. The recovery of enzyme activity is monitored over time as the inhibitor dissociates. | koff (dissociation rate constant) | Determining the residence time of the inhibitor on the target, which is inversely related to koff.[1] Particularly useful for inhibitors with very slow dissociation rates. |
Causality Behind Experimental Choices:
-
Why Progress Curve Analysis is Often Preferred: For boronic acids, their mechanism involves a time-dependent formation of a covalent adduct.[4] Steady-state analysis, which measures initial velocities after a fixed pre-incubation time, can be misleading. It might not capture the true equilibrium of the system, potentially underestimating the inhibitor's potency.[8] Progress curve analysis, by contrast, tracks the entire course of the reaction, providing a richer dataset that allows for the determination of both the initial binding affinity and the rates of covalent bond formation and reversal.[10][11]
-
The Importance of Jump Dilution: The therapeutic efficacy of a drug is not solely determined by its affinity (Ki) but also by its residence time on the target.[1] For boronic acids, which can form long-lasting covalent adducts, the dissociation rate (koff) is a critical parameter.[1][5] Jump dilution is the most direct method to measure koff and thus provides crucial insights into the duration of the inhibitory effect in a physiological setting.
Experimental Protocols for Kinetic Analysis
The following protocols are designed to provide a robust framework for the kinetic characterization of boronic acid inhibitors.
Workflow for Kinetic Analysis of Boronic Acid Inhibitors
Caption: A typical workflow for the kinetic analysis of boronic acid inhibitors.
Protocol 1: IC50 Determination and Assessment of Time-Dependence
This initial step provides a preliminary estimate of inhibitor potency and indicates whether a slow-binding mechanism is likely.
Methodology:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate in an appropriate assay buffer. The substrate concentration should ideally be at or below its Km value.
-
Inhibitor Dilution Series: Prepare a serial dilution of the boronic acid inhibitor.
-
Reaction Setup:
-
Condition A (No Pre-incubation): Add the enzyme to wells of a microplate, followed immediately by the inhibitor and then the substrate to initiate the reaction.
-
Condition B (Pre-incubation): Pre-incubate the enzyme and inhibitor for a set period (e.g., 30 minutes) before adding the substrate to start the reaction.
-
-
Data Acquisition: Measure the initial reaction velocity (rate of product formation) for each inhibitor concentration under both conditions using a plate reader.
-
Data Analysis:
-
Plot the initial velocity as a function of inhibitor concentration for both conditions and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
A significant leftward shift in the IC50 curve for the pre-incubated condition suggests time-dependent inhibition, warranting further investigation with progress curve analysis.
-
Protocol 2: Progress Curve Analysis for Slow-Binding Inhibition
This protocol is essential for determining the kinetic parameters of a two-step inhibition mechanism.[5][10]
Methodology:
-
Reaction Setup: In a microplate, combine the assay buffer, substrate, and varying concentrations of the boronic acid inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the enzyme to each well.
-
Continuous Monitoring: Immediately begin monitoring the fluorescence or absorbance signal over an extended period (e.g., 60 minutes or until the reaction reaches a steady state) at short intervals (e.g., every 15-30 seconds).
-
Data Analysis:
-
The resulting progress curves (product concentration vs. time) will typically show an initial burst phase followed by a slower, linear steady-state phase.[10]
-
Fit each progress curve to the appropriate integrated rate equation for slow-binding inhibition (Equation 1) using non-linear regression software.
Equation 1: P = v_st + (v_0 - v_s)(1 - exp(-k_obs*t))/k_obs Where:
-
P is the product concentration at time t
-
v0 is the initial velocity
-
vs is the steady-state velocity
-
kobs is the observed rate constant for the onset of inhibition.[6]
-
-
Secondary Plot: Plot the calculated kobs values against the inhibitor concentration. The relationship will be either linear or hyperbolic, depending on the specific inhibition model. For a simple two-step model, the relationship is often linear, and the slope and y-intercept can be used to determine kon and koff.[10]
Protocol 3: Jump Dilution for Direct Determination of koff
This method provides a direct measure of the inhibitor's residence time on the target.
Methodology:
-
Complex Formation: Incubate a high concentration of the enzyme with a saturating concentration of the boronic acid inhibitor to form the E-I complex.
-
Rapid Dilution: Rapidly dilute the E-I complex (e.g., 100-fold or more) into a solution containing a high concentration of the substrate. This dilution effectively prevents the re-binding of the dissociated inhibitor.
-
Activity Recovery: Monitor the return of enzymatic activity over time as the inhibitor dissociates from the enzyme.
-
Data Analysis:
-
The progress curve for the recovery of activity will follow a first-order exponential rise.
-
Fit the data to Equation 2 to directly determine the dissociation rate constant, koff.
Equation 2: Activity = A(1 - exp(-k_offt)) Where:
-
Activity is the enzyme activity at time t
-
A is the maximum activity upon full dissociation.
-
Conclusion
The unique reversible covalent mechanism of boronic acid inhibitors offers significant therapeutic advantages but demands a rigorous and specialized approach to kinetic analysis.[1][4] Moving beyond simple IC50 determination to embrace progress curve analysis and jump dilution experiments is crucial for a comprehensive understanding of their mechanism of action.[10] The kinetic parameters derived from these analyses, particularly kon and koff, provide invaluable insights into the inhibitor's potency, duration of action, and overall pharmacological profile, thereby guiding rational drug design and development.
References
-
Oprozomib inhibited the 20S proteasome with a second-order binding "on" rate constant that was 60-fold slower than for ixazomib, the fastest binding drug. Delanzomib dissociated from its complex with the 20S proteasome with a half-time that was more than 20-fold slower than for ixazomib, the fastest dissociating drug. (2018). Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome. Arch Biochem Biophys. [Link]
-
In this paper we present a general kinetic study of slow-binding inhibition processes, i.e. enzyme reactions that do not respond instantly to the presence of a competitive inhibitor. The analysis that we present is based on the equation that describes the formation of products with time in each case on the experimental progress curve. (Year not available). Kinetic analysis of enzyme reactions with slow-binding inhibition. PubMed. [Link]
-
Re-examination of acetylcholinesterase inhibition by pre-steady state analysis of the reaction progress curves showed that the potency of galantamine has indeed been underestimated by a factor of ~100. (Date not available). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. MDPI. [Link]
-
Fitting of a progress curve, such as that shown in Figure 6.1 to either Equation (6.1) or (6.2) allows one to obtain an estimate of kobs, vi, and vs at a specific concentration of compound. (2016). 6: Slow Binding Inhibitors. Basicmedical Key. [Link]
-
Mechanistically, the boronic inhibitors act by binding to the active site of the enzyme, where they sterically resemble the quaternary transition state of the β-lactam hydrolysis reaction and occupy the active site with high affinity, leading to inhibition in a reversible competitive manner. (Date not available). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. American Society for Microbiology. [Link]
-
The design of reversible covalent drugs is strongly influenced by the reaction kinetics of the warhead, particularly the on- and off-rates, which determine both off-target binding and residence time on the intended target. (Date not available). Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [Link]
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The first approach for analyzing the general mechanism M1 consists in fitting the generic equations (2) and (3) to progress curves and in evaluating which equation produces the best fit. (2013). Slow-onset Enzyme Inhibition and Inactivation. Beilstein-Institut. [Link]
-
Boronate conjugates as such present an anionic tetrahedral structure, which effectively mimics the transition state of serine proteases, as well as proteasomes that may use a threonine as the nucleophile. (Date not available). Targeting Biomolecules with Reversible Covalent Chemistry. PMC. [Link]
-
In this study, five boronic acid transition state analog inhibitors (BATSIs) were evaluated for inhibition of the class C cephalosporinase ADC-7. (Date not available). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. NIH. [Link]
-
Given that boronic acids act as transition-state inhibitors by binding the catalytic serine of β-lactamases through a reversible covalent bond, we aimed to determine whether the in situ click chemistry reaction products were quantitatively detected during LC–MS analysis. (Date not available). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
-
Fitting progress curves gives the rate constants for the second (slow) step in a two-step mechanism. (Date not available). The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. PMC. [Link]
-
In contrast to their classical reversible analogues, SBI exhibit a slow enzyme binding kinetics, where the equilibrium steady-state is reached not in microseconds, but after longer time intervals. (Date not available). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. [Link]
-
The reversible covalent binding mode not only ensures a high potency as in covalent interactions, but also allows the adjustment of the residence time by tailoring the electrophilic group and/or noncovalent part of the inhibitor. (Date not available). Advances in reversible covalent kinase inhibitors. PMC. [Link]
-
Reversible covalent inhibitors are a subset of targeted covalent inhibitors (TCIs). These compounds follow a two-step inhibition mechanism (Scheme 1, blue) featuring an initial non-covalent binding event, whose equilibrium is described by the inhibition constant Ki, followed by a reversible covalent reaction between the protein target and the inhibitor's electrophilic 'warhead'. (Date not available). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. [Link]
-
Although boronic acids are reversible binders, their fast on–slow off behaviour raised concerns that triazole product formation might be underestimated due to covalent adducts forming with the protein target. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
-
Boronic acids are prospective compounds in inhibition of metallo-β-lactamases as they form covalent adducts with the catalytic hydroxide anion in the enzymatic active site upon binding. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. [Link]
-
on the other hand the reversible. inhibitors are where the complex is more labile uh so in theory the re the activity of the enzyme could recover uh in this little box on the left I've just put a few examples. the bottom three so the boronic acid. the sort of aldihide or ketone and the nitrals. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]
-
The ready interconversion of a trigonal planar sp2 geometry to a tetrahedral sp3 geometry by substitution at boron is remarkably similar to the formation of tetrahedral intermediates in many hydrolytic enzymes, and allows boronic acids to act as reaction intermediate analogues with potent inhibitory properties. (Date not available). Enzyme Inhibiton and Drug Design - II. NPTEL Archive. [Link]
-
In order to determine the apparent dissociation rate constant (koff), 1 μM SHV-1 or KPC-2 was incubated with 2.5, 5, 10, or 15 μM compound 2b for 5 min at 37°C and diluted 4,000-fold in the assay buffer (PBS) without inhibitor and 50 μM nitrocefin was added. (Date not available). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. NIH. [Link]
-
In this activity, you will determine the IC₅₀—the concentration of inhibitor that reduces enzyme activity by 50%—for either imidazole or 4-phenylimidazole. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]
-
Since Bortezomib was approved by US FDA as the first drug to treat multiple myeloma, various boronic acid compounds have been developed as enzyme inhibitors. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]
-
A molecular modeling study suggested that the hydrated boronic acid interacts with zinc ion, Tyr residue, and His residue in the active site of HDACs. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. PubMed. [Link]
-
To this end, the ability of boronic acids to form reversible covalent bonds with hydroxy groups can be exploited to enable both electrophilic and nucleophilic modes of activation in various organic reactions. (2019). Boronic acid catalysis. Chemical Society Reviews (RSC Publishing). [Link]
-
The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed. (Date not available). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link]
-
(1) Reversible, where the activity can be restored by the removal of the inhibiting compound.It's temporary. (2) Irreversible, where the loss of activity cannot be recovered within the stipulated time of interest. (Date not available). Enzyme Inhibition. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid
As researchers and drug development professionals, our work with novel chemical entities like (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid is foundational to innovation. However, the unique reactivity of such molecules necessitates a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a detailed, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on the science.
Hazard Profile: Understanding the Adversary
This compound is a substituted arylboronic acid. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can construct a reliable hazard profile by examining its structural components and data from close analogs, such as 3-(Cyclohexylcarbamoyl)-4-fluorobenzenenboronic acid and other fluorophenylboronic acids.[1][2]
Arylboronic acids as a class are known irritants and some are considered potentially genotoxic impurities in active pharmaceutical ingredients (APIs).[3][4] The primary risks associated with this compound are summarized below.
| Hazard Type | Description | GHS Pictogram | Signal Word |
| Skin Irritation | Causes skin irritation upon direct contact. Prolonged exposure may lead to redness and discomfort.[1][5] | ❗ | Warning |
| Eye Irritation | Causes serious eye irritation. Direct contact with dust or solutions can result in significant eye damage.[1][5] | ❗ | Warning |
| Respiratory Irritation | Inhalation of fine dust particles may cause irritation to the respiratory tract.[5][6] | ❗ | Warning |
| Potential for Sensitization | Repeated exposure may lead to skin sensitization in some individuals. | ❗ | Warning |
| Unknown Long-Term Effects | As a research chemical, the full toxicological profile is not yet established. All chemical products should be handled with the recognition of "having unknown hazards and toxicity."[7] | ❔ | Caution |
The Hierarchy of Controls: PPE as the Final Barrier
Before we specify PPE, it is critical to remember that PPE is the last line of defense. The most effective safety protocols prioritize the elimination or control of hazards at their source.[8]
For handling this compound, Engineering Controls are paramount. All manipulations of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[5]
Task-Specific PPE Protocols
The required level of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations.
| Task | Minimum Required PPE | Rationale & Key Considerations |
| Pre-Use Inspection | Safety Glasses | Visual inspection of the container for integrity before transport to the fume hood. |
| Weighing Solid | Lab Coat, Safety Goggles, Nitrile Gloves (Double-gloved recommended) | Goggles are mandatory over safety glasses to protect against fine dust.[9] Double-gloving minimizes contamination risk during de-gowning.[9] Perform this task in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Lab Coat, Face Shield over Safety Goggles, Nitrile Gloves (Double-gloved) | A face shield provides an additional layer of protection against splashes when handling liquids.[9][10] Goggles must always be worn beneath a face shield.[9] |
| Running Reaction & Monitoring | Lab Coat, Safety Goggles, Nitrile Gloves | Standard PPE for controlled reactions within a fume hood. Ensure glove compatibility with all solvents in use. |
| Work-up & Purification | Lab Coat, Face Shield over Safety Goggles, Chemical-Resistant Apron, Nitrile Gloves | Increased splash hazard during transfers and extractions warrants a face shield and an apron to protect the torso.[11] |
| Spill Cleanup | As per Work-up, plus consideration for Respiratory Protection (N95) | For large spills of solid, an N95 respirator may be necessary to prevent inhalation of aerosolized powder during cleanup.[10] |
Hand Protection: Beyond the Basics
Standard nitrile gloves are generally sufficient for incidental contact.[10] However, the principle of "self-validating systems" requires a deeper understanding.
-
Causality: Nitrile is selected for its broad resistance to a range of chemicals, including many organic solvents.[11] It is superior to latex, which offers poor protection against organic solvents and can cause allergic reactions.
-
Protocol: Always check the manufacturer's chemical resistance data for the specific solvents you are using. For prolonged operations or when handling highly concentrated solutions, consider using heavier-duty neoprene or butyl rubber gloves, or wearing Silver Shield gloves under your disposable nitrile gloves.[8][9]
-
Integrity Check: Before donning, inspect gloves for any tears or pinholes. After use, dispose of gloves immediately in the appropriate waste container. Never take contaminated gloves outside of the laboratory.[7]
Eye and Face Protection: A Graded Approach
The Occupational Safety and Health Administration (OSHA) mandates appropriate eye and face protection against chemical splashes.[9][12]
-
Safety Glasses: Provide minimum impact protection and must have side shields. Suitable only for tasks with minimal splash risk.[9]
-
Safety Goggles: The required minimum for handling this compound in solid or liquid form. They provide a full seal around the eyes, protecting against dust, splashes, and vapors.[10]
-
Face Shields: Should be worn in addition to safety goggles whenever there is a significant splash hazard, such as when pouring large volumes or working with corrosive reagents.[9]
All eye and face protection must be ANSI Z87.1-rated.[9]
Procedural Discipline: Donning, Doffing, and Disposal
Cross-contamination is a frequent, yet preventable, source of exposure. A systematic procedure for putting on (donning) and taking off (doffing) PPE is essential.
Operational Plan: Waste Disposal
All disposable PPE and materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated solid waste (gloves, wipes, weigh paper) in a dedicated, clearly labeled, sealed plastic bag or container within the fume hood.
-
Containerization: Once the experiment is complete, place the sealed bag into a larger, rigid hazardous waste container.
-
Labeling: Ensure the container is labeled with a "Hazardous Waste" sticker, listing the full chemical name of the compound.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not place contaminated items in the regular trash.
Emergency Protocols: Immediate Action Plan
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][13]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Always have the Safety Data Sheet (SDS) for this compound or a close analog readily available for emergency responders.
By integrating these principles and protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- University of California, Riverside Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Ohio State University Environmental Health and Safety. OSU EHS – Lab PPE.
- Occupational Safety and Health Administration (OSHA). BORIC ACID.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention (CDC). Boron oxide - NIOSH Pocket Guide to Chemical Hazards.
- DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids.
- National Oceanic and Atmospheric Administration (NOAA). BORIC ACID | CAMEO Chemicals.
- BLD Pharmatech. (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet.
- National Oceanic and Atmospheric Administration (NOAA). BORIC ACID - CAMEO Chemicals.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
